Triacetyl-ganciclovir
説明
Structure
3D Structure
特性
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKHGVZZSQDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436089 | |
| Record name | Triacetylganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-14-4 | |
| Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86357-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacetylganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Triacetyl-ganciclovir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetyl-ganciclovir is a prodrug of the antiviral agent ganciclovir, developed to enhance its oral bioavailability. Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, which is effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] The addition of three acetyl groups to the ganciclovir molecule increases its lipophilicity, facilitating its absorption across the gastrointestinal tract. Following absorption, these acetyl groups are cleaved by cellular esterases to release the active drug, ganciclovir. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic activation pathway.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and for ensuring quality control during manufacturing.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₅O₇ | |
| Molecular Weight | 381.34 g/mol | [3] |
| Melting Point | 172-173 °C | [4] |
| LogP (calculated) | -0.78 | [5] |
| Solubility | Soluble in DMSO | |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of a protected guanine derivative with a suitably functionalized propane molecule.[4][6]
Materials:
-
2,9-diacetylguanine
-
1,3-diacetoxy-2-(acetoxymethoxy)propane
-
Boron trifluoride diethyl etherate (or other suitable catalyst)
-
N,N-dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Microwave reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a microwave reactor, combine 2,9-diacetylguanine, 1,3-diacetoxy-2-(acetoxymethoxy)propane, and a catalytic amount of boron trifluoride diethyl etherate in N,N-dimethylformamide.[4]
-
Heat the reaction mixture in the microwave reactor to approximately 100 °C for 10 hours.[4]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[4]
-
To the resulting residue, add ethyl acetate and reflux the mixture for 1 hour.[4]
-
Cool the mixture to 0-5 °C and maintain this temperature for 3 hours to allow for crystallization.[4]
-
Filter the solid product and dry it to obtain this compound.[4]
-
The final product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of methanol and chloroform.[6][7]
Determination of Melting Point
The melting point of a compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., capillary melting point apparatus)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Finely powder a small sample of dry this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For this compound, a reported melting point is in the range of 172-173 °C.[4]
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for developing appropriate formulations. While quantitative data is limited in the public domain, a general procedure for its determination is provided.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, buffers at various pH)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved solid.
-
Dilute a known aliquot of the supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) and UV detection around 254 nm would be a suitable starting point for method development, based on methods for the parent drug, ganciclovir.[8][9]
-
Calculate the saturation solubility in the original solvent based on the dilution factor.
Determination of Partition Coefficient (LogP)
The partition coefficient between octanol and water (LogP) is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.
Method: Shake-Flask Method
-
Prepare a stock solution of this compound in either water-saturated octanol or octanol-saturated water.
-
Add a known volume of this stock solution to a flask containing a known volume of the other immiscible phase (e.g., if the stock is in octanol, add it to water).
-
Shake the flask vigorously for a set period to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Mandatory Visualizations
Metabolic Activation of this compound
This compound acts as a prodrug and must be metabolized to its active form, ganciclovir triphosphate, to exert its antiviral effect. The following diagram illustrates this activation pathway.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CN101463034A - Preparation of triacetylganciclovir - Google Patents [patents.google.com]
- 7. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Antiviral Activity of Triacetyl-ganciclovir Against Cytomegalovirus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and conceptual framework for evaluating the in vitro antiviral activity of Triacetyl-ganciclovir (TAG), a prodrug of ganciclovir, against human cytomegalovirus (CMV). Due to the limited publicly available data on TAG, this document leverages the extensive research on ganciclovir to propose detailed experimental protocols and data presentation formats. The guide covers the mechanism of action, cytotoxicity assessment, and antiviral potency assays, offering a robust foundation for researchers initiating studies on TAG or similar nucleoside analogue prodrugs.
Introduction
Human cytomegalovirus (CMV), a ubiquitous betaherpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, including transplant recipients and patients with HIV/AIDS.[1][2] Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a cornerstone of anti-CMV therapy.[3] Its clinical utility, however, can be limited by poor oral bioavailability and potential toxicities.[4] Prodrug strategies, such as the development of this compound (TAG), aim to improve the pharmacokinetic properties of the parent compound.[4][5][6] This guide outlines the essential in vitro studies required to characterize the antiviral profile of TAG against CMV.
Mechanism of Action: From Prodrug to Active Inhibitor
This compound is designed as a more lipophilic derivative of ganciclovir to enhance its cellular uptake.[4][6] Once inside the cell, it is anticipated to undergo hydrolysis by cellular esterases to release ganciclovir. The subsequent mechanism of action follows the well-established pathway of ganciclovir activation and viral DNA polymerase inhibition.[1][7][8]
The activation of ganciclovir is a multi-step process that is significantly more efficient in CMV-infected cells due to the presence of the viral-encoded protein kinase, UL97.[1]
-
Initial Phosphorylation: Ganciclovir is first phosphorylated to ganciclovir monophosphate by the CMV UL97 protein kinase.[1]
-
Subsequent Phosphorylations: Cellular kinases then convert the monophosphate to diphosphate and subsequently to the active ganciclovir triphosphate.[8][9]
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[1][7]
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of Ganciclovir against CMV
| CMV Strain | Cell Line | Assay Method | EC50 (µM) | Reference |
| AD169 | MRC-5 | Plaque Reduction | 8-9 | [10] |
| Clinical Isolate | MRC-5 | Plaque Reduction | 14 | [10] |
| AD169 | - | - | 2.15 (median) | [2] |
Table 2: In Vitro Cytotoxicity of Ganciclovir
| Cell Line | Assay Method | CC50 (µM) | Reference |
| Human Corneal Endothelial Cells | CCK-8 | >1950 (>500 µg/ml) | [11] |
| U251tk glioblastoma cells | - | - | [12] |
Table 3: Selectivity Index of Ganciclovir (Example Calculation)
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MRC-5 / AD169 | Data not available | 8.5 | Requires CC50 data |
Detailed Experimental Protocols
The following protocols are adapted from established methods for testing ganciclovir and other antiviral prodrugs against CMV.
Cell and Virus Culture
-
Cell Lines: Human foreskin fibroblasts (HFFs) or human lung fibroblasts (MRC-5) are commonly used for CMV propagation and antiviral assays. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Virus Strains: Laboratory-adapted strains of CMV (e.g., AD169, Towne) or clinical isolates can be used. Viral stocks are prepared by infecting confluent monolayers of fibroblasts and harvesting the virus when 80-90% cytopathic effect (CPE) is observed.
Cytotoxicity Assay
The assessment of the cytotoxic potential of TAG is crucial to determine its therapeutic window.
-
Cell Seeding: Plate uninfected HFFs or MRC-5 cells in 96-well microtiter plates at a density that will ensure they are sub-confluent at the end of the assay.
-
Drug Preparation: Prepare a series of 2-fold dilutions of TAG in cell culture medium.
-
Treatment: Add the drug dilutions to the cells in triplicate. Include a "cell control" (no drug) and a "blank control" (no cells).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days).
-
Viability Assessment: Assess cell viability using a standard method such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50% compared to the untreated control.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay (PRA) is a gold standard method for determining the antiviral potency of a compound.
-
Cell Seeding: Seed HFFs or MRC-5 cells in 24-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a low multiplicity of infection (MOI) of CMV (e.g., 50-100 plaque-forming units per well).
-
Drug Treatment: After a 2-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of TAG and a gelling agent (e.g., carboxymethylcellulose or low-melting-point agarose).
-
Incubation: Incubate the plates for 7-10 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with methanol and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration. The 50% effective concentration (EC50) is the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
Hydrolysis of this compound to Ganciclovir
To confirm that TAG acts as a prodrug, its conversion to ganciclovir in the presence of cellular extracts needs to be demonstrated.
-
Preparation of Cell Lysates: Prepare lysates from uninfected HFFs or MRC-5 cells.
-
Incubation: Incubate TAG at a known concentration with the cell lysate at 37°C.
-
Sample Collection: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples for the concentrations of both TAG and ganciclovir using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Determine the rate of hydrolysis of TAG to ganciclovir.
Conclusion
This compound holds promise as a prodrug of ganciclovir with potentially improved pharmacokinetic properties. The in vitro evaluation of its antiviral activity and cytotoxicity against CMV is a critical step in its preclinical development. This technical guide provides a framework for conducting these essential studies, from understanding the underlying mechanism of action to implementing detailed experimental protocols. The generation of robust in vitro data, as outlined here, will be instrumental in determining the potential of TAG as a novel therapeutic agent for the treatment of CMV infections. Further research is warranted to generate specific quantitative data for TAG and to fully elucidate its biopharmaceutical profile.
References
- 1. How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ganciclovir for cytomegalovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 5. Prodrug Approach for Posterior Eye Drug Delivery: Synthesis of Novel Ganciclovir Prodrugs and in Vitro Screening with Cassette Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganciclovir - Wikipedia [en.wikipedia.org]
- 8. invivogen.com [invivogen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Approach to Combating Cytomegalovirus: A Technical Guide to Triacetyl-ganciclovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir, a potent antiviral agent against human cytomegalovirus (HCMV), is a cornerstone in the management of HCMV infections, particularly in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability. This has spurred the development of prodrugs designed to enhance its pharmacokinetic profile. Triacetyl-ganciclovir, an acetylated derivative of ganciclovir, represents a key intermediate and a potential prodrug in this endeavor. This technical guide provides a comprehensive overview of the discovery, development, and core technical aspects of this compound, including detailed synthesis protocols, the mechanism of action of its active form, and the rationale behind its development. While extensive quantitative preclinical and clinical data for this compound as a standalone therapeutic agent are limited in publicly available literature, this guide contextualizes its role within the broader strategy of ganciclovir prodrug development.
Introduction: The Challenge of Ganciclovir Delivery
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that effectively inhibits the replication of herpesviruses, most notably human cytomegalovirus (HCMV).[1] Its therapeutic efficacy is well-established for the treatment and prevention of CMV retinitis, colitis, and pneumonitis, especially in transplant recipients and patients with acquired immunodeficiency syndrome (AIDS).[2][3] Despite its potent antiviral activity, ganciclovir suffers from a significant drawback: low and variable oral bioavailability, typically ranging from 5% to 9%.[4] This necessitates intravenous administration for induction therapy to achieve therapeutic plasma concentrations, which is associated with complications such as catheter-related infections and increased healthcare costs.[2]
The development of orally bioavailable prodrugs of ganciclovir has been a critical objective to improve patient compliance and simplify long-term prophylactic or maintenance therapy. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. This compound, with its acetylated hydroxyl groups, was investigated as a potential prodrug to enhance lipophilicity and, consequently, oral absorption. While it has been extensively utilized as a key intermediate in the synthesis of ganciclovir and the more commercially successful prodrug, valganciclovir, its own developmental path as a therapeutic agent is less documented.
Synthesis of this compound
Several synthetic routes for this compound have been described, primarily in patent literature. These methods typically involve the condensation of a protected guanine derivative with a suitably functionalized acyclic side chain.
General Synthesis Scheme
The synthesis of this compound generally proceeds through the reaction of a mono- or diacetylated guanine with a protected glycerol derivative. The following diagram illustrates a common synthetic pathway.
Caption: General workflow for the chemical synthesis of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from patent literature.
Protocol 1: Synthesis from Monoacetylguanine and 1,3-dichloro-2-(acetoxymethoxy)propane
-
Materials: Monoacetylguanine, 1,3-dichloro-2-(acetoxymethoxy)propane, p-toluenesulfonic acid (catalyst), toluene, acetone.
-
Procedure:
-
To a 250 ml four-necked flask equipped with a thermometer, reflux condenser, constant pressure dropping funnel, and mechanical stirrer, add monoacetylguanine (19.3 g, 100 mmol), 1,3-dichloro-2-(acetoxymethoxy)propane (30.2 g, 150 mmol), toluene (96.5 g), and p-toluenesulfonic acid (0.58 g).
-
Heat the mixture to 100°C and maintain the reaction at this temperature for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a developing solvent of chloroform:methanol:ammonia (8:2:0.2).
-
Upon completion, stop heating and allow the mixture to cool to room temperature, followed by cooling in an ice-salt water bath to 0°C.
-
Filter the mixture by suction and wash the filter cake with 20 ml of acetone.
-
The resulting solid, dihalo-2-acetyl-ganciclovir, is then further reacted with an acetate salt in an organic solvent to yield this compound, followed by purification.
-
Protocol 2: One-Pot Synthesis of Ganciclovir via this compound Intermediate
-
Materials: Guanine, acetic anhydride, iodine, 1,3-diacetoxy-2-propoxymethyl)propane (AMDP), acidic Amberlite IR-120, ethanol, 40% methylamine solution, glacial acetic acid, acetone, water.
-
Procedure:
-
In a round-bottom flask, heat a mixture of guanine (10.0 g, 66 mmol), acetic anhydride (20.1 ml, 191 mmol), and iodine (0.5 g, 5%) at 120°C for 30 minutes to form diacetylguanine.
-
Evaporate the excess anhydride under vacuum.
-
To the in-situ generated diacetylguanine, add AMDP (19.90 g, 80 mmol), acidic Amberlite IR-120 (0.24 g, 0.80 mmol), and ethanol (100 ml).
-
Heat the mixture at 80°C for 2 hours, monitoring completion by TLC.
-
Hot filter the reaction mixture to remove the catalyst and concentrate the filtrate under vacuum to obtain the this compound intermediate.
-
To obtain ganciclovir, add 40% methylamine solution (60 ml) and stir for 1.5 hours at 50°C for deacetylation.
-
Mechanism of Action: The Conversion to Ganciclovir and Viral DNA Inhibition
This compound is a prodrug that is designed to be hydrolyzed in the body by esterases to release the active antiviral agent, ganciclovir. The antiviral activity of ganciclovir is dependent on its intracellular conversion to ganciclovir triphosphate.
Intracellular Activation Pathway
The activation of ganciclovir is a multi-step process that occurs preferentially in virus-infected cells.
Caption: The metabolic activation pathway of this compound to active ganciclovir triphosphate.
The key steps in the mechanism of action are:
-
Hydrolysis: After oral administration, this compound is absorbed and hydrolyzed by cellular esterases to ganciclovir.
-
Monophosphorylation: In CMV-infected cells, ganciclovir is preferentially phosphorylated to ganciclovir monophosphate by the viral protein kinase UL97.[5] This step is crucial for the selectivity of the drug, as this enzyme is absent in uninfected cells.
-
Di- and Triphosphorylation: Cellular kinases, such as guanylate kinase and phosphoglycerate kinase, further phosphorylate ganciclovir monophosphate to the diphosphate and subsequently to the active triphosphate form.[4][6]
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the elongating viral DNA chain by the viral DNA polymerase.[5][7]
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the ganciclovir molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and halting viral DNA replication.[5]
Preclinical and Clinical Development: A Focus on Ganciclovir and Valganciclovir
Pharmacokinetics of Oral Ganciclovir and Valganciclovir
The low oral bioavailability of ganciclovir was the primary driver for the development of prodrugs. Valganciclovir, a valyl ester prodrug, demonstrates significantly improved oral absorption.
Table 1: Comparative Pharmacokinetic Parameters of Oral Ganciclovir and Valganciclovir
| Parameter | Oral Ganciclovir | Oral Valganciclovir |
| Absolute Bioavailability | ~5-9%[4] | ~60% |
| Typical Oral Dose | 1000 mg three times daily (maintenance) | 900 mg once daily (maintenance) |
| Food Effect | Increased absorption | Significantly increased absorption |
| Conversion to Ganciclovir | N/A | Rapid and extensive in the intestine and liver |
Data for valganciclovir is presented as it represents a successful clinical application of the ganciclovir prodrug concept.
In Vitro Antiviral Activity of Ganciclovir
Ganciclovir exhibits potent activity against various herpesviruses.
Table 2: In Vitro 50% Inhibitory Concentration (IC50) of Ganciclovir against Herpesviruses
| Virus | Strain | IC50 (µM) | Cell Line |
| Human Cytomegalovirus (HCMV) | AD169 | 8-9 | MRC-5 |
| Human Cytomegalovirus (HCMV) | Clinical Isolate | 14 | MRC-5 |
| Herpes Simplex Virus-1 (HSV-1) | Various | 0.40 - 1.59 | Vero |
| Herpes Simplex Virus-2 (HSV-2) | Various | Data not consistently reported | Vero |
Data compiled from multiple sources.[2][8]
Toxicology of Ganciclovir
The toxicity profile of ganciclovir is a significant consideration in its clinical use. Since this compound is converted to ganciclovir, it is expected to share a similar toxicity profile. The material safety data sheet for this compound indicates a lack of specific toxicity data.
Table 3: Summary of Ganciclovir Toxicology
| Toxicity Type | Findings |
| Hematologic Toxicity | Neutropenia, thrombocytopenia, anemia |
| Reproductive Toxicity | Testicular toxicity, embryotoxicity, teratogenicity (in animal studies)[9] |
| Carcinogenicity | Potential carcinogen (based on animal studies) |
| Mutagenicity | Mutagenic in in vitro assays |
This information is based on the established profile of ganciclovir.
Conclusion and Future Perspectives
This compound stands as a testament to the early efforts in prodrug design aimed at overcoming the pharmacokinetic limitations of ganciclovir. While it has been largely superseded by the more efficient valyl ester prodrug, valganciclovir, in clinical development, its synthesis and chemical properties remain of significant interest to medicinal chemists and drug development professionals. The detailed synthetic protocols provide a valuable resource for researchers in the field of antiviral drug discovery.
The core principles demonstrated by the development of this compound—enhancing lipophilicity to improve oral absorption—continue to be a fundamental strategy in modern drug design. Future research in this area may focus on the development of novel ganciclovir prodrugs with even more favorable pharmacokinetic profiles, improved safety margins, or the ability to target specific tissues or cell types. The in-depth understanding of the synthesis, mechanism of action, and the developmental context of this compound provides a solid foundation for these future endeavors.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. topra.org [topra.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute bioavailability and dose proportionality of oral ganciclovir after ascending multiple doses in human immunodeficiency virus (HIV)-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Triacetyl-ganciclovir molecular structure and formula
An In-depth Technical Guide to Triacetyl-ganciclovir
This compound is a derivative and key intermediate in the synthesis of Ganciclovir, an important antiviral agent.[1][2][3][4] Ganciclovir itself is an orally active medication used to treat infections caused by cytomegalovirus (CMV), particularly in immunocompromised individuals.[1][5][6] This document provides a detailed overview of the molecular structure, properties, and relevant experimental pathways related to this compound for researchers and drug development professionals.
Molecular Profile and Chemical Properties
This compound is chemically known as 2-((2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate.[7] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₅O₇ | [1][2][7][8][9] |
| Molecular Weight | 381.34 g/mol | [1][2][8] |
| Exact Mass | 381.1284 u | [9] |
| CAS Number | 86357-14-4 | [1][7] |
| Melting Point | 174 °C | [3] |
| Elemental Analysis | C: 47.24%, H: 5.02%, N: 18.37%, O: 29.37% | [9] |
Mechanism of Action: A Prodrug Pathway
This compound serves as a prodrug that is metabolized into Ganciclovir, the active antiviral compound. The therapeutic effect of Ganciclovir is dependent on its conversion into a triphosphate form, which selectively targets virus-infected cells.[10][11]
The activation process begins once Ganciclovir enters a cell infected with a herpes virus, such as CMV.[6] A virus-specific enzyme, a phosphotransferase known as UL97 in CMV-infected cells or thymidine kinase in herpes simplex and varicella-zoster virus, phosphorylates Ganciclovir into Ganciclovir monophosphate.[5][6] This initial step is critical for the drug's selectivity, as it occurs preferentially in infected cells.[6][12] Subsequently, cellular kinases in the host cell further phosphorylate the monophosphate form into Ganciclovir diphosphate and finally into the active Ganciclovir triphosphate.[10][11][12]
Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase.[6][12] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand. Once incorporated, it terminates the elongation of the DNA chain because it lacks the necessary 3'-hydroxyl group, thereby halting viral replication.[6]
Caption: Ganciclovir activation and mechanism of action pathway.
Experimental Protocols: Chemical Synthesis
The synthesis of this compound is a crucial step in the production of Ganciclovir.[13] While various specific methods exist, a common approach involves the condensation of a guanine derivative with an appropriate side-chain molecule.
Representative Synthesis Protocol
A general, one-pot synthesis process can be outlined, where this compound is formed as a key intermediate.[14]
-
Acetylation of Guanine: Guanine is first treated with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like iodine, to produce a diacetyl guanine intermediate.[14]
-
Condensation Reaction: The resulting diacetyl guanine undergoes an in-situ N-alkylation (condensation) reaction with a side-chain precursor, such as 1,3-diacetoxy-2-(acetoxymethoxy)propane (AMDP).[13][14] This reaction is typically performed in an organic solvent (e.g., N,N-dimethylformamide) and is catalyzed by an acid, which can range from p-toluenesulfonic acid to a solid acid catalyst like Amberlite IR-120.[13][14] This step yields the this compound intermediate.
-
Isolation and Purification: Following the reaction, the catalyst is filtered out. The solvent is removed under vacuum, and the crude this compound is isolated.[13][15] Purification is achieved through recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate, ethanol, or chloroform, to obtain high-purity this compound.[15]
-
Hydrolysis (Deacetylation): To produce the final active drug, the isolated this compound is subjected to hydrolysis (deacetylation), for example, using methylamine, to remove the three acetyl groups and yield Ganciclovir.[14]
Caption: Generalized workflow for the synthesis of Ganciclovir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS#:86357-14-4 | Chemsrc [chemsrc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medkoo.com [medkoo.com]
- 10. Ganciclovir - Wikipedia [en.wikipedia.org]
- 11. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]
The Biological Activity of Triacetyl-ganciclovir Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir, a synthetic analogue of 2'-deoxyguanosine, is a potent antiviral agent, particularly effective against human cytomegalovirus (HCMV) infections, which can be life-threatening in immunocompromised individuals.[1] However, its clinical utility is hampered by poor oral bioavailability. This has spurred the development of various prodrugs, including acylated derivatives like triacetyl-ganciclovir, to enhance its pharmacokinetic properties. This technical guide provides an in-depth overview of the biological activity of this compound and related derivatives, focusing on their synthesis, mechanism of action, antiviral efficacy, and cytotoxicity. While this compound is predominantly recognized as a key intermediate in the synthesis of ganciclovir, this guide will also explore the broader context of acylated ganciclovir prodrugs.
Synthesis of this compound Derivatives
This compound is synthesized through the acetylation of ganciclovir. A common method involves the reaction of ganciclovir with an acetylating agent, such as acetic anhydride, in the presence of a catalyst. Several patents describe one-pot and multi-step synthesis processes for obtaining this compound, often as a precursor to ganciclovir itself.[2][3][4] The synthesis of other acyl-ganciclovir derivatives, such as long-chain lipid esters, follows a similar principle of esterification of the hydroxyl groups of ganciclovir.[5][6]
Mechanism of Action
The antiviral activity of this compound derivatives is contingent upon their intracellular conversion to ganciclovir. As prodrugs, these derivatives are designed to be more lipophilic, facilitating their passage across cell membranes. Once inside the cell, esterase enzymes are believed to hydrolyze the acetyl or other acyl groups, releasing the active ganciclovir.
The mechanism of action of ganciclovir is well-established and involves a multi-step phosphorylation process.[1][7]
-
Initial Monophosphorylation: In cells infected with herpesviruses, such as HSV, the viral thymidine kinase (TK) preferentially phosphorylates ganciclovir to ganciclovir monophosphate. In HCMV-infected cells, this step is catalyzed by the viral protein kinase UL97.[8] This selective activation in infected cells is a key factor in ganciclovir's therapeutic index.
-
Diphosphorylation and Triphosphorylation: Cellular kinases then further phosphorylate ganciclovir monophosphate to its diphosphate and ultimately its active triphosphate form (GCV-TP).
-
Inhibition of Viral DNA Polymerase: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for viral DNA polymerase. Incorporation of GCV-TP into the growing viral DNA chain leads to premature chain termination and cessation of viral replication.[8]
Caption: Mechanism of action of this compound.
Antiviral Activity
While specific quantitative data on the antiviral activity of this compound is scarce in publicly available literature, studies on other ganciclovir ester prodrugs provide valuable insights. The expectation is that this compound would exhibit antiviral activity following its intracellular conversion to ganciclovir.
The following table summarizes the 50% inhibitory concentration (IC50) values for ganciclovir and some of its derivatives against various herpesviruses. It is important to note that direct antiviral activity of this compound would depend on the efficiency of its intracellular hydrolysis to ganciclovir.
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Ganciclovir | HSV-1 (KOS) | Human Embryonic Lung Fibroblasts | ~0.07 nM (as E-GCV) | [9] |
| Ganciclovir | HSV-2 | Human Embryonic Lung Fibroblasts | - | [9] |
| Ganciclovir | HCMV | Human Embryonic Lung Fibroblasts | - | [9] |
| Ganciclovir | VZV | Human Embryonic Lung Fibroblasts | - | [9] |
| Ganciclovir | Feline Herpesvirus-1 | Cell-free assay | 5.2 | [7] |
| Ganciclovir | HSV-1 (Acyclovir-susceptible strains) | Vero | 0.40 - 1.59 | [10] |
| Ganciclovir | HSV-1 (Acyclovir-resistant strain) | Vero | 93.00 | [10] |
| Ganciclovir | Murine CMV | - | - | [11] |
| Ganciclovir | Human CMV | - | - | [11] |
| Elaidic acid ganciclovir (E-GCV) | HSV-1 (KOS) | Human Embryonic Lung Fibroblasts | 0.07 nM | [9] |
| 1-O-hexadecylpropanediol-3-phospho-ganciclovir (HDP-P-GCV) | HSV-1 | - | - | [12] |
| 1-O-hexadecylpropanediol-3-phospho-ganciclovir (HDP-P-GCV) | Murine CMV | - | - | [12] |
Note: The table includes data for ganciclovir and other derivatives to provide context. Specific IC50 values for this compound were not found in the reviewed literature.
Cytotoxicity
The cytotoxicity of antiviral compounds is a critical parameter in determining their therapeutic potential. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. An ideal antiviral agent should have a high CC50 and a low IC50, resulting in a high selectivity index (SI = CC50/IC50).
Limited data is available specifically for the cytotoxicity of this compound. However, studies on ganciclovir and its other prodrugs provide an indication of their effects on host cells.
| Compound | Cell Line | CC50 (µM) | Reference |
| Ganciclovir | Vero | 92.91 | [10] |
| Ganciclovir | Human Corneal Endothelial Cells | ≥5 mg/ml (significant reduction in viability) | [13] |
| Long-chain lipid GCV prodrugs (C5, C10, C13) | ARPE-19 | Non-toxic at 100 µM for 24h | [5][6] |
| Amino acid ester prodrugs of GCV | ARPE-19 | Equal or less toxic than GCV | [14] |
Note: This table presents available cytotoxicity data for ganciclovir and some of its derivatives. Specific CC50 values for this compound were not found in the reviewed literature.
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of this compound typically involves the reaction of ganciclovir with an excess of an acetylating agent in a suitable solvent.
Caption: General synthesis workflow for this compound.
Materials:
-
Ganciclovir
-
Acetic anhydride
-
Pyridine (or another suitable base/catalyst)
-
Solvent (e.g., dimethylformamide - DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve ganciclovir in the chosen solvent.
-
Add the acetylating agent (e.g., acetic anhydride) and the catalyst (e.g., pyridine).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or an alcohol.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (this compound derivative)
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in culture medium.
-
Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques).
-
After a viral adsorption period, remove the inoculum and add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Fix the cells with formalin.
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the IC50 value, which is the concentration of the compound that reduces the plaque number by 50%.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability.
Materials:
-
Host cell line
-
Culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a specific density.
-
After cell attachment, add serial dilutions of the test compound to the wells.
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Caption: General workflow for the biological evaluation of antiviral compounds.
Conclusion
This compound serves as a crucial intermediate in the synthesis of ganciclovir and represents a class of acylated prodrugs aimed at improving the oral bioavailability of the parent compound. While direct quantitative data on the biological activity of this compound is limited in the public domain, the well-established mechanism of action of ganciclovir provides a clear framework for understanding its potential antiviral effects following intracellular hydrolysis. The development of lipophilic ester derivatives of ganciclovir remains a promising strategy to enhance its therapeutic efficacy. Further studies are warranted to specifically quantify the antiviral activity and cytotoxicity of this compound and to optimize its structure for improved drug delivery and therapeutic outcomes. This guide provides a foundational understanding for researchers and drug development professionals working on novel antiviral therapies based on ganciclovir prodrugs.
References
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. CN101463034A - Preparation of triacetylganciclovir - Google Patents [patents.google.com]
- 3. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 4. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]
- 5. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 6. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activity of 1-O-hexadecylpropanediol-3-phospho-ganciclovir and 1-O-hexadecylpropanediol-3-phospho-penciclovir in cytomegalovirus and herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Initial Toxicity Profile of Triacetyl-ganciclovir: A Technical Guide Based on Ganciclovir and its Prodrugs
Disclaimer: There is a notable lack of publicly available initial toxicity studies specifically for Triacetyl-ganciclovir. This technical guide, therefore, presents a comprehensive overview of the non-clinical toxicology of the parent compound, ganciclovir, and its well-studied prodrug, valganciclovir. As this compound is a prodrug of ganciclovir, its toxicological profile is anticipated to be qualitatively similar, primarily driven by the systemic exposure to ganciclovir. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential toxicities.
Executive Summary
Ganciclovir, an acyclic guanosine nucleoside analogue, exhibits significant antiviral activity, particularly against cytomegalovirus (CMV). However, its clinical use is associated with a range of toxicities. Non-clinical safety studies of ganciclovir and its prodrug valganciclovir have identified the primary target organs of toxicity to be the reproductive and hematopoietic systems.[1] Other organs affected include the renal and intestinal systems.[1] The toxicological findings for valganciclovir are directly comparable and essentially similar to the well-documented profile of ganciclovir, with no new toxicities identified.[1] Key toxicities include testicular atrophy, ovarian atrophy, leukopenia, anemia, and thrombocytopenia.[1] Ganciclovir is also considered a potential carcinogen and teratogen in humans based on animal studies.[2][3]
Quantitative Toxicity Data
The following tables summarize the quantitative data from various toxicity studies on ganciclovir and valganciclovir. These data provide an indication of the dose levels at which toxic effects are observed in different animal models.
Table 1: Acute Toxicity of Ganciclovir and Valganciclovir
| Compound | Species | Route | Dose | Observation |
| Ganciclovir | Mouse | IV | 900 mg/kg | Median acute IV dose.[4] |
| Ganciclovir | Dog | IV | 150-500 mg/kg | Median acute IV dose.[4] |
| Valganciclovir | Mouse | Oral | Up to 2000 mg/kg/day | No effects at the time of dosing; one death at 2000 mg/kg/day on day 2 with cause not established.[1] |
| Valganciclovir | Dog | Oral | 500 and 1000 mg/kg | Vomiting within 3 hours at the high dose; decline in white blood cells and platelets in males at both doses and in females at 500 mg/kg.[1] |
| Ganciclovir Sodium | Mouse (Female, B6C3F1) | IP | 400 mg/kg (single dose) | 38% mortality in ad libitum fed mice vs. 1.7% in calorie-restricted mice.[5] |
| Ganciclovir Sodium | Mouse (Female, B6C3F1) | IP | 400 mg/kg (multiple doses for 11 days) | 63% mortality in ad libitum fed mice vs. 33% in calorie-restricted mice.[5] |
Table 2: Genotoxicity and Carcinogenicity of Ganciclovir and Valganciclovir
| Compound | Assay | Result |
| Ganciclovir | Mouse Lymphoma Assay | Mutagenic[2] |
| Ganciclovir | Human Lymphocytes in vitro | DNA damage[2] |
| Ganciclovir | Mouse Micronucleus Assay | Clastogenic[2] |
| Ganciclovir | Ames Salmonella Assay | Not mutagenic[2] |
| Valganciclovir | Mouse Lymphoma Assay | Mutagenic[2] |
| Valganciclovir | Mouse Micronucleus Assay | Clastogenic[2] |
| Valganciclovir | Ames Salmonella Assay | Not mutagenic[2] |
| Ganciclovir | Mouse Carcinogenicity Study (Oral) | Carcinogenic at exposures of approximately 0.1x and 1.4x the human intravenous dose AUC.[2] |
Table 3: Reproductive and Developmental Toxicity of Ganciclovir
| Species | Route | Dose | Effects |
| Mouse (Female) | IV | Exposure ~1.7x human AUC | Decreased mating behavior, decreased fertility, and increased embryolethality.[2] |
| Mouse (Male) | Oral or IV | Systemic exposure (AUC) 0.03 to 0.1x human IV dose | Decreased fertility and hypospermatogenesis.[2] |
| Dog (Male) | Oral or IV | Systemic exposure (AUC) 0.03 to 0.1x human IV dose | Hypospermatogenesis.[2] |
| Rabbit | IV | Exposure ~2x human AUC | Embryotoxic and teratogenic; fetal resorptions, growth retardation, embryolethality, maternal toxicity, cleft palate, anophthalmia/microphthalmia, aplastic organs (kidney and pancreas), hydrocephaly, and brachygnathia.[2] |
| Mouse | IV | Exposure ~2x human AUC | Embryotoxic; increased fetal resorptions and embryolethality with maternal/fetal toxicity.[2] |
| Rat (Male) | Subcutaneous | 60 mg/kg daily for 5 days or 100 mg/kg three times in one day | Testicular damage and adverse effects on sperm variables, reversible after 24 weeks.[6] |
Experimental Protocols
Acute Oral Toxicity Study of Valganciclovir in Mice and Dogs
-
Objective: To determine the acute toxicity of orally administered valganciclovir.
-
Species: Mice and Beagle dogs.[1]
-
Dosing:
-
Observation Period: Not specified, but included observations at the time of dosing and subsequent days.[1]
-
Parameters Monitored: Clinical signs (e.g., vomiting), mortality, and hematological parameters (white blood cells, platelets).[1]
Genotoxicity Assays
-
Objective: To assess the mutagenic and clastogenic potential of ganciclovir and valganciclovir.
-
Assays Conducted:
-
Methodology: Standard protocols for these assays were followed to evaluate the genetic toxicity of the compounds.
Reproductive and Developmental Toxicity Studies of Ganciclovir
-
Objective: To evaluate the effects of ganciclovir on fertility and embryonic/fetal development.
-
Species: Mice and rabbits.[2]
-
Route of Administration: Intravenous.[2]
-
Dosing Regimen: Doses were administered to achieve systemic exposures (based on AUC) that were multiples of the recommended human intravenous dose.[2]
-
Endpoints Evaluated:
Visualizations
Mechanism of Action and Cellular Toxicity Pathway
Caption: Mechanism of ganciclovir activation and subsequent inhibition of viral DNA synthesis, leading to cellular toxicity.
Experimental Workflow for a Preclinical Toxicity Study
Caption: A generalized workflow for conducting a preclinical in vivo toxicity study.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute toxicity of ganciclovir: effect of dietary restriction and chronobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganciclovir induces reproductive hazards in male rats after short-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Triacetyl-ganciclovir CAS number and supplier information
CAS Number: 86357-14-4
This technical guide provides an in-depth overview of Triacetyl-ganciclovir, a key intermediate in the synthesis of the antiviral drug ganciclovir.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its chemical properties, synthesis, and the biological action of its parent compound.
Chemical and Physical Properties
This compound, also known as N-Acetyl-di-O-acetyl ganciclovir, is a derivative of ganciclovir.[1] It is commonly used in toxicity studies and other analytical research related to the commercial production of ganciclovir.[1][2][3]
| Property | Value | Reference |
| CAS Number | 86357-14-4 | [1][2][4][5][6] |
| Molecular Formula | C15H19N5O7 | [2][5][7] |
| Molecular Weight | 381.34 g/mol | [2][5] |
| IUPAC Name | [2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate | [1] |
| Appearance | White powder | [8] |
| Purity | ≥99% (typical) | [8] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
Supplier Information
A number of chemical suppliers offer this compound for research purposes. The following table summarizes information from several suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Name | Purity | Available Quantities |
| MedchemExpress | This compound | >98% | 5 g |
| MedKoo Biosciences | This compound | Not specified | 1 g, 5 g, 10 g |
| AbMole BioScience | This compound (Ganciclovir Triacetate) | Not specified | Not specified |
| Simson Pharma Limited | Triacetyl Ganciclovir | High quality | Not specified |
| Bakul Pharma Ltd. | Triacetyl Ganciclovir (Ganciclovir Intermediate) | 99% min | Bulk |
| True Chem Enterprise | Triacetyl Ganciclovir (Valganciclovir Intermediate) | Industrial Grade/98% | Not specified |
Experimental Protocols: Synthesis of this compound
Several methods for the chemical synthesis of this compound have been documented, primarily in patent literature. These methods often involve the condensation of a guanine derivative with a suitably protected acyclic side chain.
Method 1: From Monoacetylguanine and 1,3-dihalo-2-(acetoxylmethoxy) propane
This method involves a two-step process:
-
Formation of dihalo-2-acetyl-ganciclovir: Monoacetylguanine is reacted with 1,3-dihalo-2-(acetoxylmethoxy) propane in a solvent such as dimethylbenzene at a temperature of 100-150°C in the presence of a catalyst like p-toluenesulfonic acid.[9]
-
Formation of this compound: The resulting dihalo-2-acetyl-ganciclovir is then reacted with an acetate salt in an organic solvent like DMF at 70-150°C.[9] The final product is obtained after workup, which may involve filtration, solvent evaporation, and recrystallization from a suitable solvent such as ethyl acetate.[9]
Method 2: From 2,9-diacetylguanine and 1,3-diacetoxy-2-(acetoxymethoxy) propane
This process utilizes a microwave reactor to facilitate the condensation reaction.
-
Condensation: 2,9-diacetylguanine and 1,3-diacetoxy-2-(acetoxymethoxy) propane are heated in a microwave reactor in the presence of a catalyst (e.g., boron trifluoride etherate) and a solvent (e.g., N,N-dimethylformamide).[10]
-
Workup: After the reaction, the solvent is removed under reduced pressure, and the residue is treated with ethyl acetate to induce crystallization. The crude product is then filtered and dried.[10]
One-Pot Synthesis from Guanine
A more streamlined, one-pot synthesis has also been described:
-
Diacetylation of Guanine: Guanine is first treated with acetic anhydride in the presence of iodine to form diacetyl guanine in situ.[11]
-
N-alkylation: This is followed by an in-situ N-alkylation reaction with 1,3-diacetoxy-2-(acetoxymethoxy)propane (AMDP) using a solid acid catalyst (acidic Amberlite IR-120).[11]
-
Hydrolysis (to Ganciclovir): The resulting this compound intermediate is then deacetylated to yield ganciclovir.[11]
Mechanism of Action of Ganciclovir
This compound is a prodrug that is converted to ganciclovir in the body. Ganciclovir is a synthetic analog of 2'-deoxyguanosine and is a potent antiviral agent, particularly against cytomegalovirus (CMV).[12] Its mechanism of action involves the inhibition of viral DNA synthesis.[12]
The activation of ganciclovir is a critical, multi-step process:
-
Initial Phosphorylation: In CMV-infected cells, a viral-encoded protein kinase, UL97, phosphorylates ganciclovir to ganciclovir monophosphate.[12] This step is highly specific to infected cells, which contributes to the drug's selective toxicity.[12]
-
Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate form to ganciclovir diphosphate and subsequently to the active ganciclovir triphosphate.[12]
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[12] It is incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.[12]
Visualizations
Ganciclovir Activation and Mechanism of Action
Caption: Ganciclovir's activation pathway and mechanism of action.
General Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. 86357-14-4|2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate|BLD Pharm [bldpharm.com]
- 5. This compound | Amides | Ambeed.com [ambeed.com]
- 6. Triacetyl Ganciclovir | CAS No- 86357-14-4 | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. Triacetyl Ganciclovir (ganciclovir Intermediate) at Best Price in Mumbai | Bakul Pharma Ltd. [tradeindia.com]
- 9. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]
- 10. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Triacetyl-ganciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preclinical Pharmacokinetic Data of Ganciclovir and Valganciclovir
To provide a basis for the study of Triacetyl-ganciclovir, it is crucial to understand the pharmacokinetic profiles of ganciclovir and its well-characterized prodrug, valganciclovir. The following tables summarize key pharmacokinetic parameters in various animal models. This data is essential for designing and interpreting studies with this compound, as the ultimate goal is the efficient delivery of the active moiety, ganciclovir.
Table 1: Oral Bioavailability of Ganciclovir and Ganciclovir from Valganciclovir in Animal Models
| Animal Model | Ganciclovir Bioavailability (%) | Ganciclovir Bioavailability from Valganciclovir (%) | Reference |
| Mice | - | 100 | [1] |
| Rats | 7-10 | 56 | [2] |
| Dogs | - | 100 | [1] |
| Cynomolgus Monkeys | 7-10 | 50 | [2] |
Table 2: Pharmacokinetic Parameters of Ganciclovir and Valganciclovir in Rats
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Ganciclovir | 10 | IV | - | - | [3] |
| Ganciclovir | 100 | Oral | - | - | [3] |
| Valganciclovir | 10 | Oral | - | - | [1] |
Proposed Experimental Protocol for In Vivo Evaluation of this compound
This protocol outlines a proposed approach for the in vivo evaluation of this compound in a rodent model, focusing on pharmacokinetics and preliminary safety.
Animal Model
-
Species: Sprague-Dawley rats (male, 250-300g) are a commonly used model for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is recommended before the study commences.
-
Ethics: All animal procedures must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
Formulation and Administration
-
Formulation: this compound should be formulated as a suspension or solution suitable for oral gavage. A common vehicle is 0.5% methylcellulose in water. The stability and homogeneity of the formulation should be confirmed prior to administration.
-
Dose Selection: Based on data from other ganciclovir prodrugs, an initial oral dose range of 10 to 100 mg/kg could be explored. A pilot dose-ranging study is recommended to determine the maximum tolerated dose (MTD).
-
Administration: The formulation should be administered via oral gavage at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
Pharmacokinetic Study Design
-
Groups:
-
Group 1: this compound (e.g., 20 mg/kg, oral)
-
Group 2: Ganciclovir (e.g., 5 mg/kg, intravenous) - for bioavailability calculation
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) should be collected from the tail vein or another appropriate site at pre-dose and at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of both this compound and ganciclovir should be determined using a validated LC-MS/MS method.
Efficacy Study in a Murine CMV (MCMV) Model
-
Animal Model: BALB/c mice are a suitable model for MCMV infection.
-
Infection: Mice can be infected with a non-lethal dose of MCMV.
-
Treatment: Oral administration of this compound can be initiated 24 hours post-infection and continued for a defined period (e.g., 5-10 days). Doses can be selected based on the pharmacokinetic data.
-
Endpoints: Efficacy can be assessed by monitoring viral load in target organs (e.g., spleen, liver, lungs) via qPCR, and by observing clinical signs of disease and survival rates.[4][5][6]
Preliminary Toxicology Assessment
-
Observations: Animals should be monitored for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology: Blood samples can be collected at the end of the study to assess for hematological toxicity, a known side effect of ganciclovir.
-
Histopathology: At necropsy, major organs should be collected, weighed, and preserved for histopathological examination to identify any potential target organ toxicity.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation of this compound.
Experimental Workflow
Caption: Proposed in vivo experimental workflow.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Preclinical and Toxicology Studies of 1263W94, a Potent and Selective Inhibitor of Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of murine cytomegalovirus infections in severe combined immunodeficient mice with ganciclovir, (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine, interferon, and bropirimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triacetyl-ganciclovir in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetyl-ganciclovir is a lipophilic prodrug of the antiviral agent ganciclovir (GCV). The addition of three acetyl groups to the ganciclovir molecule enhances its permeability across cell membranes. Once inside the cell, intracellular esterases hydrolyze the acetyl groups, releasing the active drug, ganciclovir. This enhanced cellular uptake makes this compound a valuable tool for various cell culture applications, particularly in the context of suicide gene therapy and antiviral research.
These application notes provide an overview of the primary applications of this compound in cell culture, detailed experimental protocols, and a summary of relevant quantitative data.
Principle Applications
The primary application of this compound in a cell culture setting is within the Herpes Simplex Virus thymidine kinase/ganciclovir (HSV-TK/GCV) suicide gene therapy system. In this system, cancer cells are genetically modified to express the HSV-TK gene. These cells can then phosphorylate ganciclovir into its monophosphate form, a step not efficiently performed by mammalian thymidine kinases. Cellular kinases then convert the monophosphate into the active ganciclovir triphosphate, which, when incorporated into replicating DNA, leads to chain termination and apoptosis.
This compound, as a more cell-permeable prodrug of ganciclovir, offers the potential for increased intracellular concentrations of the active drug, thereby enhancing the efficacy of the HSV-TK/GCV system.
Data Summary
Quantitative data for this compound is not as abundant as for its active form, ganciclovir. The following tables summarize available data for ganciclovir, which is the ultimate effector molecule. The enhanced lipophilicity of this compound is expected to lead to higher intracellular concentrations of ganciclovir compared to direct administration of ganciclovir itself.
Table 1: In Vitro Efficacy of Ganciclovir
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | Human Cytomegalovirus (HCMV) | 4.1 µM | [1] |
| IC50 | Feline Herpesvirus Type-1 | 5.2 µM | [2] |
| EC50 | Herpes Simplex Virus-2 (HSV-2) in E6SM cells | 1.2 nM | [2] |
| MIC | HSV-2 G in HEL cells | 0.0064 µM | [2] |
Table 2: In Vitro Cytotoxicity of Ganciclovir
| Cell Line | Parameter | Value | Reference |
| Human OST TK- cells expressing HSV1 TK | IC50 | 0.0019 µM | [2] |
| Human Corneal Endothelial Cells (HCECs) | Significant reduction in cell viability | ≥5 mg/ml | [3] |
| Lymphoblastoid cells | IC50 | ~20 mg/liter | [4] |
Signaling and Activation Pathway
The conversion of the inactive prodrug, this compound, to the cytotoxic Ganciclovir-Triphosphate is a multi-step process. The following diagram illustrates this pathway.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for this compound in HSV-TK Expressing Cells
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cells engineered to express Herpes Simplex Virus thymidine kinase (HSV-TK).
Materials:
-
HSV-TK expressing cancer cell line (e.g., U251tk) and parental cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ganciclovir (for comparison)
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HSV-TK expressing and parental cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and ganciclovir in DMSO.
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or ganciclovir.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Protocol 2: Analysis of this compound Conversion to Ganciclovir by HPLC
This protocol provides a general method for quantifying the intracellular conversion of this compound to ganciclovir using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ganciclovir (as a standard)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with a known concentration of this compound (e.g., 10 µM) in complete medium. Include untreated cells as a control.
-
Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Collection and Extraction:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of a buffer like ammonium acetate and an organic solvent like acetonitrile).
-
Inject a known volume (e.g., 20 µL) onto the HPLC system.
-
Separate the compounds using a C18 column with an appropriate mobile phase gradient.
-
Detect this compound and ganciclovir using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Quantification:
-
Prepare standard curves for both this compound and ganciclovir of known concentrations.
-
Quantify the amount of each compound in the cell extracts by comparing their peak areas to the standard curves.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Conclusion
This compound serves as a valuable research tool, offering enhanced cell permeability compared to its active counterpart, ganciclovir. Its primary application lies in the potentiation of the HSV-TK/GCV suicide gene therapy system. The provided protocols offer a starting point for researchers to evaluate the efficacy and conversion of this compound in their specific cell culture models. Further optimization of concentrations and incubation times may be necessary depending on the cell type and experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triacetyl-ganciclovir in HSV-tk Suicide Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus thymidine kinase (HSV-tk) suicide gene therapy is a promising strategy for cancer treatment. This approach involves the delivery of the HSV-tk gene into tumor cells, which then express the viral enzyme.[1][2][3][4][5] The subsequent administration of a non-toxic prodrug, such as ganciclovir (GCV), leads to its phosphorylation by HSV-tk into a toxic metabolite that selectively kills the cancer cells.[6][7][8][9][10] Triacetyl-ganciclovir (TACV) is a prodrug of ganciclovir designed with acetyl groups to increase its lipophilicity and potentially enhance its cellular uptake. While the HSV-tk/GCV system is well-documented, the direct application of TACV in this therapeutic strategy is a novel area of investigation.
These application notes provide a comprehensive overview of the established HSV-tk/GCV system and a framework for the investigation and application of this compound (TACV) as a potentially improved prodrug for this therapeutic approach. Due to the limited direct experimental data on TACV in HSV-tk therapy, this document outlines the principles, protocols, and expected outcomes based on the known pharmacology of GCV and the physicochemical properties of TACV.
Principle of HSV-tk Suicide Gene Therapy
The core principle of this suicide gene therapy lies in the differential phosphorylation of the prodrug in cells expressing HSV-tk.
-
Gene Delivery : The gene encoding for HSV-tk is delivered to tumor cells using a vector, commonly a retrovirus or adenovirus.[1][2]
-
Prodrug Administration : A non-toxic prodrug, traditionally ganciclovir (GCV), is administered systemically.
-
Selective Activation : Inside the HSV-tk expressing tumor cells, GCV is monophosphorylated by the viral thymidine kinase. Mammalian thymidine kinases do not efficiently phosphorylate GCV, providing a layer of selectivity.
-
Conversion to Toxic Metabolite : Cellular kinases further phosphorylate GCV-monophosphate to GCV-diphosphate and then to the cytotoxic GCV-triphosphate.[9][10]
-
Induction of Cell Death : GCV-triphosphate is incorporated into the DNA of replicating cells, leading to chain termination and apoptosis.[6][7]
-
Bystander Effect : An important phenomenon where the toxic metabolites can pass from the HSV-tk expressing cells to neighboring, non-transduced tumor cells through gap junctions, amplifying the therapeutic effect.[11]
Potential Advantages of this compound (TACV)
This compound is a more lipophilic derivative of ganciclovir. This increased lipophilicity is expected to:
-
Enhance Cell Membrane Permeability : Potentially leading to higher intracellular concentrations of the prodrug in tumor cells.
-
Improve Bioavailability : May allow for more efficient delivery to the tumor site.
-
Intracellular Conversion : Once inside the cell, esterases are expected to cleave the acetyl groups, releasing ganciclovir to be phosphorylated by HSV-tk.
Data Presentation
Table 1: In Vitro Cytotoxicity of Ganciclovir in HSV-tk Expressing Cancer Cells
| Cell Line | Transfection Method | GCV Concentration (µM) | % Cell Viability (Relative to Control) | Reference |
| Human Glioblastoma (U251tk) | Retroviral vector | 1 | < 0.2% | [7] |
| Human Glioblastoma (U251tk) | Retroviral vector | 10 | Not Reported | [7] |
| Murine Melanoma (B16BL6tk+) | Retroviral vector | 20 | Not Reported (Apoptotic death observed) | |
| Human Pancreatic Cancer (SW1990/TK) | Retroviral vector | Not specified | Significantly lower than unmodified cells | [2] |
| Human Ovarian Cancer (SKOV-3) | Non-viral vector | 50 | ~20% | [1] |
Table 2: In Vivo Efficacy of GCV in HSV-tk Expressing Tumor Models
| Animal Model | Tumor Type | Treatment Protocol | Tumor Growth Inhibition | Survival Benefit | Reference |
| C57BL6 Mice | Murine Melanoma (B16BL6tk+) | 50 mg/kg GCV twice daily for 14 days | Complete tumor regression | Remission for 5 months | |
| Nude Mice | Human Pancreatic Cancer (SW1990/TK) | Not specified | Significant inhibition | Not specified | [2] |
| Nude Mice | Human Ovarian Cancer (SKOV-3) | Not specified | Significant tumor size reduction | Not specified | [1] |
| BALB/c Mice | Mouse Mammary Tumor (TM40D) | Adenoviral HSV-tk + 5 Gy radiation + GCV | 51.5% suppression (3 courses) | Median survival of 58 days (3 courses) | [12] |
| Syngeneic Rats | Rat Hepatocellular Carcinoma | Adenoviral HSV-tk + GCV | Complete antitumor effect | Not specified | [13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for TACV
Objective: To determine the concentration-dependent cytotoxic effect of TACV on cancer cells expressing HSV-tk.
Materials:
-
Target cancer cell line (e.g., U87, HeLa, etc.)
-
Lentiviral or retroviral vector encoding HSV-tk
-
Control vector (e.g., expressing GFP)
-
Cell culture medium and supplements
-
This compound (TACV)
-
Ganciclovir (GCV) as a positive control
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
Methodology:
-
Cell Line Transduction: a. Transduce the target cancer cell line with the HSV-tk expressing vector and a control vector according to the manufacturer's protocol. b. Select for successfully transduced cells (e.g., using antibiotic resistance or FACS for a fluorescent marker). c. Confirm HSV-tk expression by Western blot or qPCR.
-
Cell Seeding: a. Seed the HSV-tk expressing cells and control cells into 96-well plates at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare a serial dilution of TACV and GCV in cell culture medium. A suggested concentration range for initial testing is 0.01 µM to 100 µM. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TACV or GCV. Include a no-drug control. c. Incubate the plates for 72 hours.
-
Cell Viability Assessment: a. After the incubation period, assess cell viability using a chosen assay kit following the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the no-drug control. b. Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) values for both TACV and GCV.
Protocol 2: In Vivo Antitumor Efficacy of TACV in a Xenograft Model
Objective: To evaluate the antitumor efficacy of TACV in a preclinical animal model bearing tumors expressing HSV-tk.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HSV-tk expressing cancer cells
-
This compound (TACV)
-
Ganciclovir (GCV)
-
Vehicle for drug administration (e.g., saline, PBS with appropriate solubilizing agents)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: a. Subcutaneously inject 1-5 x 10^6 HSV-tk expressing cancer cells into the flank of each mouse. b. Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: a. Randomize the mice into treatment groups (n=5-10 per group):
- Vehicle control
- TACV (dose to be determined based on in vitro data and preliminary toxicity studies)
- GCV (e.g., 50 mg/kg/day) b. Administer the treatments daily via intraperitoneal (i.p.) or oral (p.o.) route for a specified period (e.g., 14-21 days).
-
Tumor Growth Monitoring: a. Measure the tumor dimensions with calipers every 2-3 days. b. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67). c. Compare the tumor growth curves and final tumor weights between the different treatment groups. d. Analyze the survival data if the study is designed to continue until a humane endpoint is reached.
Visualizations
Caption: Metabolic activation of this compound (TACV) in HSV-tk expressing cells.
Caption: Experimental workflow for evaluating TACV in HSV-tk suicide gene therapy.
Caption: The bystander effect in HSV-tk/GCV therapy.
References
- 1. HSV-TK/GCV Cancer Suicide Gene Therapy by a Designed Recombinant Multifunctional Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suicide gene therapy for urogenital cancer: current outcome and prospects. | Semantic Scholar [semanticscholar.org]
- 4. Efficacy of HSV-TK/GCV system suicide gene therapy using SHED expressing modified HSV-TK against lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer gene therapy with HSV-tk/GCV system depends on T-cell-mediated immune responses and causes apoptotic death of tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSV-TK/GCV can induce cytotoxicity of retinoblastoma cells through autophagy inhibition by activating MAPK/ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Improving the safety of cell therapy with the TK-suicide gene [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and accumulation of ganciclovir triphosphate in bystander cells cocultured with herpes simplex virus type 1 thymidine kinase-expressing human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced therapeutic effect of multiple injections of HSV-TK + GCV gene therapy in combination with ionizing radiation in a mouse mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo antitumor effect of herpes simplex virus thymidine kinase gene therapy in rat hepatocellular carcinoma: feasibility of adenovirus-mediated intra-arterial gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Ganciclovir and its Prodrugs in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ganciclovir and its Prodrugs
Ganciclovir is a potent synthetic nucleoside analog of 2'-deoxy-guanosine with established activity against human cytomegalovirus (CMV) and other members of the herpesvirus family.[1] Its primary mechanism of action involves the inhibition of viral DNA synthesis.[1] However, ganciclovir exhibits poor oral bioavailability, which has led to the development of prodrugs to enhance its oral absorption.[2]
Triacetyl-ganciclovir is a derivative of ganciclovir.[3] While it is mentioned in chemical synthesis literature, detailed in vivo studies regarding its administration routes, pharmacokinetics, and efficacy in mice are not currently published.
Valganciclovir , a valyl ester prodrug of ganciclovir, significantly improves oral bioavailability.[4] After oral administration, it is rapidly converted to ganciclovir by esterases in the intestine and liver.[5] Studies in mice have shown that the bioavailability of ganciclovir from orally administered valganciclovir is 100%.[4]
Ganciclovir Administration Protocols in Mice
The following protocols are based on established methodologies for the administration of ganciclovir in mice for pharmacokinetic and efficacy studies.
Intravenous (IV) Administration
Intravenous administration is a common route for achieving direct and complete systemic exposure to ganciclovir.
Materials:
-
Ganciclovir sodium salt
-
Sterile 0.9% saline or 5% dextrose solution for injection
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
Warming pad or lamp
Protocol:
-
Dose Preparation: Prepare a fresh solution of ganciclovir in sterile saline or dextrose solution on the day of administration. The concentration should be calculated based on the desired dose and the injection volume suitable for mice (typically 5-10 mL/kg).
-
Animal Preparation: Place the mouse in a restraint device. To facilitate injection, warm the tail using a warming pad or lamp to dilate the lateral tail veins.
-
Injection: Disinfect the tail with an appropriate antiseptic. Insert the needle into one of the lateral tail veins and slowly inject the ganciclovir solution.
-
Observation: Monitor the mouse for any immediate adverse reactions post-injection.
Intraperitoneal (IP) Administration
Intraperitoneal injection is a widely used and technically less demanding alternative to IV administration for systemic drug delivery in mice.[6]
Materials:
-
Ganciclovir sodium salt
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Dose Preparation: Dissolve ganciclovir in sterile 0.9% saline to the desired concentration.
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or major blood vessels. Aspirate briefly to ensure no fluid or blood is drawn, then inject the solution.
-
Post-injection Care: Return the mouse to its cage and monitor for any signs of distress.
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for ganciclovir and valganciclovir in animal models. It is important to note the species differences when extrapolating data.
Table 1: Pharmacokinetics of Ganciclovir in Mice
| Parameter | Route | Dose | Value | Reference |
| Tmax (Peak Time) | IP | Not Specified | 1 hour (adult mice) | [6] |
| Plasma Concentration | IP | Not Specified | Undetectable by 2 hours (adult mice) | [6] |
| Brain Concentration | IP | 100 mg/kg/day | 0.114 ± 0.038 µg/mL (at 21 days) | [7] |
| Spinal Cord Conc. | IP | 100 mg/kg/day | 0.132 ± 0.014 µg/mL (at 21 days) | [7] |
| Plasma Concentration | IP | 100 mg/kg/day | 0.03 ± 0.010 µg/mL (at 21 days) | [7] |
Table 2: Bioavailability of Ganciclovir from Valganciclovir Administration
| Species | Route | Ganciclovir Bioavailability | Reference |
| Mice | Oral | 100% | [4] |
| Rats | Oral | ~10-fold increase over oral ganciclovir | [4] |
| Dogs | Oral | 100% | [4] |
| Cynomolgus Monkeys | Oral | ~10-fold increase over oral ganciclovir | [4] |
Experimental Workflows and Signaling Pathways
Typical Pharmacokinetic Study Workflow in Mice
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study of a ganciclovir prodrug in mice.
Metabolic Conversion of a Ganciclovir Prodrug
This diagram illustrates the general metabolic pathway for a ganciclovir prodrug, such as this compound, to the active drug, ganciclovir, and its subsequent phosphorylation.
Conclusion
While direct experimental data for this compound in mice is lacking, the provided protocols for ganciclovir and the comparative data for valganciclovir offer a solid foundation for researchers. The established intravenous and intraperitoneal administration routes for ganciclovir are reliable methods for achieving systemic exposure in murine models. The high oral bioavailability of ganciclovir from valganciclovir in mice underscores the potential of prodrug strategies. Future studies are warranted to elucidate the specific pharmacokinetic profile and optimal administration routes for this compound to fully assess its therapeutic potential. Researchers should consider the physicochemical properties of this compound when adapting these protocols for their specific experimental needs.
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of a double prodrug of ganciclovir in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and tissue diffusion of ganciclovir in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triacetyl-ganciclovir in Combination with Ionizing Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetyl-ganciclovir is a prodrug of ganciclovir, an antiviral agent that has been repurposed for cancer therapy in combination with the Herpes Simplex Virus thymidine kinase (HSV-TK) suicide gene therapy system.[1][2] This approach involves the targeted delivery of the HSV-TK gene to tumor cells. The expressed viral enzyme selectively phosphorylates the non-toxic prodrug, ganciclovir, into its monophosphate form. Cellular kinases then further convert it into the cytotoxic ganciclovir triphosphate, which acts as a DNA synthesis inhibitor, leading to apoptosis and cell death.[1] The combination of this targeted chemotherapy with ionizing radiation has shown synergistic effects in preclinical models, enhancing tumor cell killing and improving therapeutic outcomes.[3]
These application notes provide an overview of the underlying mechanisms, quantitative data from preclinical studies, and detailed experimental protocols for utilizing this compound (in its active form, ganciclovir) in combination with ionizing radiation.
Mechanism of Action: A Dual Approach to Cancer Cell Killing
The combination of HSV-TK/ganciclovir therapy with ionizing radiation leverages two distinct but complementary mechanisms to induce cancer cell death:
-
Targeted Chemotherapy via Ganciclovir Activation: In cells expressing HSV-TK, ganciclovir is converted to ganciclovir triphosphate. This toxic metabolite is incorporated into replicating DNA, causing chain termination and inducing DNA double-strand breaks (DSBs).[1][4] This process preferentially targets rapidly dividing cancer cells that have been successfully transduced with the HSV-TK gene.
-
Enhanced Radiosensitization: Ionizing radiation is a cornerstone of cancer therapy that directly damages DNA, primarily through the induction of DSBs. The presence of ganciclovir-triphosphate appears to enhance the effects of radiation by interfering with DNA repair mechanisms.[3] This leads to an accumulation of unrepairable DNA damage, pushing the cells towards apoptosis.[4] Studies have shown that this combined treatment leads to increased phosphorylation of ATM and H2AX (γ-H2AX), markers of DNA double-strand breaks.[4]
-
Induction of Apoptosis: The accumulation of DNA damage from both ganciclovir and radiation triggers programmed cell death, or apoptosis. This process is often mediated by the p53 tumor suppressor protein and involves the activation of a cascade of enzymes called caspases.[5] Evidence suggests the involvement of death receptors, such as CD95, in initiating this apoptotic cascade.[5]
-
The Bystander Effect: A crucial aspect of this therapy is the "bystander effect," where untransduced neighboring tumor cells are also killed.[6][7] This is thought to occur through the transfer of toxic ganciclovir metabolites from HSV-TK-expressing cells to adjacent cells via gap junctions, as well as through the release of signals from apoptotic cells that trigger an immune response.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of ganciclovir in combination with ionizing radiation in HSV-TK expressing cancer models.
Table 1: In Vivo Tumor Growth Inhibition and Survival
| Cancer Model | Treatment Group | Outcome Measure | Result | Citation |
| Mouse Mammary Tumor | Three courses of HSV-tk + GCV + Radiation | Local Tumor Growth Suppression | 51.5% | [3] |
| Mouse Mammary Tumor | Combined HSV-tk + GCV + Radiation (single course) | Tumor Growth Reduction | 29% | [3] |
| Mouse Mammary Tumor | Combined HSV-tk + GCV + Radiation (three courses) | Median Survival | 58 days | [3] |
| Mouse Mammary Tumor | Monotherapy (HSV-tk + GCV or Radiation) | Median Survival | 33 days | [3] |
| Mouse Mammary Tumor | Control | Median Survival | 26 days | [3] |
| Human Glioblastoma Xenograft | Adenoviral HSV TK + GCV | Median Survival Increase | 5 days | [9] |
| Human Melanoma | Co-injection with VPC-HSV-tk + GCV | Tumor Growth | Inhibition observed, but 100% of mice still developed tumors | [10] |
| Rat Glioblastoma | Co-injection with VPC-HSV-tk + GCV | Tumor Rejection | 70% of rats completely rejected tumor cells | [10] |
Table 2: In Vitro Cell Viability and Bystander Effect
| Cell Line | Treatment | Outcome Measure | Result | Citation |
| Rhabdomyosarcoma (Rh30TK) | 0.1 µg/ml ganciclovir (6 days) | Cell Elimination | Virtually all HSV-TK-expressing cells eliminated | [11] |
| Human Pancreatic Cancer (SW1990/TK) | GCV (50 µg/ml) with 15% TK+ cells | Bystander Killing | 60% of total cells killed | [1] |
| Human Ovarian Cancer | AdRSV-tk infection + GCV | Bystander Killing | Significant killing at 1:20 infected:uninfected cell ratio | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combined Ganciclovir and Radiation Therapy
Caption: Combined action of Ganciclovir and Radiation.
Experimental Workflow for In Vitro Studies
Caption: In Vitro experimental workflow.
Experimental Workflow for In Vivo Studies
Caption: In Vivo experimental workflow.
Detailed Experimental Protocols
In Vitro Protocol: Evaluation of Ganciclovir and Radiation in HSV-TK Expressing Cancer Cells
1. Cell Lines and Culture:
-
Select a cancer cell line of interest (e.g., U87 human glioblastoma, TM40D mouse mammary carcinoma).
-
Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
2. Transduction with HSV-TK Vector:
-
Use a replication-deficient adenoviral or retroviral vector encoding the HSV-TK gene.
-
Infect the cancer cells with the vector at a predetermined multiplicity of infection (MOI).
-
For stable cell line generation, select transduced cells using an appropriate selection marker if present in the vector.
-
Confirm HSV-TK expression via Western blot analysis.
3. Ganciclovir and Radiation Treatment:
-
Plate HSV-TK expressing and non-expressing (control) cells in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of ganciclovir (e.g., 0.1 - 50 µg/ml).[1][11]
-
Expose cells to a single dose of ionizing radiation (e.g., 2-8 Gy) using a calibrated irradiator.
-
Combination treatment involves adding ganciclovir before or after irradiation.
4. Clonogenic Survival Assay:
-
Following treatment, trypsinize and re-plate a known number of cells into new culture dishes.
-
Allow cells to grow for 10-14 days to form colonies.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count colonies containing >50 cells and calculate the surviving fraction for each treatment group.
5. Apoptosis and DNA Damage Assays:
-
Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.
-
DNA Damage: Perform immunofluorescence staining for γ-H2AX foci to visualize and quantify DNA double-strand breaks.
In Vivo Protocol: Evaluation of Ganciclovir and Radiation in a Xenograft Mouse Model
1. Animal Model:
-
Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of human tumor xenografts.
-
Subcutaneously inject a suspension of HSV-TK expressing cancer cells (e.g., 2 x 10^5 cells) into the flank of each mouse.[9]
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).[13]
2. Treatment Administration:
-
Vector Delivery: Inject the HSV-TK expressing viral vector directly into the established tumor.[3]
-
Ganciclovir Administration: Begin systemic administration of ganciclovir (e.g., 20 µg/g, twice daily, intraperitoneally) 24-48 hours after vector injection for a specified duration (e.g., 6-21 days).[3][9][13]
-
Radiation Therapy: Deliver a localized dose of ionizing radiation to the tumor (e.g., a single dose of 5 Gy or fractionated doses).[3][9]
3. Monitoring and Endpoint Analysis:
-
Measure tumor volume regularly (e.g., every 3 days) using calipers.[14]
-
Monitor the health and survival of the animals.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Perform histological and immunohistochemical analysis on tumor sections to assess for necrosis, apoptosis (e.g., TUNEL assay), and protein expression (e.g., proliferation markers like PCNA).[14][15]
Conclusion
The combination of this compound (as ganciclovir) with ionizing radiation, in the context of HSV-TK suicide gene therapy, represents a promising strategy for enhancing cancer treatment. The synergistic mechanisms of targeted chemotherapy and radiosensitization lead to increased DNA damage and apoptosis in tumor cells. The preclinical data strongly supports the enhanced efficacy of this combined approach. The provided protocols offer a framework for researchers to further investigate and optimize this therapeutic strategy for various cancer types. Careful consideration of vector delivery, timing of treatments, and dose optimization will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 3. Enhanced therapeutic effect of multiple injections of HSV-TK + GCV gene therapy in combination with ionizing radiation in a mouse mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unrepairable DNA Double Strand Breaks Initiate Cytotoxicity with HSV-TK/Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herpes simplex virus thymidine kinase/ganciclovir-mediated apoptotic death of bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo analysis of the 'bystander effect': a cytokine cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination of adenoviral HSV TK gene therapy and radiation is effective in athymic mouse glioblastoma xenografts without increasing toxic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different efficacy of in vivo herpes simplex virus thymidine kinase gene transduction and ganciclovir treatment on the inhibition of tumor growth of murine and human melanoma cells and rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applying the herpes simplex virus thymidine kinase/ganciclovir approach to ovarian cancer: an effective in vitro drug-sensitization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSV-TK/GCV Cancer Suicide Gene Therapy by a Designed Recombinant Multifunctional Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Herpes simplex virus-thymidine kinase/ganciclovir suppressed the growth of lung adenocarcinoma cells accompanied by premature senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganciclovir Administration in Rhabdomyosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, characterized by its origin from primitive mesenchymal cells. The two primary subtypes, embryonal (ERMS) and alveolar (ARMS), exhibit distinct clinical and molecular features. A promising therapeutic strategy for RMS involves suicide gene therapy, particularly the use of the Herpes Simplex Virus thymidine kinase (HSV-TK) gene in conjunction with the prodrug ganciclovir (GCV).
These application notes provide a comprehensive overview and detailed protocols for the administration of ganciclovir in rhabdomyosarcoma cell lines expressing HSV-TK. The information presented is intended to guide researchers in accurately assessing the cytotoxic and apoptotic effects of this therapeutic approach.
Mechanism of Action
The HSV-TK/GCV system is a targeted cancer therapy strategy. The core principle involves the introduction of the HSV-TK gene into rhabdomyosarcoma cells. The expressed viral thymidine kinase possesses a much higher affinity for ganciclovir than its mammalian counterpart. Upon administration, HSV-TK phosphorylates the non-toxic prodrug ganciclovir into ganciclovir-monophosphate. Cellular kinases further convert this into the cytotoxic ganciclovir-triphosphate. This active metabolite, when incorporated into the DNA of replicating cells, leads to chain termination and the induction of apoptosis, thereby selectively eliminating the cancer cells.[1][2]
A crucial aspect of this therapy is the "bystander effect," where the toxic ganciclovir metabolites are transferred to neighboring, unmodified tumor cells, amplifying the therapeutic efficacy. This cell-to-cell transfer is often mediated by gap junctions.
Data Presentation
The following tables summarize the quantitative data on the effects of ganciclovir on rhabdomyosarcoma cell lines from published studies.
Table 1: Cytotoxicity of Ganciclovir in HSV-TK Expressing Rhabdomyosarcoma Cell Lines
| Cell Line | Subtype | Ganciclovir Concentration (µg/mL) | Treatment Duration | Effect | Reference |
| Rh30TK | Alveolar (ARMS) | 0.1 | 6 days | Virtual elimination of all HSV-TK-positive cells | [3] |
| Rh30WT | Alveolar (ARMS) | 0.1 | 6 days | No significant effect on cell viability | [3] |
| Rh30GFP | Alveolar (ARMS) | 0.1 | 6 days | No significant effect on cell viability | [3] |
Table 2: Apoptotic Response to Ganciclovir in HSV-TK Expressing Rhabdomyosarcoma Cell Lines
| Cell Line | Subtype | Ganciclovir Concentration | Time Point | Apoptosis Induction | Key Molecular Events | Reference |
| SH-EP (Neuroblastoma, as a model for p53-mediated apoptosis) | - | 10 µM | 48-120 hours | Time-dependent increase in apoptosis | p53 accumulation, Caspase-8 and -3 cleavage, PARP cleavage | [1] |
| CHO-HSV-TK (Ovarian, as a model for mitochondrial pathway) | - | Not Specified | Not Specified | Induction of apoptosis | Decline in Bcl-2, activation of Caspase-9 and -3 | [2] |
Note: Specific quantitative data on apoptosis rates and protein expression changes in various RMS cell lines are limited in the currently available literature. The provided data from other cell types illustrates the general apoptotic mechanisms induced by the HSV-TK/GCV system.
Signaling Pathways
The administration of ganciclovir to HSV-TK expressing rhabdomyosarcoma cells triggers a cascade of molecular events culminating in apoptosis. The generated ganciclovir-triphosphate incorporates into DNA, causing DNA damage and replication stress. This can lead to the accumulation of the p53 tumor suppressor protein.[1] Activated p53 can upregulate the expression of pro-apoptotic proteins such as Bax, which in turn promotes the release of cytochrome c from the mitochondria. This initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3.[2] Concurrently, there is evidence for the involvement of the extrinsic apoptotic pathway through the aggregation of death receptors like CD95, leading to the activation of caspase-8, which can also activate caspase-3.[1] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Signaling pathway of ganciclovir-induced apoptosis in HSV-TK expressing cells.
Experimental Protocols
Lentiviral Transduction of Rhabdomyosarcoma Cells with HSV-TK
This protocol describes the method for generating stable rhabdomyosarcoma cell lines expressing Herpes Simplex Virus Thymidine Kinase (HSV-TK) using a lentiviral vector.
Materials:
-
Rhabdomyosarcoma cell lines (e.g., Rh30, RD)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lentiviral particles carrying the HSV-TK gene
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
24-well tissue culture plates
-
10% bleach solution
Procedure:
-
Cell Seeding: 24 hours prior to transduction, seed 0.5 x 10^5 RMS cells per well in a 24-well plate in 500 µL of complete culture medium. Ensure cells are approximately 50% confluent at the time of transduction.[4]
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
On the day of transduction, remove the culture medium and add fresh medium containing polybrene at a final concentration of 8 µg/mL.[4]
-
Add the calculated amount of lentiviral particles to achieve the desired Multiplicity of Infection (MOI). A range of MOIs should be tested to optimize transduction efficiency for each cell line.
-
Gently swirl the plate to mix.
-
Incubate the cells overnight (18-20 hours) at 37°C in a 5% CO2 incubator.[4]
-
-
Media Change: The following day, remove the virus-containing medium and replace it with 500 µL of fresh, pre-warmed complete culture medium.
-
Selection of Transduced Cells: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific RMS cell line.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies appear. Expand these colonies to generate a stable HSV-TK expressing cell line.
Caption: Workflow for generating stable HSV-TK expressing RMS cell lines.
MTT Assay for Ganciclovir Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of ganciclovir on HSV-TK expressing rhabdomyosarcoma cells.
Materials:
-
HSV-TK expressing and wild-type RMS cells
-
Complete culture medium
-
Ganciclovir
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Ganciclovir Treatment:
-
Prepare serial dilutions of ganciclovir in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ganciclovir dilutions. Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).[5]
-
-
MTT Incubation:
-
Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value.
Caption: Workflow for assessing ganciclovir cytotoxicity using the MTT assay.
Apoptosis Analysis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol details the quantification of apoptosis in ganciclovir-treated rhabdomyosarcoma cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HSV-TK expressing and wild-type RMS cells
-
Complete culture medium
-
Ganciclovir
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed RMS cells in 6-well plates and treat with the desired concentrations of ganciclovir for the specified time points.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, detach them using trypsin-free dissociation buffer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for apoptosis analysis by flow cytometry.
Conclusion
The HSV-TK/ganciclovir suicide gene therapy system represents a potent and selective approach for targeting rhabdomyosarcoma cells. The provided protocols and data serve as a valuable resource for researchers investigating this therapeutic strategy. Further studies are warranted to establish comprehensive quantitative data across a wider range of rhabdomyosarcoma cell lines and to further elucidate the intricate molecular pathways involved. This will be crucial for the optimization and potential clinical translation of this promising anti-cancer therapy.
References
- 1. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir-induced apoptosis in HSV-1 thymidine kinase expressing cells: critical role of DNA breaks, Bcl-2 decline and caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. GEFT Inhibits Autophagy and Apoptosis in Rhabdomyosarcoma via Activation of the Rac1/Cdc42-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bystander Effect of Triacetyl-ganciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bystander effect is a phenomenon in suicide gene therapy where cells that do not express the therapeutic "suicide" gene are still killed. In the context of the Herpes Simplex Virus thymidine kinase (HSV-tk)/ganciclovir system, this effect is of paramount importance. Triacetyl-ganciclovir, a prodrug of ganciclovir (GCV), is converted intracellularly to ganciclovir, which is then phosphorylated by the HSV-tk enzyme into a toxic metabolite. This toxic metabolite can be transferred to neighboring, unmodified tumor cells, leading to their death and significantly amplifying the therapeutic efficacy of the treatment.[1][2][3]
A primary mechanism mediating this bystander killing is the transfer of phosphorylated ganciclovir through gap junctions, which form channels for intercellular communication.[1][4] Therefore, assessing the extent of the bystander effect and the functionality of gap junctional intercellular communication (GJIC) are critical steps in evaluating the potential of HSV-tk/Triacetyl-ganciclovir based therapies.
These application notes provide detailed protocols for in vitro assessment of the bystander effect induced by this compound, including a co-culture cell viability assay and a method to evaluate GJIC.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the this compound-mediated bystander effect and the general experimental workflow for its assessment.
Caption: Mechanism of this compound bystander effect.
Caption: Experimental workflow for assessing the bystander effect.
Quantitative Data Summary
The following table provides representative data from a co-culture bystander effect assay. In this notional experiment, HSV-tk expressing cells (Producer Cells) are co-cultured with HSV-tk negative cells (Bystander Cells) at different ratios and treated with this compound.
| Ratio of Producer to Bystander Cells | This compound Concentration (µM) | Percent Viability of Bystander Cells (%) |
| 0:100 (Control) | 10 | 98 ± 3 |
| 10:90 | 10 | 65 ± 5 |
| 25:75 | 10 | 42 ± 4 |
| 50:50 | 10 | 25 ± 3 |
| 10:90 | 0 (Vehicle) | 99 ± 2 |
Table 1: Quantitation of Bystander Cytotoxicity. The viability of bystander cells decreases as the proportion of producer cells in the co-culture increases, demonstrating a dose-dependent bystander effect. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This protocol details the methodology for assessing the cytotoxic effect of this compound on HSV-tk negative cells when co-cultured with HSV-tk positive cells.
Materials:
-
HSV-tk expressing cancer cell line (Producer cells)
-
Parental HSV-tk negative cancer cell line (Bystander cells)
-
Bystander cells stably expressing a fluorescent marker (e.g., GFP) for easy identification (optional, but recommended)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture producer and bystander cells separately to 80-90% confluency.
-
Harvest the cells using standard trypsinization methods and perform a cell count for each cell line.
-
-
Co-Culture Seeding:
-
Prepare cell suspensions of producer and bystander cells at the desired ratios (e.g., 0:100, 10:90, 25:75, 50:50).
-
Seed the cell mixtures into a 96-well plate at a total density that will allow for logarithmic growth over the course of the experiment. Include wells with only bystander cells as a control.
-
Allow the cells to adhere and proliferate for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing this compound or a vehicle control.
-
Incubate the plates for a predetermined period (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
If using fluorescently labeled bystander cells, quantify the viable bystander cell population using fluorescence microscopy or a plate reader capable of fluorescence detection.
-
Alternatively, use a standard cell viability assay such as the MTT assay. Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable bystander cells in the treated co-cultures relative to the vehicle-treated co-cultures.
-
Plot the percentage of bystander cell viability against the ratio of producer to bystander cells to visualize the dose-response of the bystander effect.
-
Protocol 2: Assessment of Gap Junctional Intercellular Communication (GJIC) by Scrape-Loading Dye Transfer (SLDT)
This protocol is used to qualitatively and semi-quantitatively assess the functionality of gap junctions, which are crucial for the ganciclovir-mediated bystander effect.
Materials:
-
Cells of interest cultured to confluency on glass coverslips or in culture dishes
-
Phosphate-Buffered Saline (PBS) with and without Ca2+/Mg2+
-
Lucifer Yellow CH, lithium salt (a gap junction-permeable fluorescent dye)
-
Rhodamine Dextran (a gap junction-impermeable fluorescent dye, for control)
-
Surgical scalpel or needle
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass coverslips or in dishes and grow them to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a solution of Lucifer Yellow (e.g., 1 mg/mL in PBS without Ca2+/Mg2+). For a negative control, a parallel set of cells can be loaded with Rhodamine Dextran.
-
Wash the confluent cell monolayer twice with PBS containing Ca2+/Mg2+.
-
Remove the PBS and add the Lucifer Yellow solution to the cells.
-
-
Scrape-Loading:
-
Using a sterile surgical scalpel or a needle, make a clean scratch across the cell monolayer. This will transiently permeabilize the cells along the scratch, allowing them to take up the dye.
-
-
Dye Transfer:
-
Incubate the cells with the dye solution for 3-5 minutes at room temperature to allow for dye uptake and transfer to adjacent cells through gap junctions.
-
-
Washing and Fixation:
-
Carefully aspirate the dye solution and wash the cells three times with PBS containing Ca2+/Mg2+ to remove any extracellular dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Visualization and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for Lucifer Yellow.
-
Capture images of the scrape line. The extent of dye transfer from the initially loaded cells at the edge of the scratch to the neighboring cells is an indicator of functional GJIC.
-
The degree of GJIC can be semi-quantitatively assessed by measuring the distance the dye has migrated from the scrape line or by counting the number of cell rows that have taken up the dye.
-
By combining the results from the co-culture bystander effect assay and the GJIC assay, researchers can gain a comprehensive understanding of the efficacy of this compound in a suicide gene therapy model and the role of intercellular communication in this process.
References
Application Notes and Protocols for Triacetyl-ganciclovir in Selective Elimination of Engineered Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective elimination of genetically engineered cells is a critical safety component in various therapeutic strategies, including cancer gene therapy and regenerative medicine. The Herpes Simplex Virus thymidine kinase (HSV-TK) in conjunction with a prodrug represents a widely utilized "suicide gene" system for this purpose. This application note details the use of Triacetyl-ganciclovir, a prodrug of Ganciclovir (GCV), for the targeted ablation of cells engineered to express HSV-TK. This compound, with its acetylated form, is designed for enhanced cellular permeability, whereupon it is intracellularly converted to Ganciclovir.
The underlying principle of this system is the enzymatic conversion of the non-toxic prodrug into a cytotoxic agent exclusively within the target cells. The HSV-TK enzyme phosphorylates Ganciclovir to Ganciclovir-monophosphate. Subsequently, cellular kinases further phosphorylate it to the active Ganciclovir-triphosphate (GCV-TP). GCV-TP, a guanosine analog, is incorporated into the DNA of replicating cells, leading to chain termination and the induction of apoptosis. This ensures the selective elimination of the engineered cells while leaving non-transduced cells unharmed. This system is a powerful tool for enhancing the safety of cell-based therapies by providing a mechanism to control cell fate post-administration.
Mechanism of Action
This compound is a lipophilic prodrug of Ganciclovir, designed to efficiently cross the cell membrane. Once inside the cell, it is believed to be rapidly hydrolyzed by intracellular esterases to yield Ganciclovir. The subsequent steps leading to cytotoxicity are well-characterized for Ganciclovir:
-
Phosphorylation by HSV-TK: In cells engineered to express the HSV-TK gene, Ganciclovir is converted to Ganciclovir-monophosphate. This initial phosphorylation is the key step conferring selectivity, as mammalian thymidine kinases do not efficiently phosphorylate Ganciclovir.
-
Conversion to Ganciclovir-Triphosphate: Cellular kinases then further phosphorylate Ganciclovir-monophosphate to its diphosphate and ultimately its triphosphate form (GCV-TP).
-
DNA Chain Termination: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase.
-
Induction of Apoptosis: The incorporation of GCV-TP into the growing DNA chain leads to the termination of DNA elongation, causing DNA damage and triggering the apoptotic cascade. This process involves the activation of caspase pathways, ultimately leading to programmed cell death.
Data Presentation
Table 1: In Vitro Cytotoxicity of Ganciclovir in HSV-TK Expressing Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for HSV-TK+ Cells | Reference |
| 9L | Rat Glioma | 0.45 - 1.3 | [1] |
| SW620 | Human Colon Carcinoma | ~1.5 (in 1:1 coculture) | [2] |
| U251 | Human Glioblastoma | >99.8% cell kill at 1 µM | [3] |
Table 2: Bystander Effect of Ganciclovir in Co-cultures of HSV-TK+ and HSV-TK- Cells
| Cell Line Co-culture (HSV-TK+ : HSV-TK-) | GCV Concentration (µM) | Bystander Cell Survival Decrease | Reference |
| U251 (50:50) | 3 | >99.5% | [3] |
| U251 (10:90) | 30 | >99.5% | [3] |
| SW620 (10:90) | 55 (IC50) | Not specified | [2] |
| SW620 (5:95) | 71 (IC50) | Not specified | [2] |
| SW620 (1:99) | 118 (IC50) | Not specified | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in selectively eliminating HSV-TK engineered cells.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on HSV-TK expressing cells.
Materials:
-
HSV-TK expressing engineered cells and corresponding wild-type (WT) parental cells.
-
Complete cell culture medium.
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO).
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, XTT, or a luminescent-based assay like CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed both HSV-TK expressing and WT cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Prodrug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plates for a period of 3 to 6 days. The incubation time may need to be optimized depending on the cell line's doubling time.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions. For an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vivo Tumor Regression Study in a Xenograft Mouse Model
This protocol evaluates the in vivo efficacy of this compound in eliminating HSV-TK expressing tumor cells.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
HSV-TK expressing tumor cells.
-
Matrigel (optional, for enhancing tumor formation).
-
This compound for injection (formulated in a sterile, biocompatible vehicle).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 HSV-TK expressing tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound intraperitoneally (i.p.) or via another appropriate route at a predetermined dose and schedule. A typical starting dose for Ganciclovir in mice is 25-50 mg/kg/day. The dose for this compound should be calculated based on its molecular weight relative to Ganciclovir.
-
Control Group: Administer the vehicle solution using the same schedule.
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Data Analysis: Plot the average tumor volume for each group over time. At the end of the study, excise the tumors and weigh them. Statistically compare the tumor growth and final tumor weights between the treatment and control groups.
Visualizations
Below are diagrams illustrating the key pathways and workflows described in this application note.
References
- 1. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and accumulation of ganciclovir triphosphate in bystander cells cocultured with herpes simplex virus type 1 thymidine kinase-expressing human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Improving Triacetyl-ganciclovir solubility and stability in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of Triacetyl-ganciclovir in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
A1: this compound is a tri-acetylated prodrug of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. In a research context, this compound is often used as an intermediate in the synthesis of Ganciclovir and its derivatives. Its modified structure can influence properties like cell permeability and metabolic activation, making it a subject of interest in drug delivery and pharmacokinetic studies.
Q2: What are the main challenges when working with this compound in solution?
A2: The primary challenges are its limited solubility in aqueous solutions and its susceptibility to hydrolysis, which affects the stability and reproducibility of experiments. The acetyl groups can be cleaved, converting this compound back to Ganciclovir or partially acetylated intermediates, especially in neutral to basic aqueous solutions.
Q3: How should I store this compound powder and its stock solutions?
A3: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in an anhydrous organic solvent like DMSO, should be stored at -80°C to minimize degradation.[1] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Q4: My this compound is not dissolving in my desired solvent. What can I do?
A4: this compound has limited aqueous solubility. Here are some steps to improve dissolution:
-
Use an appropriate organic solvent: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] For initial stock solutions, anhydrous DMSO is a good starting point.
-
Gentle warming and sonication: Briefly and gently warming the solution (e.g., to 37°C) or using a sonicator can aid dissolution. However, prolonged exposure to heat should be avoided to prevent degradation.
-
Co-solvents: If your experimental system allows, using a co-solvent system can enhance solubility. For example, a mixture of an organic solvent (like DMSO or ethanol) and an aqueous buffer could be tested. It is crucial to determine the optimal ratio to maintain both solubility and biological compatibility.
Q5: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Consider the following:
-
Lower the final concentration: The final concentration in your aqueous buffer may be exceeding the solubility limit of this compound. Try working with a more diluted solution.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent immediate precipitation.
-
Incorporate solubilizing agents: Depending on your experimental needs, you might consider using surfactants or cyclodextrins to enhance aqueous solubility. However, these should be tested for compatibility with your assay.
Troubleshooting Guide: Stability Issues
Q6: I suspect my this compound solution is degrading. What are the signs and how can I confirm it?
A6: Signs of degradation include a decrease in the expected biological activity, changes in the appearance of the solution (e.g., color change, precipitation), and the appearance of new peaks in analytical analyses like High-Performance Liquid Chromatography (HPLC). To confirm degradation, you can use HPLC to monitor the purity of your solution over time and look for the emergence of peaks corresponding to Ganciclovir or partially deacetylated intermediates.
Q7: How can I improve the stability of my this compound working solutions?
A7: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the acetyl ester groups. To enhance stability:
-
Control the pH: Hydrolysis is generally faster at neutral and basic pH. Preparing your working solutions in a slightly acidic buffer (e.g., pH 4-5) can significantly slow down this process.
-
Prepare fresh solutions: The most reliable approach is to prepare fresh working solutions from a frozen stock just before each experiment.
-
Minimize exposure to water: When preparing stock solutions in organic solvents like DMSO, ensure the solvent is anhydrous to prevent premature hydrolysis.
-
Store at low temperatures: If immediate use is not possible, keep working solutions on ice and protected from light until they are needed.
Quantitative Data
Due to the nature of this compound as a synthetic intermediate, comprehensive public data on its solubility and stability is limited. The following tables summarize the available information and provide estimates based on the properties of similar compounds.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference/Note |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Sparingly Soluble | Inferred from general properties of acetylated nucleoside analogs. |
| Methanol | Sparingly Soluble | Inferred from general properties of acetylated nucleoside analogs. |
| Acetonitrile | Sparingly Soluble | Inferred from general properties of acetylated nucleoside analogs. |
| Water | Poorly Soluble | Expected due to the hydrophobic acetyl groups. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference/Note |
| Powder | -20°C | Long-term (years) | [1] |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Long-term (months to a year) | [1] |
| Aqueous Working Solution | 2-8°C (on ice) | Short-term (hours) | Recommended best practice to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
Frozen aliquot of this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (preferably slightly acidic, e.g., pH 5.0)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the aqueous buffer to achieve the final desired concentration.
-
During dilution, add the buffer to the DMSO stock and vortex gently between each dilution step to ensure proper mixing and minimize precipitation.
-
Prepare the working solution immediately before use.
-
If not used immediately, keep the solution on ice and protected from light for no longer than a few hours.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Hydrolysis of this compound to Ganciclovir.
References
Identifying and mitigating off-target effects of Triacetyl-ganciclovir
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating off-target effects of Triacetyl-ganciclovir. This compound is a prodrug of ganciclovir, designed for improved oral bioavailability.[1][2][3] Upon administration, it is converted to ganciclovir, which then exerts its antiviral activity. This guide focuses on the off-target effects of the active compound, ganciclovir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized to ganciclovir. Ganciclovir, a synthetic analog of 2'-deoxyguanosine, is phosphorylated to ganciclovir monophosphate by a viral kinase (in virus-infected cells) and then further phosphorylated to the active triphosphate form by cellular kinases.[4] Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[4]
Q2: What are the primary off-target effects of this compound?
A2: The primary off-target effects of ganciclovir, the active form of this compound, are hematological toxicity and neurotoxicity.[5] Hematological toxicities include neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells).[5] Neurotoxicity can manifest as confusion, dizziness, and in severe cases, seizures.[6]
Q3: Why does ganciclovir cause hematological toxicity?
A3: Ganciclovir's mechanism of action, while targeting viral DNA polymerase, can also affect rapidly dividing host cells, such as hematopoietic progenitor cells in the bone marrow.[5] Inhibition of cellular DNA polymerase in these cells can lead to decreased production of white blood cells, red blood cells, and platelets.[5]
Q4: How can I assess the hematological toxicity of this compound in my in vitro experiments?
A4: You can perform colony-forming unit (CFU) assays using hematopoietic progenitor cells (e.g., from bone marrow or cord blood). These assays measure the ability of progenitor cells to proliferate and differentiate in the presence of the drug. A dose-dependent decrease in colony formation indicates hematological toxicity. Cell viability assays (e.g., MTT, trypan blue exclusion) on hematopoietic cell lines can also provide an initial assessment of cytotoxicity.
Q5: Are there ways to mitigate ganciclovir-induced cytotoxicity in my cell cultures?
A5: In a research setting, mitigation can be challenging as the on-target and off-target effects are mechanistically linked. However, you can try to optimize the concentration and duration of this compound exposure to find a therapeutic window that maximizes antiviral activity while minimizing cytotoxicity. Additionally, using co-culture systems with less sensitive "feeder" cells or employing 3D culture models that may better mimic in vivo resistance could be explored. For preclinical studies, co-administration with hematopoietic growth factors could be investigated.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in non-infected cells.
-
Possible Cause: The concentration of this compound is too high, leading to inhibition of cellular DNA polymerase in rapidly dividing cells.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the 50% cytotoxic concentration (CC50) in your specific cell line.
-
Compare CC50 to EC50: Evaluate the therapeutic index (CC50/EC50). A low therapeutic index indicates a narrow window between efficacy and toxicity.
-
Reduce concentration and/or exposure time: Use the lowest effective concentration for the shortest duration necessary to achieve the desired antiviral effect.
-
Use a more relevant cell line: If possible, use a cell line that is less susceptible to ganciclovir-induced toxicity or a primary cell culture that better reflects the in vivo situation.
-
Problem 2: Inconsistent results in hematological toxicity assays.
-
Possible Cause: Variability in the quality and source of hematopoietic progenitor cells, or inconsistencies in assay conditions.
-
Troubleshooting Steps:
-
Standardize cell source and handling: Use cells from a reliable commercial source or establish a standardized in-house protocol for cell isolation and culture.
-
Optimize assay parameters: Ensure consistent cell seeding density, cytokine concentrations, and incubation times.
-
Include appropriate controls: Always include positive (e.g., a known myelosuppressive agent) and negative (vehicle) controls.
-
Perform repeat experiments: Conduct multiple independent experiments to ensure the reproducibility of your findings.
-
Problem 3: Difficulty in assessing neurotoxicity in vitro.
-
Possible Cause: Neuronal cells are often post-mitotic and may not be as sensitive to DNA polymerase inhibitors. Off-target effects may be more subtle.
-
Troubleshooting Steps:
-
Use appropriate neuronal cell models: Consider using primary neurons, neuronal stem cells, or differentiated neuroblastoma cell lines.
-
Assess multiple endpoints: In addition to cell viability, evaluate neurite outgrowth, synaptic protein expression, and electrophysiological activity.
-
Prolonged exposure: Neurotoxic effects may take longer to manifest. Consider extending the duration of drug exposure in your experiments.
-
Use higher concentrations: While keeping in mind physiological relevance, higher concentrations may be needed to observe neurotoxic effects in vitro.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Ganciclovir in Various Cell Lines
| Cell Type | Assay | Endpoint | Ganciclovir Concentration | Result | Reference |
| Lymphoblastoid Cells | Cell Growth | IC50 | ~20 mg/L | Growth rate constant reduced by 52% at 20 mg/L | [5] |
| Granulocyte-Macrophage Progenitors | CFU Assay | IC50 | 0.7 - 4.8 mg/L | Concentration-dependent inhibition | [5] |
| Erythroid Progenitors | CFU Assay | IC50 | 0.4 - 7.4 mg/L | Concentration-dependent inhibition | [5] |
| Human Corneal Endothelial Cells | Cell Viability | Significant Reduction | ≥5 mg/ml | Dose-dependent cytotoxic effect | [7] |
| A549 (Human Lung Carcinoma) | MTT Assay | CC50 | 212 µg/mL | - | [8] |
| Human Foreskin Fibroblast | FACS Analysis | IC50 (for HCMV) | 5.36 ± 0.12 µM | - | [9] |
Table 2: Ganciclovir IC50 Values for Human Cytomegalovirus (HCMV)
| Assay Type | Virus Strain(s) | Mean IC50 (µM) | Range (µM) | Reference |
| FACS Assay | 35 Clinical Isolates | 3.78 ± 1.62 | - | [9] |
| Plaque Reduction Assay | 9 Clinical Isolates | 3.46 ± 2.27 | - | [9] |
| DNA Hybridization Assay | 9 Clinical Isolates | 0.58 ± 0.34 | - | [9] |
| Not Specified | 42 Clinical Isolates | 1.7 | 0.2 - 5.3 | [10] |
Experimental Protocols
Protocol 1: Hematopoietic Progenitor Cell Colony-Forming Unit (CFU) Assay
Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Methodology:
-
Cell Preparation: Obtain human bone marrow or cord blood mononuclear cells (MNCs) from a commercial source or through an approved protocol.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
CFU Assay:
-
In a methylcellulose-based medium containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO), plate the MNCs at a density of 1 x 10^5 cells/mL.
-
Add the various concentrations of this compound or vehicle control to the cultures.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
-
Colony Counting: After 14 days, enumerate the different types of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition at each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of colony formation).
Protocol 2: Neuronal Cell Viability and Neurite Outgrowth Assay
Objective: To evaluate the potential neurotoxicity of this compound on a neuronal cell line.
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium. For differentiation, treat the cells with retinoic acid for several days.
-
Drug Treatment: Expose the differentiated neuronal cells to a range of concentrations of this compound for 48-72 hours.
-
Cell Viability Assessment:
-
Perform an MTT or similar cell viability assay to quantify metabolic activity.
-
Use a live/dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1) and visualize using fluorescence microscopy.
-
-
Neurite Outgrowth Analysis:
-
Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a microscope and use image analysis software (e.g., ImageJ) to measure the length and number of neurites per cell.
-
-
Data Analysis: Compare cell viability and neurite outgrowth parameters between drug-treated and control groups.
Visualizations
Caption: Mechanism of Ganciclovir activation and action.
Caption: Workflow for assessing hematotoxicity.
Caption: Troubleshooting high cytotoxicity.
References
- 1. Ganciclovir absolute bioavailability and steady-state pharmacokinetics after oral administration of two 3000-mg/d dosing regimens in human immunodeficiency virus- and cytomegalovirus-seropositive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neural differentiation of glioblastoma cell lines via a herpes simplex virus thymidine kinase/ganciclovir system driven by a glial fibrillary acidic protein promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Graphics Contrast [w3c.github.io]
- 7. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Reducing Experimental Variability in Triacetyl-ganciclovir Studies
Welcome to the Technical Support Center for Triacetyl-ganciclovir, a valuable prodrug for researchers in virology, cancer biology, and gene therapy. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate experimental variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a prodrug of ganciclovir, an antiviral agent effective against viruses in the herpes family.[1] The addition of three acetyl groups enhances its lipophilicity, which can improve its permeability across cell membranes. Inside the cell, cellular esterases are expected to cleave the acetyl groups, releasing the active drug, ganciclovir. Ganciclovir must be phosphorylated to its triphosphate form to become active.[2][3][4] This active form inhibits viral DNA polymerase, thereby preventing viral replication.[2][4] In the context of cancer research, it is widely used in suicide gene therapy in combination with the herpes simplex virus thymidine kinase (HSV-TK) gene.[5]
Q2: What is the mechanism of action of ganciclovir?
A2: Ganciclovir is a synthetic analog of 2'-deoxyguanosine.[2] Its antiviral activity is dependent on its conversion to ganciclovir triphosphate. This process is initiated by a viral-encoded protein kinase (e.g., UL97 in cytomegalovirus or thymidine kinase in herpes simplex virus) which phosphorylates ganciclovir to ganciclovir monophosphate.[2] Cellular kinases then catalyze the formation of ganciclovir diphosphate and triphosphate. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[6] For ganciclovir, stock solutions can be prepared in DMSO at concentrations up to 60 mg/mL with the aid of ultrasound.[7] Given that this compound is a prodrug of ganciclovir, similar handling procedures are advisable. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For aqueous solutions of ganciclovir, stability is dependent on pH and temperature, with maximum stability observed at pH 3.81.[8] Reconstituted ganciclovir solutions are stable for a limited time at room temperature and should ideally be used fresh or stored under refrigerated conditions for short periods.[9]
Q4: What are the common causes of experimental variability when using this compound?
A4: Experimental variability can arise from several factors, including:
-
Inconsistent Prodrug Conversion: The conversion of this compound to ganciclovir by cellular esterases can vary between cell lines and experimental conditions.
-
Variable Ganciclovir Phosphorylation: The expression and activity of the required viral or cellular kinases for ganciclovir activation can differ, leading to inconsistent levels of the active triphosphate form.
-
Cell Proliferation Rate: The cytotoxic effect of ganciclovir triphosphate is dependent on DNA replication, so differences in cell proliferation rates can impact its efficacy.
-
Compound Stability: Degradation of this compound or ganciclovir in stock solutions or culture media can lead to reduced potency.
-
Inconsistent Drug Concentration: Inaccurate pipetting or uneven distribution of the compound in multi-well plates can cause significant variability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in vitro.
| Possible Cause | Troubleshooting Steps |
| Poor solubility or precipitation of this compound | Visually inspect the stock solution and final dilutions for any precipitates. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent if compatible with your experimental system. Ensure the final concentration in the culture medium does not exceed the solubility limit. |
| Inefficient conversion of this compound to ganciclovir | Confirm the expression of cellular esterases in your cell line. If esterase activity is low, consider using ganciclovir directly for your experiments. |
| Low expression or activity of viral thymidine kinase (in HSV-TK systems) | Verify the successful transduction and expression of the HSV-TK gene in your target cells using methods like qPCR or Western blotting. Ensure the promoter driving HSV-TK expression is active in your cell line. |
| Cell line is resistant to ganciclovir | Determine the IC50 of ganciclovir in your specific cell line. Some cell lines may have intrinsic resistance mechanisms. |
| Degradation of the compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid prolonged incubation of the compound in culture medium before adding it to the cells. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use reverse pipetting techniques for viscous solutions like DMSO stocks. |
| Uneven cell seeding | Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity and minimize evaporation from the inner wells. |
| Variations in cell health and passage number | Use cells from a consistent passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Issue 3: Unexpected toxicity in control (non-HSV-TK expressing) cells.
| Possible Cause | Troubleshooting Steps |
| High concentrations of this compound or ganciclovir | Ganciclovir can exhibit off-target toxicity at high concentrations.[10] Perform a dose-response curve to determine the cytotoxic concentration in your control cells and use a concentration that is effective in HSV-TK expressing cells but minimally toxic to control cells. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Contamination of cell culture | Regularly check your cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: Solubility of this compound and Ganciclovir
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | Soluble | [6] |
| Ganciclovir | DMSO | ~27 mg/mL (105.78 mM) | [11] |
| Water | Insoluble | [11] | |
| 4.3 mg/mL (at 25°C, pH 7) | [12] | ||
| Ethanol | Insoluble | [11] |
Table 2: Stability of Ganciclovir Solutions
| Concentration & Diluent | Storage Condition | Stability | Reference(s) |
| Reconstituted solution in vial | Room Temperature | Stable for 12 hours (Do not refrigerate) | [9] |
| 1 and 5 mg/mL in 5% dextrose or 0.9% NaCl | 5°C and 25°C | Stable for at least 35 days | [13] |
| Diluted solutions | Refrigerated (2-8°C) | Recommended for diluted solutions | [9] |
Table 3: IC50 Values of Ganciclovir in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference(s) |
| LM cells (murine fibroblasts) | Growth inhibition | 180 µM | [3][14] |
| LMTK- cells (TK-deficient murine fibroblasts) | Growth inhibition | 120 µM | [3][14] |
| LH7 cells (HSV-1 TK transformed) | Growth inhibition | 0.07 µM | [3][14] |
| A549 (human lung carcinoma) | Cytotoxicity assay | 212 µg/mL | [15] |
| Human Corneal Endothelial Cells | Cytotoxicity assay | Significant reduction in viability at ≥5 mg/ml | [16] |
| Lymphoblastoid cells | Growth inhibition | ~20 mg/liter | [17] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the treatment period. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound from a stock solution in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed the toxic limit for the cells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and solvent-only treated cells).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method such as MTT, XTT, or a commercial cell viability assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Mouse Tumor Model (HSV-TK/Ganciclovir System)
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject tumor cells expressing HSV-TK into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation for injection (e.g., dissolved in a suitable vehicle). Administer the treatment (e.g., intraperitoneal injection) to the mice in the treatment group according to the planned dosing schedule. The control group should receive the vehicle only.
-
Monitoring: Monitor the tumor size and body weight of the mice regularly throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size or when the mice in the treatment group show a significant anti-tumor response. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Perform statistical analysis to determine the significance of the anti-tumor effect.
Mandatory Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 3. Inhibition by ganciclovir of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of ganciclovir sodium (DHPG sodium) in 5% dextrose or 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Stability of ganciclovir sodium in 5% dextrose injection and in 0.9% sodium chloride injection over 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition by ganciclovir of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triacetyl-ganciclovir (TAG) Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Triacetyl-ganciclovir (TAG) in experimental settings, particularly in the context of suicide gene therapy involving herpes simplex virus thymidine kinase (HSV-TK).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAG) and how does its mechanism of action differ from Ganciclovir (GCV)?
A1: this compound is a prodrug of Ganciclovir (GCV), meaning it is a chemically modified, inactive form of the drug.[1][2] The addition of three acetyl groups increases its lipophilicity, which can enhance its ability to cross cell membranes. Once inside the cell, cellular enzymes called esterases cleave off these acetyl groups, converting TAG into its active form, Ganciclovir.[3] From this point, its mechanism is identical to that of GCV in the HSV-TK system.[4]
The process is as follows:
-
Cellular Uptake: TAG enters the target cell.
-
Activation to GCV: Intracellular esterases convert TAG to GCV.
-
First Phosphorylation: In cells expressing the herpes simplex virus thymidine kinase (HSV-TK) gene, the HSV-TK enzyme specifically phosphorylates GCV into GCV-monophosphate.[4][5] This is the critical step for selectivity, as this reaction is inefficient in cells lacking the viral enzyme.
-
Further Phosphorylation: Host cell kinases then convert GCV-monophosphate into GCV-diphosphate and subsequently into the cytotoxic GCV-triphosphate.[4][6]
-
DNA Chain Termination: GCV-triphosphate, being a guanosine analog, is incorporated into the DNA of replicating cells by DNA polymerase.[7] This action halts DNA elongation and triggers apoptosis (programmed cell death).[4][8]
Q2: Why is optimizing the incubation time for TAG treatment so critical?
A2: Optimizing the incubation time is crucial for achieving reliable and reproducible results.
-
Insufficient Incubation: Too short a duration may not allow for adequate conversion of TAG to GCV-triphosphate and subsequent DNA incorporation, leading to incomplete cell killing.
-
Excessive Incubation: Prolonged exposure, especially at high concentrations, can increase the risk of off-target cytotoxicity in non-HSV-TK-expressing cells.[9] It may also lead to the degradation of the compound in the culture medium.
-
Experimental Goals: The optimal time depends on the experimental objective. For selecting against HSV-TK expressing cells, a shorter, highly effective incubation might be desired. For studying the bystander effect, a longer incubation might be necessary to allow the toxic metabolites to transfer to adjacent cells.[10]
Q3: What is the "bystander effect" and how does it influence the required incubation time?
A3: The bystander effect is a phenomenon where HSV-TK-negative cells are killed when they are near HSV-TK-positive cells undergoing GCV treatment.[11][12] This occurs because the toxic GCV-triphosphate metabolites can pass from the positive cells to the negative "bystander" cells.[13] This transfer is often mediated by gap junctions, which are channels connecting adjacent cells.[10][12] A strong bystander effect means that not every target cell needs to express the HSV-TK gene to achieve widespread tumor cell death.[11]
This effect directly impacts incubation time. A longer incubation period may be required to allow sufficient time for the toxic metabolites to be generated and transferred to neighboring cells, thereby maximizing the bystander effect. The efficiency of this effect is highly cell-line dependent.[12][14]
Q4: My HSV-TK expressing cells are not dying after TAG treatment. What are the common causes?
A4: Several factors could be responsible for a lack of efficacy:
-
Inefficient HSV-TK Expression: The level of HSV-TK expression may be too low for sufficient conversion of GCV to its monophosphate form.
-
Gene Deletion or Silencing: Over time in culture, the HSV-TK gene may be partially or completely deleted from the cells' genome, leading to resistance.[14]
-
Poor Prodrug Conversion: The cells may have low intracellular esterase activity, leading to inefficient conversion of TAG to GCV.
-
Cell Cycle Status: GCV-triphosphate primarily affects cells that are actively replicating their DNA (S-phase).[8] If the target cells are quiescent or slow-growing, the treatment will be less effective.
-
Drug Concentration and Stability: The concentration of TAG may be too low, or the compound may be unstable in your specific culture medium and conditions over the incubation period.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Insufficient or No Cell Death in HSV-TK+ Cells | 1. Sub-optimal Incubation Time/Concentration: The dose or duration is not sufficient. | Perform a dose-response and time-course experiment. Test a range of TAG concentrations (e.g., 0.1 µM to 100 µM) over several time points (e.g., 24, 48, 72, 96 hours). |
| 2. Low HSV-TK Expression: Transduction/transfection was inefficient or the gene has been silenced. | Verify HSV-TK expression via qPCR, Western blot, or by using a reporter gene (e.g., GFP) linked to the TK gene. Re-select the cell population or generate a new stable cell line if necessary. | |
| 3. Cell Proliferation Rate: Cells are not actively dividing. | Ensure cells are in the logarithmic growth phase when starting the treatment. Serum-starving and then re-stimulating cells can help synchronize them in the cell cycle, but this may alter other experimental parameters. | |
| 4. Degraded TAG Stock: The drug has lost its potency. | Prepare a fresh stock solution of this compound. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[2] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure a single-cell suspension before plating and be meticulous with pipetting to plate a consistent number of cells in each well. |
| 2. Edge Effects in Plates: Wells on the edge of the plate are prone to evaporation. | Avoid using the outermost wells of your culture plates for data collection. Fill them with sterile media or PBS to create a humidity barrier. | |
| 3. Inaccurate Drug Dilutions: Pipetting errors when preparing serial dilutions. | Prepare a master mix of each drug concentration to add to replicate wells instead of diluting individually for each well. Use calibrated pipettes. | |
| Cytotoxicity in Control (HSV-TK Negative) Cells | 1. Concentration is Too High: The TAG concentration is high enough to cause non-specific toxicity. | Lower the concentration of TAG. The goal is to find a concentration that is lethal to HSV-TK+ cells but has minimal effect on the negative controls. Refer to your dose-response curve. |
| 2. Long Incubation Period: Extended exposure is leading to off-target effects. | Reduce the incubation time. A "pulse" treatment (e.g., 24-48 hours) followed by washing and adding fresh media may be sufficient to kill target cells while sparing controls. | |
| 3. Contamination of Control Cell Line: The control cell line has been accidentally contaminated with HSV-TK+ cells. | Perform a quality check on your control cell line stock to ensure it is indeed negative for the HSV-TK gene. |
Experimental Protocols
Protocol: Determining Optimal TAG Concentration and Incubation Time via Cytotoxicity Assay
This protocol outlines a general method using a viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
Materials:
-
HSV-TK expressing (target) and non-expressing (control) cell lines
-
Complete cell culture medium
-
This compound (TAG)
-
Vehicle for TAG (e.g., DMSO)
-
96-well clear-bottom tissue culture plates
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count both target and control cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Plate each cell line in separate plates or in distinct sections of the same plates.
-
Incubate for 18-24 hours to allow cells to attach and resume logarithmic growth.
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of TAG in the appropriate vehicle (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the TAG stock in complete culture medium to create 2X working concentrations. A typical final concentration range to test is 0.01 µM to 100 µM.
-
Also prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the appropriate wells.
-
-
Incubation:
-
Set up identical plates for each time point you wish to test (e.g., 24h, 48h, 72h, 96h).
-
Return the plates to the incubator.
-
-
Viability Assessment:
-
At each designated time point (e.g., after 24 hours), remove one set of plates from the incubator.
-
Perform the cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent and incubating for a specific period before reading the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data to the vehicle-control wells to determine the percent viability for each concentration.
-
Plot percent viability versus log[TAG concentration] for each cell line and each time point.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for the target cells at each time point. The optimal incubation time and concentration will be the combination that provides maximum killing of target cells with minimal effect on control cells.
-
Data & Visualization
Data Presentation
Table 1: Key Factors Influencing Optimal Incubation Time for this compound Treatment.
| Factor | Influence on Incubation Time | Rationale |
|---|---|---|
| Cell Proliferation Rate | Faster proliferation may require shorter incubation. | GCV's mechanism relies on incorporation into newly synthesized DNA; rapidly dividing cells will incorporate the toxic metabolite faster.[8] |
| HSV-TK Expression Level | Higher expression may allow for shorter incubation. | Efficient conversion of GCV to GCV-monophosphate accelerates the accumulation of the cytotoxic GCV-triphosphate. |
| Gap Junctional Communication | To maximize the bystander effect, a longer incubation may be needed. | Allows more time for the transfer of toxic metabolites from HSV-TK+ to adjacent HSV-TK- cells.[10][12] |
| TAG Concentration | Higher concentrations generally require shorter incubation. | A higher concentration gradient drives faster uptake and conversion, leading to a more rapid cytotoxic effect. |
| In Vitro vs. In Vivo | In vivo experiments may require different dosing schedules (equivalent to incubation time). | Pharmacokinetics and biodistribution of the drug in a whole organism are more complex than in a cell culture dish.[15][16] |
Table 2: Example Data from a Time-Course Cytotoxicity Assay (% Viability).
| TAG Conc. (µM) | HSV-TK+ Cells (48h) | HSV-TK- Cells (48h) | HSV-TK+ Cells (72h) | HSV-TK- Cells (72h) |
|---|---|---|---|---|
| 0 (Vehicle) | 100% | 100% | 100% | 100% |
| 0.1 | 85% | 98% | 65% | 97% |
| 1 | 52% | 95% | 21% | 94% |
| 10 | 15% | 91% | 5% | 88% |
| 100 | 4% | 75% | 2% | 65% |
This table illustrates that with increasing incubation time from 48h to 72h, the viability of the target (HSV-TK+) cells decreases significantly, while the effect on control (HSV-TK-) cells remains minimal at lower concentrations.
Visualizations
Caption: Figure 1: Mechanism of this compound in HSV-TK expressing cells.
Caption: Figure 2: Experimental workflow for optimizing TAG incubation time.
Caption: Figure 3: Troubleshooting logic for insufficient cell death after TAG treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Prodrug Approach for Posterior Eye Drug Delivery: Synthesis of Novel Ganciclovir Prodrugs and in Vitro Screening with Cassette Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 7. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced ganciclovir killing and bystander effect of human tumor cells transduced with a retroviral vector carrying a herpes simplex virus thymidine kinase gene mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The bystander effect in the HSVtk/ganciclovir system and its relationship to gap junctional communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro evidence that metabolic cooperation is responsible for the bystander effect observed with HSV tk retroviral gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms for ganciclovir resistance in gastrointestinal tumor cells transduced with a retroviral vector containing the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmda.go.jp [pmda.go.jp]
- 16. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cytotoxic Effect of HSV-TK/GCV Therapy
This technical support center is designed for researchers, scientists, and drug development professionals working with the Herpes Simplex Virus Thymidine Kinase/Ganciclovir (HSV-TK/GCV) system. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the therapeutic efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the HSV-TK/GCV system?
The HSV-TK/GCV system is a suicide gene therapy approach.[1][2] Cancer cells are genetically modified to express the herpes simplex virus thymidine kinase (HSV-TK) gene.[1][2] The expressed viral enzyme can phosphorylate the non-toxic prodrug ganciclovir (GCV), converting it into a toxic monophosphate form.[3][4] Cellular kinases then further phosphorylate it to GCV-triphosphate, a cytotoxic analogue that, when incorporated into DNA during replication, leads to chain termination and ultimately, apoptosis (cell death).[5][6]
Q2: What is the "bystander effect" and why is it important for this therapy?
The bystander effect is a phenomenon where HSV-TK-negative tumor cells are killed alongside the HSV-TK-positive cells.[2][7][8][9] This is crucial for the success of the therapy as it compensates for the often low efficiency of gene transfer into the entire tumor mass.[7][8] The primary mechanism for this effect is the transfer of the toxic GCV-triphosphate from transduced to non-transduced neighboring cells through gap junctional intercellular communication (GJIC).[7][9]
Q3: How can the bystander effect be enhanced?
Several strategies can be employed to enhance the bystander effect:
-
Increasing Gap Junctions: Chemicals like forskolin, cAMP, and lovastatin have been shown to increase the number of gap junctions, thereby improving the bystander effect.[1]
-
Co-expression of Connexin Genes: Transfecting cells with connexin genes, such as Cx43 or Cx37, can increase GJIC and enhance the bystander killing effect.[7]
-
Combination Therapies: Combining HSV-TK/GCV with radiation therapy can enhance the bystander effect, possibly by damaging cell membranes and facilitating the transfer of toxic metabolites.[10]
Q4: My HSV-TK transduced cells are showing resistance to GCV. What are the possible reasons?
Resistance to GCV in HSV-TK expressing cells can arise from several factors:
-
Low or No Transgene Expression: The most common reason is inefficient delivery or silencing of the HSV-TK gene.[11]
-
Mutations in the HSV-TK Gene: Mutations in the viral TK gene can render the enzyme non-functional, preventing the conversion of GCV to its toxic form.
-
Poor Cell Proliferation: The cytotoxic effect of GCV-triphosphate is dependent on DNA replication, so slowly dividing cells may be less sensitive.[12]
-
The "Good Samaritan Effect": In some cases, untransduced bystander cells can protect the HSV-TK transduced cells by acting as a sink for the toxic GCV metabolites, diluting their effect in the transduced cells.[8]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low transduction efficiency of the HSV-TK gene.
-
Possible Cause & Solution:
-
Suboptimal Viral Titer: Ensure you are using a high-titer viral stock. The functional titer of lentiviral vectors can decrease with increasing genome size.[11] Keeping the vector construct concise can improve the titer.[11]
-
Incorrect Multiplicity of Infection (MOI): Optimize the MOI for your specific cell line by performing a titration experiment.
-
Presence of Inhibitors in Serum: Some serum batches can contain inhibitors of viral transduction. Test different batches of serum or use serum-free media during transduction.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of transduction.
-
Problem 2: Confirmed HSV-TK expression, but low GCV sensitivity.
-
Possible Cause & Solution:
-
Suboptimal GCV Concentration: Perform a dose-response curve to determine the optimal GCV concentration for your cell line. Different cell lines exhibit varying sensitivities.[11]
-
Cell Cycle Status: As GCV's toxicity is S-phase dependent, consider synchronizing your cells to enrich for the S-phase population before GCV treatment.[1] For instance, treatment with alpha-difluoromethylornithine (DFMO) can induce cell cycle arrest, and upon its withdrawal, a higher proportion of cells enter the S phase.[1]
-
Transgene Silencing: Over time, especially in stable cell lines, the HSV-TK transgene can be silenced through epigenetic modifications like DNA methylation.[11] You can analyze the methylation status of the promoter driving your transgene.
-
Problem 3: Inconsistent results in bystander effect assays.
-
Possible Cause & Solution:
-
Variable Gap Junction Communication: The level of GJIC can vary between cell lines and even under different culture conditions. You can assess GJIC using a dye transfer assay (e.g., with Lucifer Yellow).
-
Inconsistent Co-culture Ratios: Ensure precise and consistent ratios of HSV-TK positive to negative cells in your co-culture experiments.
-
Timing of GCV Administration: The timing of GCV administration after cell seeding can influence the outcome, especially when using migratory cells like mesenchymal stem cells as vectors.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing the cytotoxic effect of HSV-TK/GCV therapy.
Table 1: Enhancement of Cytotoxicity with Combination Therapies
| Combination Therapy | Cell/Tumor Model | Outcome Measure | Result | Citation |
| HSV-TK/GCV + Ionizing Radiation | Mouse Mammary Tumor | Tumor Growth Reduction | 29% reduction with combined therapy vs. 11% with monotherapy | [10] |
| HSV-TK/GCV + Ionizing Radiation | Mouse Mammary Tumor | Median Survival | 36 days with combined therapy vs. 33 days with monotherapy | [10] |
| HSV-TK/GCV + Ionizing Radiation | Mouse Prostate Tumor | Tumor Growth Reduction | 61% reduction with combined therapy vs. 38% with monotherapy | [13] |
| HSV-TK/GCV + Ionizing Radiation | Mouse Prostate Tumor | Mean Survival | 22 days with combined therapy vs. 16.6 days with monotherapy | [13] |
| HSV-TK/GCV + Clenbuterol (β2-adrenergic agonist) | Human Glioblastoma Multiforme Cells | Apoptotic Cells | ~70% with combined therapy vs. ~35% with GCV alone | [14] |
Table 2: Bystander Effect and Gene Delivery Efficiency
| Experimental Condition | Cell/Tumor Model | Outcome Measure | Result | Citation |
| Co-culture of HSV-TK+ and HSV-TK- cells (1:1 ratio) | HeLa Cells | Cell Killing | Bystander killing observed with as low as 10% HSV-TK+ cells | [7] |
| Transfection with Cx43 gene | Rat C6 Glioma Cells (in nude mice) | Tumor Growth | Similar phenomenon to in vitro bystander effect with only 5% HSV-TK+ cells | [7] |
| Systemic delivery of modified mRNA encoding HSV-TK | In vitro cancer cells | Cell Killing Efficiency | 73% cell death with mRNA delivery vs. 23% with pDNA delivery | [15] |
| AAV-mediated HSV-TK/GCV | Lewis and A549 lung adenocarcinoma cells | Cell Viability (MTT assay) | Viability inhibited to 73.5% and 79.5% respectively | [16] |
Experimental Protocols
1. Lentiviral Transduction of Cancer Cells for HSV-TK Expression
-
Day 1: Cell Seeding
-
Seed target cancer cells in a 6-well plate at a density that will result in 60-70% confluency on the day of transduction.[11]
-
-
Day 2: Transduction
-
Thaw the lentiviral stock containing the HSV-TK transgene on ice.
-
Prepare serial dilutions of the virus in serum-free media to test different Multiplicities of Infection (MOIs; e.g., 1, 10, 30).[11]
-
Add a transduction enhancer, such as Polybrene®, to the viral dilutions to a final concentration of 4-8 µg/mL.[11]
-
Remove the culture medium from the cells and replace it with 1 mL of the virus/Polybrene® mixture.[11]
-
Incubate the cells for 4-6 hours.
-
Add 1 mL of complete medium to each well.[11]
-
-
Day 3-4: Post-Transduction
-
Replace the medium with fresh complete medium.
-
Allow 48-72 hours for transgene expression before proceeding with selection or functional assays.[11]
-
2. Western Blot for HSV-TK Protein Expression
-
Protein Extraction: Lyse the transduced and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with a primary antibody specific for HSV-TK overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vitro Ganciclovir (GCV) Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed both HSV-TK-transduced and non-transduced control cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).[11] Allow cells to adhere overnight.
-
GCV Treatment: Prepare serial dilutions of GCV in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial screening.[11]
-
Incubation: Remove the medium from the cells and add the GCV-containing medium. Incubate for a period determined by the cell doubling time (typically 3-5 days).[11]
-
Viability Assessment:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of GCV that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of action for the HSV-TK/Ganciclovir suicide gene system.
References
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. Influence of the bystander effect on HSV-tk/GCV gene therapy. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of HSV-TK/GCV system suicide gene therapy using SHED expressing modified HSV-TK against lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Influence of the Bystander Effect on HSV-tk / GCV Gene Therapy. A...: Ingenta Connect [ingentaconnect.com]
- 9. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced therapeutic effect of multiple injections of HSV-TK + GCV gene therapy in combination with ionizing radiation in a mouse mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Enhanced therapeutic effect of HSV-tk+GCV gene therapy and ionizing radiation for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β2-Adrenergic receptor agonist enhances the bystander effect of HSV-TK/GCV gene therapy in glioblastoma multiforme via upregulation of connexin 43 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic Delivery of Modified mRNA Encoding Herpes Simplex Virus 1 Thymidine Kinase for Targeted Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Herpes simplex virus-thymidine kinase/ganciclovir suppressed the growth of lung adenocarcinoma cells accompanied by premature senescence - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of ganciclovir for oral administration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on addressing the solubility issues of ganciclovir for oral administration.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of ganciclovir?
A1: The primary challenges with oral ganciclovir delivery are its poor aqueous solubility and low intestinal permeability. Ganciclovir is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability. However, its solubility is still a limiting factor for dissolution at higher doses. Its oral bioavailability is very low, typically ranging from 5% to 9%.[1][2] This necessitates high and frequent dosing, which can lead to systemic toxicity, including granulocytopenia, anemia, and thrombocytopenia.[3]
Q2: What is the aqueous solubility of ganciclovir?
A2: Ganciclovir is slightly soluble in water.[4] Its aqueous solubility is reported to be approximately 2.6 mg/mL at 25°C.[3] The solubility is relatively constant over a pH range of 3.5-8.5 but increases in strongly acidic or basic solutions.[5]
Q3: What is the most common strategy to improve the oral bioavailability of ganciclovir?
A3: The most successful and widely used strategy is the prodrug approach, with valganciclovir being the prime example. Valganciclovir is the L-valyl ester of ganciclovir.[6][7] This prodrug is actively transported across the intestinal epithelium by the peptide transporter 1 (PEPT1).[3][8] After absorption, it is rapidly and extensively hydrolyzed by esterases in the intestine and liver to yield ganciclovir.[6][9][10] This approach dramatically increases the oral bioavailability to approximately 60%, about 10-fold higher than that of oral ganciclovir.[3][9]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Ganciclovir Formulation
Symptom: The in vitro dissolution testing of your ganciclovir tablet or capsule formulation shows a slow and incomplete release of the drug.
Possible Causes and Troubleshooting Steps:
-
Poor wetting of the drug particles: Ganciclovir's hydrophilicity is moderate, and poor wetting can hinder dissolution.
-
Solution: Incorporate a suitable wetting agent or a hydrophilic polymer in your formulation. A study on immediate-release tablets of ganciclovir used superdisintegrants like sodium starch glycolate, which can also improve wetting.[9]
-
-
Drug particle size is too large: Larger particles have a smaller surface area, leading to a slower dissolution rate.
-
Solution: Reduce the particle size of the ganciclovir active pharmaceutical ingredient (API) through micronization.[4]
-
-
Inadequate disintegration of the dosage form: If the tablet or capsule does not break apart effectively, the drug particles are not exposed to the dissolution medium.
-
Solution: Optimize the concentration of the disintegrant in your formulation. Superdisintegrants like croscarmellose sodium and crospovidone are effective options.[9]
-
-
Formation of a poorly soluble salt form in the dissolution medium: Depending on the pH of the medium and the excipients used, a less soluble form of ganciclovir might be formed.
-
Solution: Investigate the solubility of ganciclovir at the pH of your dissolution medium. Consider using a different buffer system or adding excipients that can maintain a favorable pH microenvironment. Ganciclovir's solubility is higher in acidic and basic conditions.[5]
-
Issue 2: Low Oral Bioavailability in Preclinical Animal Studies
Symptom: Despite achieving a good in vitro dissolution profile, the in vivo pharmacokinetic study in an animal model shows low oral bioavailability of your ganciclovir formulation.
Possible Causes and Troubleshooting Steps:
-
Low intestinal permeability: Ganciclovir has inherently low permeability across the intestinal epithelium.
-
Solution 1 (Prodrug Approach): If not already employed, consider synthesizing a prodrug of ganciclovir. The most successful example is valganciclovir, which utilizes the PEPT1 transporter for active absorption.[3][8] Other prodrug strategies, such as conjugating long-chain lipids to ganciclovir, have also been explored to increase lipophilicity.[11][12]
-
Solution 2 (Permeation Enhancers): Incorporate permeation enhancers into your formulation. Studies have shown that substances like chitosan and cyclodextrins can improve the transepithelial permeation of ganciclovir.[13]
-
-
P-glycoprotein (P-gp) efflux: Although not the primary barrier, P-gp efflux might contribute to the low permeability of some ganciclovir derivatives.
-
Solution: Co-administer a known P-gp inhibitor in your preclinical studies to assess the role of efflux. If significant, consider formulating with excipients that have P-gp inhibitory properties.
-
-
Pre-systemic metabolism: Ganciclovir itself is not extensively metabolized. However, if you are using a prodrug, its conversion to the active form might be incomplete or occurring at an unfavorable site.
-
Solution: Analyze plasma samples for both the prodrug and ganciclovir to understand the conversion kinetics. If the conversion is inefficient, you may need to redesign the prodrug linker.
-
Data Presentation
Table 1: Physicochemical Properties of Ganciclovir
| Property | Value | Reference |
| Molecular Formula | C9H13N5O4 | [3] |
| Molecular Weight | 255.23 g/mol | [3] |
| Aqueous Solubility (25°C) | 2.6 mg/mL | [3] |
| logP | -1.66 | [5] |
| pKa | 2.2 and 9.4 | [3] |
| BCS Class | III | [1] |
Table 2: Comparison of Oral Bioavailability Enhancement Strategies for Ganciclovir
| Formulation Strategy | Key Components | Improvement in Bioavailability | Reference |
| Prodrug (Valganciclovir) | L-valyl ester of ganciclovir | ~10-fold increase (up to 60%) compared to oral ganciclovir | [3][9] |
| Solid Dispersion | Ganciclovir, Cyclodextrin, Shellac | 2.2-fold increase in rabbits compared to conventional tablets | [14][15] |
| Nanoparticles | Ganciclovir, Chitosan, Sodium Tripolyphosphate | Enhanced permeability in ex-vivo studies | [16][17] |
| Permeation Enhancers | Ganciclovir with Dimethyl-beta-cyclodextrin, Chitosan HCl, or Sodium Lauryl Sulphate | Up to 5-fold increase in bioavailability in rats | [13] |
Experimental Protocols
Protocol 1: Preparation of Ganciclovir Solid Dispersion by Solvent Evaporation
This protocol is adapted from a study by Al-shehri et al. (2022).[14]
Materials:
-
Ganciclovir (GC)
-
Cyclodextrin (CDX)
-
Shellac (SHC)
-
Absolute ethanol
-
Rotary evaporator
-
Round bottom flask
Procedure:
-
Accurately weigh the desired amounts of ganciclovir, cyclodextrin, and shellac.
-
Dissolve the weighed components in 10 mL of absolute ethanol in a round bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under a pressure of 750 mmHg at room temperature, with a rotation speed of 200 rpm.
-
Continue the evaporation until a completely dry solid dispersion is formed on the inner wall of the flask.
-
Collect the prepared solid dispersion for further characterization.
Protocol 2: Preparation of Ganciclovir-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is based on the method described by Patel et al. (2016).[16]
Materials:
-
Ganciclovir (GCV)
-
Chitosan (CS)
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Milli-Q® water
-
Magnetic stirrer
Procedure:
-
Prepare a chitosan solution by dissolving the required amount of chitosan in Milli-Q® water containing 2% glacial acetic acid.
-
Prepare a TPP solution by dissolving sodium tripolyphosphate and ganciclovir in Milli-Q® water.
-
Place the chitosan solution on a magnetic stirrer and stir at 1000 rpm.
-
Add the TPP solution dropwise to the chitosan solution under continuous stirring.
-
Continue stirring for 100 minutes to allow for the formation of nanoparticles.
-
The resulting nanoparticle dispersion can be used for further analysis or can be dried.
Protocol 3: In Vitro Dissolution Testing of Ganciclovir Formulations
This is a general protocol for dissolution testing.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
Water bath
-
Syringes and filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for the acid stage, followed by a shift to a phosphate buffer of pH 6.8 for the intestinal stage).
-
Equilibrate the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Place one unit of the ganciclovir dosage form (tablet or capsule) in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of ganciclovir in the samples using a validated analytical method (e.g., UV spectrophotometry at 254 nm or HPLC).[14]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valganciclovir - Wikipedia [en.wikipedia.org]
- 7. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]
- 11. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 12. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of ganciclovir intestinal absorption in presence of absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and optimization of ganciclovir solid dispersion for improving its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
Ganciclovir formulation for improved delivery and efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working on novel ganciclovir delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
I. Troubleshooting Guides & FAQs
This section provides solutions to common issues encountered during the formulation and characterization of ganciclovir delivery systems.
Nanoparticle Formulations (e.g., PLGA, Chitosan, Solid Lipid Nanoparticles)
Question: My ganciclovir nanoparticle formulation shows very low encapsulation efficiency (<30%). What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency for a hydrophilic drug like ganciclovir in hydrophobic polymers is a common challenge. Here are the likely causes and troubleshooting steps:
-
Drug Partitioning to External Phase: Ganciclovir's hydrophilicity causes it to rapidly partition into the external aqueous phase during nanoprecipitation or emulsion-based methods.
-
Solution 1: Double Emulsion Solvent Evaporation: For polymers like PLGA, a water-in-oil-in-water (w/o/w) double emulsion method is often more effective for hydrophilic drugs. The drug is dissolved in an inner aqueous phase, which is then emulsified in an organic polymer solution, and this is finally emulsified in an outer aqueous phase.
-
Solution 2: pH Modification: Adjusting the pH of the aqueous phases can influence the ionization state of ganciclovir and potentially reduce its aqueous solubility, thereby increasing its partitioning into the polymer phase.
-
Solution 3: Use of Hydrophilic Polymers: Blending the primary polymer with a more hydrophilic polymer can improve the encapsulation of water-soluble drugs.
-
Solution 4 (for Chitosan NP): Optimize Drug-to-Polymer Ratio: The ratio of ganciclovir to chitosan is crucial. Increasing the relative amount of chitosan can provide more binding sites for the drug, enhancing encapsulation.[1]
-
-
Poor Drug-Polymer Interaction: Insufficient interaction between ganciclovir and the polymer matrix can lead to drug leakage.
-
Solution 1: Surface Modification: Functionalizing the polymer surface with groups that can interact with ganciclovir (e.g., through hydrogen bonding) can improve drug loading.
-
Solution 2: Ion Pairing: For ionic polymers like chitosan, ensure the pH facilitates electrostatic interactions between the positively charged chitosan and any negatively charged groups on the drug or a suitable counter-ion.
-
-
Process Parameter Optimization: The parameters of your formulation process can significantly impact encapsulation.
-
Solution: Systematic Optimization: Experiment with varying parameters such as homogenization/sonication time and intensity, stirring speed, and the rate of addition of the organic phase to the aqueous phase.
-
Question: The polydispersity index (PDI) of my nanoparticle suspension is consistently high (>0.5), indicating a wide particle size distribution. How can I achieve a more monodisperse sample?
Answer: A high PDI can affect the stability and in vivo performance of your formulation. Here are some common causes and solutions:
-
Inefficient Mixing/Homogenization: Non-uniform energy distribution during particle formation leads to particles of varying sizes.
-
Solution 1: Optimize Stirring Rate: Ensure a consistent and optimal stirring rate during the entire process. Using the same type of stir bar for all batches can also help maintain consistency.[2]
-
Solution 2: Controlled Reagent Addition: Use a syringe pump for the controlled and steady addition of the drug/polymer solution to the stabilizer solution.[2]
-
-
Particle Aggregation: Nanoparticles may aggregate during synthesis or storage.
-
Solution 1: Optimize Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA, Poloxamer) is critical. Too little will not effectively coat the nanoparticle surface and prevent aggregation, while too much can lead to other issues.
-
Solution 2: Purification: Use centrifugation or filtration to remove larger particles or aggregates from the suspension.[3]
-
-
Sub-optimal Formulation Composition: The properties of the polymer and solvent system can influence PDI.
-
Solution: Re-evaluate Components: The choice of polymer, its molecular weight, and the solvent/anti-solvent system can all impact particle size distribution. A systematic evaluation of these components may be necessary.
-
Liposome Formulations
Question: I am having trouble with the stability of my ganciclovir liposomes, observing drug leakage during storage. What can I do to improve this?
Answer: Drug leakage from liposomes is often related to the physicochemical properties of the lipid bilayer and the encapsulated drug.
-
Lipid Bilayer Fluidity: A highly fluid lipid membrane can lead to increased permeability and drug leakage.
-
Solution 1: Incorporate Cholesterol: Cholesterol is a key component that modulates membrane fluidity. Increasing the cholesterol content (up to a certain molar ratio) can decrease fluidity and reduce drug leakage.
-
Solution 2: Use Lipids with Higher Phase Transition Temperature (Tc): Lipids with longer saturated acyl chains have higher Tc values and form more rigid, less permeable membranes at room temperature.
-
-
Drug-Lipid Interactions: Unfavorable interactions between ganciclovir and the lipid bilayer can promote drug expulsion.
-
Solution: Modify Surface Charge: Including charged lipids (e.g., phosphatidylglycerol) can create electrostatic interactions with the drug (if it's charged at the formulation pH), which may help retain it within the liposome.
-
In Vitro Release Studies
Question: My in vitro release data for ganciclovir from my formulation is highly variable and not reproducible. What are the common sources of error?
Answer: Inconsistent release profiles can stem from several factors related to both the formulation and the experimental setup.
-
Inconsistent Formulation Batches: Variability between different batches of your formulation will naturally lead to different release profiles.
-
Solution: Strict Quality Control: Ensure that each batch of your formulation has consistent characteristics (e.g., particle size, PDI, encapsulation efficiency) before proceeding with release studies.
-
-
Issues with the Release Method: The dialysis and sample-and-separate methods have their own potential pitfalls.
-
Solution 1 (Dialysis Method): Membrane-Related Issues: Ensure the dialysis membrane's molecular weight cut-off (MWCO) is appropriate to allow free drug diffusion while retaining the formulation. Also, be aware that the dialysis membrane itself can become the rate-limiting step, not the drug release from the formulation.[4]
-
Solution 2 (Sample-and-Separate Method): Inefficient Separation: If using centrifugation to separate the released drug from the encapsulated drug, ensure the centrifugal force and time are sufficient to pellet the formulation without causing premature drug release or damaging the carriers.[5]
-
-
"Burst Release" Phenomenon: A high initial burst release can skew the release profile and may not be desirable for controlled delivery.
-
Solution: Optimize Formulation and Washing: The burst effect is often due to the drug adsorbed on the surface of the carrier. Ensure thorough washing of the formulation after preparation to remove surface-adsorbed drug. Modifying the formulation to have a denser core or a coating layer can also help control the initial burst.[6]
-
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on different ganciclovir formulations to facilitate comparison.
Table 1: Ganciclovir-Loaded Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Method | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Dispersion NP | Cyclodextrin & Shellac | Solvent Evaporation | 288.5 ± 20.7 | - | - | 95.77 ± 2.1 | [7] |
| Chitosan NP | Chitosan | Ionic Gelation | 121.20 ± 2.7 | - | 85.15 ± 1.1 | - | [8] |
| Chitosan NP | Chitosan | Ionic Gelation | 161 - 294 | Moderate | - | - | [9] |
| Albumin NP (Model A) | Bovine Serum Albumin | Coacervation | 200 - 400 | - | - | 1.46 | [10] |
| Albumin NP (Model B) | Bovine Serum Albumin | Coacervation | 200 - 400 | - | - | 3.0 | [10] |
| Solid Lipid NP | Glyceryl Monostearate | Double Emulsion-Solvent Evaporation | 151.95 ± 0.41 | - | 37.86 ± 0.72 | - | |
| Nanostructured Lipid Carrier | Palmitic & Oleic Acid | Emulsification/Ultrasonication | 132.9 ± 1.2 | 0.182 ± 0.2 | 74 ± 0.5 | - | [11] |
Table 2: Ganciclovir-Loaded Liposome/Niosome Formulations
| Formulation Type | Key Lipids/Surfactants | Method | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Liposomes | - | Reverse Phase Evaporation | - | - | - | [12][13] |
| Niosomes | Span 60, Cholesterol | Reverse Evaporation | 144 ± 3.47 | 0.08 | 89 ± 2.13 | [14] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of ganciclovir formulations.
Protocol 1: Preparation of Ganciclovir-Loaded Chitosan Nanoparticles by Ionic Gelation
Objective: To prepare ganciclovir-loaded chitosan nanoparticles.
Materials:
-
Ganciclovir
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Milli-Q® water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve a specific amount of chitosan in a 1-2% (v/v) glacial acetic acid solution in Milli-Q® water.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
-
Preparation of TPP/Ganciclovir Solution:
-
Dissolve a specific amount of TPP and ganciclovir in Milli-Q® water.
-
-
Nanoparticle Formation:
-
Place the chitosan solution on a magnetic stirrer.
-
Add the TPP/ganciclovir solution dropwise to the chitosan solution under constant stirring at a defined speed (e.g., 1000 rpm) and temperature.[8]
-
Continue stirring for a specified period (e.g., 60-120 minutes) to allow for nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in Milli-Q® water.
-
Repeat the washing step twice to remove unentrapped drug and excess reagents.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose, mannitol).
-
Protocol 2: Determination of Encapsulation Efficiency
Objective: To quantify the amount of ganciclovir encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension and centrifuge it at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") ganciclovir.
-
-
Quantification of Free Drug:
-
Measure the concentration of ganciclovir in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100
-
Protocol 3: In Vitro Drug Release Study using Dialysis Method
Objective: To evaluate the release profile of ganciclovir from the formulation over time.
Materials:
-
Ganciclovir-loaded formulation
-
Dialysis membrane with an appropriate MWCO
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or incubator
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of the dialysis membrane and soak it in the release medium to make it pliable.
-
Securely tie one end of the membrane to form a bag.
-
-
Loading the Sample:
-
Pipette a known volume of the ganciclovir-loaded formulation into the dialysis bag and securely tie the other end.
-
-
Initiating the Release Study:
-
Place the dialysis bag in a beaker containing a known volume of the release medium.
-
Place the beaker in a shaking water bath maintained at 37°C to simulate physiological conditions.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of ganciclovir in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage release versus time to obtain the release profile.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ganciclovir's mechanism of action in a CMV-infected cell.
Caption: Ganciclovir-induced apoptosis signaling pathways.[15][16][17]
Caption: General workflow for ganciclovir nanoparticle formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and optimization of ganciclovir solid dispersion for improving its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. Ganciclovir-loaded albumin nanoparticles: characterization and in vitro release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and ocular pharmacokinetics of ganciclovir liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and ocular pharmacokinetics of ganciclovir liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and evaluation of nanosized niosomal dispersion for oral delivery of Ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganciclovir-induced ablation non-proliferating thyrocytes expressing herpesvirus thymidine kinase occurs by p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ganciclovir-induced apoptosis in HSV-1 thymidine kinase expressing cells: critical role of DNA breaks, Bcl-2 decline and caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Triacetyl-ganciclovir and Ganciclovir: Bioavailability and Pharmacokinetics
A comprehensive review of available scientific literature reveals a significant lack of published in vivo pharmacokinetic and bioavailability data for triacetyl-ganciclovir. While the synthesis of various ester prodrugs of ganciclovir has been explored to enhance its delivery, particularly for ocular administration, specific studies detailing the systemic absorption, distribution, metabolism, and excretion (ADME) of this compound following oral or intravenous administration are not publicly available. This prevents a direct, data-driven comparison with the well-established pharmacokinetic profile of ganciclovir.
This guide will, therefore, focus on providing a detailed overview of the known bioavailability and pharmacokinetic parameters of ganciclovir, which serves as the parent drug. This information is crucial for understanding the rationale behind the development of its prodrugs.
Ganciclovir: A Review of its Bioavailability and Pharmacokinetics
Ganciclovir is a potent antiviral agent primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which are markedly different between intravenous and oral administration routes.
Oral Bioavailability of Ganciclovir
A primary limitation of oral ganciclovir therapy is its low and variable bioavailability. Clinical studies have consistently demonstrated that only a small fraction of orally administered ganciclovir is absorbed into the systemic circulation.
Key Findings on Ganciclovir Bioavailability:
-
The absolute oral bioavailability of ganciclovir typically ranges from 5% to 9% under fed conditions.
-
In a study involving HIV- and CMV-seropositive patients, the absolute bioavailability of two different 3000 mg/day oral regimens was found to be 8.53% and 8.84%, respectively.[1]
-
Another study in a similar patient population reported an oral bioavailability ranging from 2.6% to 7.3%.
This poor oral absorption necessitates high and frequent dosing, which can lead to gastrointestinal side effects and potential issues with patient compliance. The low bioavailability of oral ganciclovir was a major impetus for the development of prodrugs like valganciclovir, which is efficiently absorbed and rapidly converted to ganciclovir, resulting in significantly higher systemic exposure.
Pharmacokinetic Profile of Ganciclovir
The pharmacokinetic parameters of ganciclovir have been extensively studied and are summarized in the table below.
| Pharmacokinetic Parameter | Intravenous Ganciclovir (5 mg/kg) | Oral Ganciclovir (1000 mg TID) |
| Bioavailability (F) | 100% | ~5-9%[2] |
| Peak Plasma Concentration (Cmax) | 8.27 - 11.77 µg/mL[1][3] | 1.02 - 2.70 µg/mL[1][3] |
| Time to Peak Concentration (Tmax) | End of infusion | 1.0 - 2.9 hours |
| Area Under the Curve (AUC) | AUC₀₋₂₄: ~22.1 µg·h/mL[1] | AUC₀₋₂₄: ~15.4 - 15.9 µg·h/mL[1] |
| Elimination Half-life (t½) | 2.5 - 5 hours[4] | 3.1 - 7.3 hours |
| Volume of Distribution (Vd) | 0.54 - 0.87 L/kg[2] | Not well defined |
| Renal Clearance | Correlates with creatinine clearance[4] | Correlates with creatinine clearance |
Metabolic Pathway of Ganciclovir Prodrugs
The fundamental principle behind a prodrug like this compound is to modify the parent drug (ganciclovir) to enhance its absorption. Once absorbed, the prodrug is designed to be rapidly metabolized to the active parent drug. In the case of this compound, it is anticipated that esterase enzymes in the body would cleave the acetyl groups to release ganciclovir.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
While specific experimental details for this compound are unavailable, the following outlines a general methodology for a pharmacokinetic study comparing an oral prodrug to intravenous ganciclovir, based on established clinical trial designs.
Study Design: An open-label, randomized, crossover study.
Participants: A cohort of healthy adult volunteers or a specific patient population (e.g., transplant recipients).
Methodology:
-
Drug Administration: Participants would be randomized to receive a single dose of either oral this compound or intravenous ganciclovir. After a washout period, they would receive the other formulation.
-
Blood Sampling: Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of both the prodrug (this compound) and the parent drug (ganciclovir) would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and bioavailability.
Caption: General workflow for a comparative pharmacokinetic study.
References
- 1. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Triacetyl-ganciclovir and Other Antiviral Agents Against Cytomegalovirus
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Triacetyl-ganciclovir and other leading antiviral agents used in the treatment of Cytomegalovirus (CMV) infections. As a prodrug, this compound's antiviral activity is attributable to its active metabolite, ganciclovir. This document will, therefore, focus on the comparative efficacy of ganciclovir, alongside valganciclovir (another ganciclovir prodrug), foscarnet, and cidofovir.
Executive Summary
Cytomegalovirus is a significant pathogen, particularly in immunocompromised individuals. The primary therapeutic options include ganciclovir (delivered as this compound or valganciclovir), foscarnet, and cidofovir. All three agents target the viral DNA polymerase, albeit through different mechanisms, to inhibit viral replication. Ganciclovir and cidofovir are nucleoside/nucleotide analogues that require intracellular phosphorylation to their active forms, which then act as competitive inhibitors and chain terminators. Foscarnet, a pyrophosphate analogue, directly inhibits the pyrophosphate binding site on the viral DNA polymerase without needing prior activation. The choice of agent is often dictated by factors such as viral resistance, patient tolerance, and route of administration.
Data Presentation
In Vitro Antiviral Activity
| Antiviral Agent | Virus Strain | IC50 (µM) | Cell Line | Assay Type |
| Ganciclovir | MCMV (K181) | 8.9 | MEF | Plaque Reduction |
| Ganciclovir | MCMV (G4) | 5.6 | MEF | Plaque Reduction |
| Cidofovir | MCMV (K181) | 0.17 | MEF | Plaque Reduction |
| Cidofovir | MCMV (G4) | 0.23 | MEF | Plaque Reduction |
MEF: Mouse Embryonic Fibroblasts
Cytotoxicity
The therapeutic index of an antiviral drug is a critical measure of its safety, defined as the ratio of its cytotoxicity (CC50) to its antiviral activity (IC50).
| Antiviral Agent | CC50 (µM) | Cell Line | Assay Type |
| Data for direct comparison not available in a single study. Refer to individual experimental reports. |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the in vitro efficacy of an antiviral compound by measuring the reduction in viral plaque formation.
Materials:
-
Confluent monolayers of a suitable cell line (e.g., human foreskin fibroblasts - HFFs) in 24-well plates.
-
CMV stock of known titer.
-
Serial dilutions of the antiviral agent in cell culture medium.
-
Overlay medium (e.g., 0.5% methylcellulose in culture medium).
-
Crystal violet staining solution.
Protocol:
-
Seed 24-well plates with host cells and incubate until a confluent monolayer is formed.
-
Remove the culture medium and infect the cells with a standardized amount of CMV (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing serial dilutions of the antiviral agent to the respective wells.
-
Incubate the plates for 7-14 days, or until plaques are visible in the control wells (no drug).
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with crystal violet. Plaques will appear as clear areas against a background of stained, uninfected cells.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration compared to the control.
-
The IC50 value is determined as the concentration of the drug that reduces the number of plaques by 50%.
Viral Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral agent.
Materials:
-
Confluent monolayers of a suitable cell line in 96-well plates.
-
CMV stock.
-
Serial dilutions of the antiviral agent.
-
Cell lysis buffer.
Protocol:
-
Infect confluent cell monolayers with CMV at a high multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the antiviral agent.
-
Incubate the plates for a full viral replication cycle (e.g., 72-96 hours).
-
Harvest the cells and supernatant, and lyse the cells to release intracellular virions.
-
Determine the viral titer of the lysate from each drug concentration by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.
-
Calculate the reduction in viral yield for each drug concentration compared to the untreated control.
-
The concentration of the drug that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is determined.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to 50% of the host cells.
Materials:
-
Confluent monolayers of the same cell line used in the antiviral assays in 96-well plates.
-
Serial dilutions of the antiviral agent.
-
A reagent to measure cell viability (e.g., MTT, XTT, or a neutral red-based assay).
Protocol:
-
Seed 96-well plates with host cells and incubate until they reach the desired confluency.
-
Add serial dilutions of the antiviral agent to the wells.
-
Incubate for the same duration as the antiviral assays.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the untreated control cells.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action of ganciclovir (representing this compound), foscarnet, and cidofovir.
Caption: Mechanism of action of this compound/Ganciclovir.
Caption: Mechanism of action of Foscarnet.
Caption: Mechanism of action of Cidofovir.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental assays.
Caption: Plaque Reduction Assay Workflow.
Caption: Viral Yield Reduction Assay Workflow.
Caption: Cytotoxicity Assay (CC50) Workflow.
Validating Triacetyl-ganciclovir Purity: A Comparative Guide to HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Triacetyl-ganciclovir purity. This compound is a key intermediate and a potential impurity in the synthesis of Ganciclovir, an essential antiviral medication. Ensuring its purity is critical for the safety and efficacy of the final drug product. This document outlines experimental data, detailed protocols, and comparisons with alternative analytical techniques to assist researchers in selecting the most appropriate method for their needs.
Comparative Analysis of HPLC Methods
The purity of this compound is typically assessed by identifying and quantifying Ganciclovir and other related substances. Several reversed-phase HPLC (RP-HPLC) methods have been developed for this purpose. Below is a summary of different HPLC conditions reported in the literature, which can be adapted for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil ODS2 (4.6 mm x 250 mm, 5 µm) | C18 column[1] | Hypersil BDS C18 (4.6 mm x 150 mm, 5 µm)[2] |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate buffer (pH 6.0)-methanol (92:8) | 0.02 mol/L Ammonium acetate buffer (pH 4.5)-Methanol (95:5)[1] | 0.01M Phosphate buffer (pH 5.3)-Acetonitrile (70:30 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection | UV at 254 nm[1] | UV at 254 nm[1] | Photodiode Array (PDA) at 245 nm[2] |
| Internal Standard | Acyclovir | Not specified | Not specified |
Experimental Protocols
Below are detailed experimental protocols for the HPLC methods summarized above. These can serve as a starting point for method development and validation for this compound purity analysis.
Method 1: HPLC for Ganciclovir and Related Substances
This method is suitable for the determination of Ganciclovir and its related substances, which would include this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector or Photodiode Array Detector
-
Hypersil ODS2 column (4.6 mm x 250 mm, 5 µm)
2. Reagents and Solutions:
-
Potassium dihydrogen phosphate (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: Prepare a 0.02 M potassium dihydrogen phosphate buffer, adjust the pH to 6.0, and mix with methanol in a 92:8 ratio. Filter and degas before use.[3]
-
Standard Solution: Accurately weigh and dissolve reference standards of Ganciclovir and potential impurities (including this compound) in a suitable diluent to prepare a stock solution. Further dilute to obtain working standard solutions.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a known concentration.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min[3]
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 254 nm[3]
4. Procedure:
-
Inject the standard solution to condition the column and check for system suitability (e.g., resolution, tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify the peaks of this compound and any impurities by comparing their retention times with those of the reference standards.
-
Calculate the percentage purity of the sample using the peak areas.
Method Validation Parameters
A robust HPLC method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a range of 10.2-153.0 μg/mL for Ganciclovir |
| Accuracy (% Recovery) | 98.0% - 102.0% | 96.7% to 101.6% for Ganciclovir |
| Precision (% RSD) | ≤ 2.0% | 1.24%-1.96% (n=5) for Ganciclovir |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.04 μg/mL for Ganciclovir |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.1 µg/mL for Valganciclovir[4] |
Potential Impurities of Ganciclovir
When analyzing this compound, it is crucial to consider potential related substances and degradation products. Common impurities associated with Ganciclovir that may be present include:
Alternative Analytical Techniques
While HPLC is the most widely used technique for purity analysis, other methods can also be employed:
-
High-Performance Thin-Layer Chromatography (HPTLC): A simple, rapid, and cost-effective method for the estimation of Ganciclovir.[6] It can be used for screening purposes and to complement HPLC data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, making it ideal for identifying unknown impurities and for trace-level analysis.[3]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for a simple and rapid quantification of Ganciclovir, although it lacks the specificity of chromatographic methods.[7]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the decision process for selecting an analytical method, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ijstr.org [ijstr.org]
- 3. researchgate.net [researchgate.net]
- 4. jpionline.org [jpionline.org]
- 5. CAS 86357-14-4 Triacetyl Ganciclovir Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Mechanisms of Action of Anti-Cytomegalovirus Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of Triacetyl-ganciclovir and its primary alternatives for the treatment of Cytomegalomegalovirus (CMV) infections. The information presented is intended to support research and development efforts by offering a comparative analysis of antiviral efficacy, molecular targets, and experimental validation methods.
Introduction to Anti-CMV Therapeutics
Cytomegalovirus (CMV), a member of the herpesvirus family, is a prevalent pathogen that can cause severe disease in immunocompromised individuals, such as transplant recipients and patients with HIV. The mainstay of anti-CMV therapy has traditionally been ganciclovir and its prodrugs. However, the emergence of drug resistance and concerns regarding toxicity have driven the development of alternative therapeutic agents with distinct mechanisms of action. This guide will compare this compound (as a prodrug of ganciclovir) with four key alternatives: Foscarnet, Cidofovir, Letermovir, and Maribavir.
Mechanism of Action Overview
The anti-CMV agents discussed herein target different stages of the viral replication cycle. Ganciclovir, Foscarnet, and Cidofovir inhibit viral DNA synthesis by targeting the viral DNA polymerase. In contrast, Letermovir targets the viral terminase complex responsible for processing and packaging viral DNA, while Maribavir inhibits the viral UL97 protein kinase, which is crucial for viral replication and nuclear egress.
Comparative Efficacy and Safety
The following tables summarize the in vitro efficacy and key clinical adverse effects of the compared antiviral agents.
Table 1: In Vitro Efficacy against CMV
| Drug | Target | CMV Strain | IC₅₀ (μM) | Citation(s) |
| Ganciclovir | DNA Polymerase (UL54) | AD169 | 6 | [1] |
| Foscarnet | DNA Polymerase (UL54) | AD169 | 32 - 58 | [1] |
| Cidofovir | DNA Polymerase (UL54) | AD169 | 0.22 - 0.51 | [1] |
| Letermovir | Terminase Complex (UL56) | AD169 | ~0.0025 | [2] |
| Maribavir | UL97 Protein Kinase | AD169 | 1 - 5 | [1] |
Note: IC₅₀ values can vary depending on the specific CMV strain and the cell line used in the assay.
Table 2: Comparative Clinical Efficacy and Safety
| Drug | Efficacy Endpoint | Key Adverse Events | Citation(s) |
| Ganciclovir/Valganciclovir | Reduction in CMV disease and infection. | Neutropenia, thrombocytopenia, anemia, bone marrow suppression. | [3][4][5] |
| Foscarnet | Effective for ganciclovir-resistant CMV. | Nephrotoxicity, electrolyte disturbances (hypocalcemia, hypomagnesemia), seizures. | [4][6] |
| Cidofovir | Effective for ganciclovir-resistant CMV. | Nephrotoxicity (requiring co-administration of probenecid and hydration), neutropenia. | [4] |
| Letermovir | Superior for CMV infection prophylaxis. | Lower toxicity compared to ganciclovir, with fewer serious adverse events. | [3][7] |
| Maribavir | Superior CMV viremia clearance in refractory cases. | Dysgeusia (taste disturbance), nausea, vomiting, diarrhea. Lower rates of neutropenia compared to ganciclovir. | [4][5][6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and common experimental workflows used to validate them.
Caption: Mechanism of action of this compound/Ganciclovir.
Caption: Mechanisms of action of alternative anti-CMV drugs.
Caption: Experimental workflow for a Plaque Reduction Assay.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for determining the in vitro susceptibility of CMV to antiviral drugs.[8]
1. Cell Culture:
-
Seed human fibroblast cells (e.g., MRC-5 or human foreskin fibroblasts) in 24-well plates and grow to confluence.[8]
2. Virus Inoculation:
-
Inoculate the confluent cell monolayers with a standardized amount of cell-free or cell-associated CMV to produce 40-80 plaques per well in the control wells.[8]
-
Allow the virus to adsorb for 90 minutes at 37°C.[8]
3. Drug Application and Overlay:
-
Prepare serial dilutions of the antiviral drug in culture medium.
-
After viral adsorption, aspirate the inoculum and overlay the cell monolayers with a medium containing 0.4% agarose and the respective drug concentration.[8]
4. Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 to 14 days, or until plaques are clearly visible in the control wells.[8]
5. Staining and Plaque Counting:
-
Fix the cell monolayers with 10% formalin.[8]
-
Stain the fixed cells with a 0.8% crystal violet solution.[8]
-
Count the number of plaques in each well under a microscope.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Determine the 50% inhibitory concentration (IC₅₀), which is the drug concentration that reduces the number of plaques by 50%.
DNA Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the viral DNA polymerase.[9]
1. Enzyme and Substrate Preparation:
-
Purify recombinant CMV DNA polymerase (UL54).
-
Prepare a reaction mixture containing a DNA template, deoxynucleoside triphosphates (dNTPs, one of which is labeled, e.g., [³H]dTTP), and a suitable buffer.[10]
2. Inhibition Assay:
-
Add varying concentrations of the antiviral drug (in its active triphosphate form for nucleoside/nucleotide analogs) to the reaction mixture.
-
Initiate the reaction by adding the purified CMV DNA polymerase.
-
Incubate the reaction at 37°C for a defined period.
3. Measurement of DNA Synthesis:
-
Stop the reaction and precipitate the newly synthesized, radiolabeled DNA.
-
Collect the precipitated DNA on filters and wash to remove unincorporated labeled dNTPs.
-
Measure the radioactivity of the filters using a scintillation counter.
4. Data Analysis:
-
Determine the percentage of inhibition of DNA polymerase activity for each drug concentration compared to the no-drug control.
-
Calculate the IC₅₀ value for the inhibition of the enzyme.
UL97 Kinase Activity Assay
This assay assesses the ability of a compound to inhibit the phosphorylation activity of the viral UL97 kinase.[11]
1. Enzyme and Substrate Preparation:
-
Prepare a lysate from CMV-infected cells or use purified recombinant UL97 protein.
-
Select a suitable substrate for phosphorylation by UL97 (e.g., a specific peptide or ganciclovir itself).
2. Kinase Reaction:
-
Set up a reaction mixture containing the UL97 kinase, the substrate, ATP (radiolabeled with ³²P, [γ-³²P]ATP), and a kinase buffer.
-
Add varying concentrations of the test compound (e.g., Maribavir).
-
Incubate the reaction at 30°C for a specified time.[11]
3. Detection of Phosphorylation:
-
Stop the reaction.
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like SDS-PAGE and autoradiography (for protein substrates) or thin-layer chromatography (for small molecule substrates like ganciclovir).
4. Data Analysis:
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition of kinase activity for each compound concentration and determine the IC₅₀.
Terminase Complex Cleavage Assay
This assay evaluates the inhibition of the viral terminase complex, which is responsible for cleaving concatemeric viral DNA into unit-length genomes for packaging into capsids.[12][13]
1. Isolation of Viral DNA:
-
Infect susceptible cells with CMV in the presence or absence of the test compound (e.g., Letermovir).
-
After a suitable incubation period (e.g., 72 hours), isolate the total viral DNA from the infected cells.[12]
2. Restriction Enzyme Digestion:
-
Digest the isolated DNA with a specific restriction enzyme (e.g., KpnI) that will generate different sized fragments from concatemeric (uncleaved) and unit-length (cleaved) viral DNA.[12]
3. Southern Blot Analysis:
-
Separate the DNA fragments by size using agarose gel electrophoresis.
-
Transfer the separated DNA to a membrane (Southern blotting).
-
Hybridize the membrane with a labeled DNA probe that is specific to the terminal region of the CMV genome.[12]
4. Detection and Analysis:
-
Visualize the hybridized DNA fragments.
-
The presence of a larger fragment indicates uncleaved concatemeric DNA (inhibition of terminase), while a smaller fragment indicates cleaved, unit-length DNA (no inhibition).
-
The degree of inhibition can be quantified by the relative intensity of the bands.
Conclusion
The landscape of anti-CMV therapeutics has expanded beyond traditional DNA polymerase inhibitors. This compound, acting through the established ganciclovir pathway, remains a cornerstone of therapy but is susceptible to resistance mechanisms involving the UL97 kinase and the DNA polymerase. The alternative agents, Foscarnet, Cidofovir, Letermovir, and Maribavir, offer distinct mechanisms of action that can overcome this resistance and may provide improved safety profiles. A thorough understanding of these different mechanisms, supported by robust experimental validation, is essential for the continued development of novel and effective anti-CMV strategies. The data and protocols presented in this guide are intended to facilitate these efforts.
References
- 1. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypes of cytomegalovirus genetic variants encountered in a letermovir clinical trial illustrate the importance of genotyping validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Different Antiviral Agents for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Adverse event profile differences between maribavir and valganciclovir: findings from the FDA adverse event reporting system [frontiersin.org]
- 5. Adverse event profile differences between maribavir and valganciclovir: findings from the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-CMV therapy, what next? A systematic review [frontiersin.org]
- 7. Frontiers Publishing Partnerships | New Treatment Options for Refractory/Resistant CMV Infection [frontierspartnerships.org]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Cytomegalovirus (HCMV) DNA Polymerase Assay [profoldin.com]
- 10. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Triacetyl-ganciclovir in Oncology: A Comparative Analysis of its Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Triacetyl-ganciclovir, a prodrug of the antiviral agent Ganciclovir (GCV), is a molecule of interest in cancer research, particularly in the context of suicide gene therapy. As a more lipophilic derivative, this compound is designed for enhanced cellular permeability, after which it is metabolized into its active form, Ganciclovir. This guide provides a comparative overview of the effects of Ganciclovir, the active metabolite of this compound, across various cancer cell lines, supported by experimental data. Due to a scarcity of direct comparative studies on this compound itself, this guide will focus on the extensive research conducted on Ganciclovir's anticancer effects.
Mechanism of Action: A Prodrug Approach to Cancer Therapy
The anticancer activity of this compound is contingent upon its intracellular conversion to Ganciclovir and subsequent phosphorylation. In a key therapeutic strategy, cancer cells are genetically modified to express the Herpes Simplex Virus thymidine kinase (HSV-TK) gene. The HSV-TK enzyme can phosphorylate Ganciclovir into Ganciclovir monophosphate. Cellular kinases then further convert it to the active Ganciclovir triphosphate.[1] Ganciclovir triphosphate acts as a competitive inhibitor of DNA polymerase, and its incorporation into the growing DNA chain leads to chain termination and, ultimately, cell death.[2]
Comparative Cytotoxicity of Ganciclovir in Cancer Cell Lines
The cytotoxic effects of Ganciclovir are most pronounced in cancer cells expressing HSV-TK. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of Ganciclovir | Notes |
| B16F10 (HSVtk-transduced) | Murine Melanoma | 0.1 - 0.3[3] | Parental B16F10 cells were resistant to GCV at concentrations of 100 µM or higher.[3] |
| OST TK- (expressing HSV1 TK) | Human Osteosarcoma | 0.0019[1] | --- |
| U251tk | Human Glioblastoma | >4 log cell kill at 1 µM[4] | Exhibited significantly higher cytotoxicity compared to acyclovir and araT in the same cell line.[4] |
| LH7 (LMTK- cells with HSV-1) | Murine L cells | 0.07[5] | Parental LMTK- and LM cells showed 50% growth inhibition at 120 µM and 180 µM, respectively.[5] |
Induction of Apoptosis and Cell Cycle Arrest
Ganciclovir treatment in HSV-TK expressing cancer cells has been shown to induce apoptosis and cause cell cycle arrest.
In HSVtk-transduced B16F10 melanoma cells, Ganciclovir treatment led to signs of apoptosis after 60 hours, which was preceded by an increase in p53 protein levels at 12 hours.[3] This was followed by cell cycle arrest in the S and G2/M phases.[1][3] Similarly, in HSV-TK-transformed baby hamster kidney cells, Ganciclovir induced a rapid accumulation of cells in the S-phase, leading to apoptotic death.[6]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Seed cancer cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a series of increasing concentrations of the test compound (e.g., Ganciclovir).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or Cell Counting Kit-8 assay, following the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay
Objective: To detect and quantify apoptosis in cells treated with a compound.
Protocol (using Annexin V staining and flow cytometry):
-
Treat cancer cells with the desired concentration of the compound for the indicated time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To determine the effect of a compound on the cell cycle distribution.
Protocol (using propidium iodide staining and flow cytometry):
-
Treat cells with the compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and experimental processes involved in the evaluation of this compound's effects.
References
- 1. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) [mdpi.com]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. Ganciclovir for Childhood Cancer Patients - Together by St. Jude™ [together.stjude.org]
- 4. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by ganciclovir of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
A Head-to-Head Comparison of Ganciclovir and Valganciclovir for CMV Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ganciclovir and its prodrug, valganciclovir, two critical antiviral agents in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to support research and development efforts in the field of antiviral therapy.
Executive Summary
Ganciclovir is a potent synthetic nucleoside analog of 2'-deoxyguanosine with established efficacy against human CMV. However, its clinical utility is hampered by poor oral bioavailability, necessitating intravenous administration for induction therapy. Valganciclovir, the L-valyl ester of ganciclovir, was developed as a prodrug to overcome this limitation. Following oral administration, valganciclovir is rapidly and extensively hydrolyzed to ganciclovir by intestinal and hepatic esterases, resulting in significantly higher systemic ganciclovir exposure. This key difference in pharmacokinetic profiles allows for oral administration of valganciclovir for both prevention and treatment of CMV disease, offering a significant advantage in patient management and convenience. Clinical studies have demonstrated that oral valganciclovir is non-inferior to intravenous ganciclovir in terms of efficacy for treating CMV disease in solid organ transplant recipients. While both drugs share a similar safety profile, primarily characterized by hematological toxicities, the improved bioavailability of valganciclovir underscores its role as a preferred oral agent for CMV management.
Chemical and Pharmacological Overview
Valganciclovir is designed to enhance the oral absorption of its active form, ganciclovir. This is achieved by the addition of a valine ester, which is cleaved by esterases in the body to release ganciclovir.
Mechanism of Action
The antiviral activity of both drugs is dependent on the intracellular conversion of ganciclovir to its active triphosphate form. This process is initiated by a viral-encoded protein kinase, UL97, in CMV-infected cells, which monophosphorylates ganciclovir. Cellular kinases then catalyze the formation of the diphosphate and triphosphate forms. Ganciclovir triphosphate is a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation.
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic, efficacy, and safety parameters of ganciclovir and valganciclovir based on data from clinical trials.
Table 1: Pharmacokinetic Properties
| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | Ganciclovir (Intravenous) |
| Bioavailability | Poor (~5-9%) | Excellent (~60%)[1][2][3] | 100% (by definition) |
| Time to Peak Concentration (Tmax) | 1.8 - 2.5 hours | 1.8 - 3.0 hours (for ganciclovir) | End of infusion |
| Half-life (t1/2) | 2.5 - 3.6 hours[4] | 3.5 - 4.5 hours (for ganciclovir) | 2.9 - 4.8 hours |
| Area Under the Curve (AUC0-24h) | Low | ~10-fold higher than oral ganciclovir | Dose-dependent |
Table 2: Clinical Efficacy in CMV Prophylaxis (Solid Organ Transplant Recipients)
| Outcome | Ganciclovir (Oral, 1000 mg tid) | Valganciclovir (Oral, 900 mg qd) | p-value |
| CMV Disease at 6 Months | 15.2% | 12.1% | NS |
| CMV Disease at 12 Months | 18.4% | 17.2% | NS |
| CMV Viremia During Prophylaxis | 10.4% | 2.9% | 0.001 |
Table 3: Safety Profile (Common Adverse Events)
| Adverse Event | Ganciclovir (Oral) | Valganciclovir (Oral) |
| Neutropenia | 3.2% | 8.2% |
| Anemia | Reported | Reported |
| Thrombocytopenia | Reported | Reported |
| Diarrhea | Common | Common |
| Nausea | Common | Common |
| Vomiting | Common | Common |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the comparison of ganciclovir and valganciclovir.
Protocol 1: Quantification of Ganciclovir in Human Plasma using LC-MS/MS
This protocol is based on established methods for the therapeutic drug monitoring and pharmacokinetic analysis of ganciclovir.
Objective: To determine the concentration of ganciclovir in human plasma samples.
Materials:
-
Human plasma samples
-
Ganciclovir analytical standard
-
Internal standard (e.g., acyclovir or a deuterated ganciclovir analog)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program optimized for the separation of ganciclovir and the internal standard.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ganciclovir and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of ganciclovir standard spiked into blank plasma.
-
Calculate the concentration of ganciclovir in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Protocol 2: Quantification of CMV Viral Load by Real-Time PCR (qPCR)
This protocol outlines a general procedure for determining the number of CMV DNA copies in a patient sample, a critical endpoint in clinical trials.
Objective: To quantify the amount of CMV DNA in whole blood or plasma.
Materials:
-
Whole blood or plasma samples
-
DNA extraction kit (validated for viral DNA)
-
CMV-specific primers and probe targeting a conserved region of the CMV genome (e.g., UL54 or US17)
-
qPCR master mix
-
Real-time PCR instrument
-
CMV DNA standards with known copy numbers
Procedure:
-
DNA Extraction:
-
Extract total DNA from 200 µL of whole blood or plasma using a validated commercial kit according to the manufacturer's instructions.
-
Elute the DNA in an appropriate volume of elution buffer.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR buffer, dNTPs, DNA polymerase, CMV-specific primers, and probe.
-
In a 96-well PCR plate, add the master mix to each well.
-
Add a fixed volume of extracted DNA (e.g., 5 µL) to the sample wells.
-
Add a dilution series of the CMV DNA standards to separate wells to generate a standard curve.
-
Include no-template controls (NTCs) to monitor for contamination.
-
-
Real-Time PCR Amplification:
-
Perform the qPCR on a real-time PCR instrument with a thermal cycling protocol typically consisting of:
-
An initial denaturation step (e.g., 95°C for 10 minutes).
-
40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
Collect fluorescence data at the end of each extension step.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their known copy numbers.
-
Determine the Ct values for the patient samples.
-
Calculate the CMV DNA copy number in the patient samples by interpolating their Ct values on the standard curve.
-
Express the results as CMV DNA copies/mL of the original sample.
-
Protocol 3: Representative Clinical Trial Design for CMV Prophylaxis
This is a summarized protocol based on the design of key comparative clinical trials.
Objective: To compare the efficacy and safety of oral valganciclovir versus oral ganciclovir for the prevention of CMV disease in high-risk solid organ transplant recipients.
Study Design: A randomized, double-blind, double-dummy, multicenter study.
Participant Population: High-risk (CMV D+/R-) solid organ transplant recipients.
Treatment Arms:
-
Arm 1 (Valganciclovir): Oral valganciclovir (900 mg once daily) plus a placebo matching oral ganciclovir.
-
Arm 2 (Ganciclovir): Oral ganciclovir (1000 mg three times daily) plus a placebo matching oral valganciclovir.
Study Duration: Prophylaxis for 100 days post-transplant, with a follow-up period of 12 months.
Primary Endpoint: Incidence of CMV disease within the first 6 months post-transplant.
Secondary Endpoints:
-
Incidence of CMV viremia.
-
Time to onset of CMV disease.
-
Incidence of acute graft rejection.
-
Safety and tolerability of the treatment regimens.
Key Assessments:
-
CMV Monitoring: Weekly plasma samples for CMV DNA quantification by qPCR for the first 100 days, then at specified intervals.
-
Safety Monitoring: Regular monitoring of hematology, and clinical chemistry, and recording of adverse events.
-
Clinical Assessments: Regular evaluation for signs and symptoms of CMV disease and graft rejection.
Conclusion
Valganciclovir represents a significant advancement in the management of CMV infections, primarily due to its superior oral bioavailability compared to ganciclovir. This pharmacokinetic advantage allows for effective oral administration for both prophylaxis and treatment, simplifying therapeutic regimens and improving patient convenience. The clinical data robustly support the non-inferiority of oral valganciclovir to intravenous ganciclovir in terms of efficacy, with a comparable safety profile. For researchers and drug development professionals, the transition from ganciclovir to valganciclovir serves as a successful case study in prodrug design to overcome pharmacokinetic limitations. Future research may focus on optimizing dosing strategies, managing resistance, and developing novel anti-CMV agents with improved safety profiles.
References
Navigating the Challenge of Ganciclovir Resistance: A Comparative Guide to CMV Antivirals
The emergence of ganciclovir-resistant Cytomegalovirus (CMV) strains presents a significant hurdle in the management of CMV infections, particularly in immunocompromised patient populations. While ganciclovir and its oral prodrug, valganciclovir, remain frontline therapies, mutations in the viral UL97 kinase and UL54 DNA polymerase genes can render these treatments ineffective.[1][2] This guide provides a comprehensive comparison of the efficacy of current antiviral agents against ganciclovir-resistant CMV, alongside detailed experimental protocols for evaluating novel compounds. Due to a lack of publicly available data on the efficacy of Triacetyl-ganciclovir, a derivative of ganciclovir, this document will focus on established alternatives and the methodologies by which a new agent would be assessed.
Comparative Efficacy of Anti-CMV Agents
The primary treatment options for ganciclovir-resistant CMV infections include foscarnet, cidofovir, and the newer agent, maribavir.[2][3] Their efficacy against various CMV strains, characterized by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is summarized below. Lower values indicate higher potency.
In Vitro Efficacy Against Ganciclovir-Resistant CMV Strains
| Antiviral Agent | Target | Wild-Type CMV (EC50/IC50, µM) | Ganciclovir-Resistant CMV (UL97 Mutant) (EC50/IC50, µM) | Ganciclovir-Resistant CMV (UL54 Mutant) (EC50/IC50, µM) |
| Ganciclovir | UL97, UL54 | 0.5 - 5.0 | 10 - >30 (5- to 12-fold increase)[4] | >30 (High-level resistance)[1] |
| Foscarnet | UL54 | 50 - 400 | 50 - 400 (Generally susceptible) | Variable, can confer resistance |
| Cidofovir | UL54 | 0.5 - 2.0 | 0.5 - 2.0 (Generally susceptible) | Can confer cross-resistance[5] |
| Maribavir | UL97 | 0.05 - 0.5 | 0.05 - 0.5 (Generally susceptible)[4] | Susceptible |
Note: EC50/IC50 values can vary depending on the specific mutation, viral strain, and assay conditions.
Mechanisms of Action and Resistance
Understanding the molecular pathways targeted by antiviral agents is crucial for developing strategies to overcome resistance.
Ganciclovir Activation and Mechanism of Action
Ganciclovir, a nucleoside analog, requires a three-step phosphorylation process to become active. The initial and rate-limiting step is catalyzed by the CMV-encoded protein kinase, UL97, within infected cells.[5] Cellular kinases then convert ganciclovir-monophosphate to the active triphosphate form, which inhibits the viral DNA polymerase (UL54), leading to the termination of viral DNA replication.[5]
Caption: Intracellular activation pathway of ganciclovir.
Mechanisms of Ganciclovir Resistance
Resistance to ganciclovir primarily arises from mutations in two key viral genes:
-
UL97: Mutations in the UL97 kinase gene are the most common cause of resistance. These mutations impair the initial phosphorylation of ganciclovir, preventing its activation.[2]
-
UL54: Mutations in the UL54 DNA polymerase gene can also confer resistance, often to a higher level, by altering the enzyme's structure so that the active ganciclovir-triphosphate can no longer effectively bind and inhibit it. UL54 mutations can sometimes lead to cross-resistance with other polymerase inhibitors like cidofovir and foscarnet.[1][5]
Caption: Primary mechanisms of ganciclovir resistance in CMV.
Experimental Protocols for Antiviral Susceptibility Testing
The evaluation of novel compounds like this compound against ganciclovir-resistant CMV would involve standardized in vitro assays. Below are detailed methodologies for two common approaches.
Plaque Reduction Assay (PRA)
The PRA is a classic and reliable method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are seeded in 24-well plates and grown to confluence.[6]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount (e.g., 40-80 plaque-forming units) of either wild-type or a ganciclovir-resistant CMV strain.[6]
-
Drug Application: After a 90-minute adsorption period, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the test compound (e.g., this compound) and control drugs (e.g., ganciclovir, foscarnet).[6]
-
Incubation: Plates are incubated at 37°C in a CO2 incubator for 7-14 days, allowing for the formation of viral plaques in the absence of an effective drug concentration.
-
Plaque Visualization and Counting: The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques. Plaques are then counted for each drug concentration.
-
IC50 Determination: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control wells (no drug).
Caption: Workflow for the Plaque Reduction Assay.
Reporter Gene Assay
Reporter gene assays offer a higher-throughput alternative to the PRA for screening antiviral compounds. These assays utilize recombinant CMV strains that express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) upon successful replication.
Methodology:
-
Cell Seeding: HFFs are seeded in 96-well plates one day prior to the experiment.[7]
-
Infection and Treatment: Cells are infected with a reporter CMV strain (e.g., TB40-FLuc). After a 90-minute incubation, the inoculum is removed, and media containing serial dilutions of the test compound are added.[7]
-
Incubation: The plates are incubated for a set period, typically 7 to 12 days, to allow for viral gene expression.[7]
-
Signal Quantification:
-
For luciferase-based assays, a substrate is added, and the resulting luminescence is measured using a luminometer.
-
For GFP-based assays, the fluorescence is quantified using a fluorescence plate reader or by flow cytometry.
-
-
EC50 Determination: The EC50 value is determined by plotting the reporter signal against the drug concentration and identifying the concentration that reduces the signal by 50% compared to untreated infected cells.
Conclusion
While this compound is a known derivative of ganciclovir, there is a notable absence of published data on its efficacy against ganciclovir-resistant CMV strains. To address the clinical challenge of resistance, a multi-faceted approach is necessary, including the use of alternative antiviral agents with different mechanisms of action, such as foscarnet, cidofovir, and maribavir. The development and evaluation of novel compounds are paramount. The standardized experimental protocols outlined in this guide, such as the plaque reduction and reporter gene assays, provide a robust framework for assessing the in vitro efficacy of new therapeutic candidates like this compound against both wild-type and drug-resistant CMV. Further research into such derivatives is warranted to determine if they offer any advantages in overcoming existing resistance mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 33126 - CMV Resistance: Maribavir, Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. Ganciclovir-Resistant Cytomegalovirus Infection in Abdominal Solid Organ Transplant Recipients: Case Series and Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganciclovir and maribavir cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Enhancing Ganciclovir Delivery: An In Vivo Comparative Guide to Prodrug Strategies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo performance for various ganciclovir delivery methods, with a focus on prodrug strategies designed to overcome the inherent pharmacokinetic limitations of the parent drug. Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), suffers from poor oral bioavailability and limited ocular penetration, necessitating the exploration of advanced delivery solutions. This document synthesizes available in vivo data to compare intravenous, oral, and topical delivery of ganciclovir and its prodrugs, including valganciclovir and ester prodrugs analogous to Triacetyl-ganciclovir.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key in vivo pharmacokinetic parameters from studies comparing different ganciclovir delivery methods. These data highlight the significant improvements in bioavailability and systemic exposure achieved through prodrug modifications.
Table 1: Systemic Delivery - Oral vs. Intravenous Ganciclovir and Oral Valganciclovir
| Delivery Method | Active Agent | Dose | Bioavailability | Mean AUC (µg·h/mL) | Mean Cmax (µg/mL) | Patient Population |
| Intravenous | Ganciclovir | 5 mg/kg | 100% | 47.6 - 53.8[1][2] | 14.36[3] | Transplant Recipients[1][2] |
| Oral | Ganciclovir | 1000 mg TID | ~6%[3] | 20.15[2] | Not Reported | Liver Transplant Recipients[2] |
| Oral (Prodrug) | Valganciclovir | 900 mg QD | ~60%[2][3] | 42.7 - 85.7[2][3] | 9.82[3] | Transplant Recipients[2][3] |
AUC: Area Under the Curve; Cmax: Maximum Concentration; TID: Three times a day; QD: Once a day.
Table 2: Ocular Delivery - Intravitreal Ganciclovir vs. Ester Prodrugs in Rabbits
| Delivery Method | Active Agent | Dose (intravitreal) | Mean Residence Time (MRT) of Ganciclovir (min) | Vitreal Elimination Half-life of Prodrug (min) | Animal Model |
| Intravitreal | Ganciclovir | 0.2 µmol | ~426[4] | 170 ± 37[4] | New Zealand Albino Rabbits[4] |
| Intravitreal (Prodrug) | Acetate Ester of GCV | 0.2 µmol | 3-4 times higher than GCV[4] | 117 ± 50[4] | New Zealand Albino Rabbits[4] |
| Intravitreal (Prodrug) | Propionate Ester of GCV | 0.2 µmol | 3-4 times higher than GCV[4] | 122 ± 13[4] | New Zealand Albino Rabbits[4] |
| Intravitreal (Prodrug) | Butyrate Ester of GCV | 0.2 µmol | 3-4 times higher than GCV[4] | 55 ± 26[4] | New Zealand Albino Rabbits[4] |
| Intravitreal (Prodrug) | Valerate Ester of GCV | 0.2 µmol | 3-4 times higher than GCV[4] | 107 ± 14[4] | New Zealand Albino Rabbits[4] |
GCV: Ganciclovir. The acetate ester is a monoacetylated form of ganciclovir and serves as an analogue for understanding the potential behavior of this compound.
Mandatory Visualization
The diagrams below illustrate the mechanism of action of ganciclovir and a typical experimental workflow for comparing its delivery methods in vivo.
Caption: Ganciclovir's mechanism of action in a CMV-infected cell.
Caption: Workflow for in vivo comparison of ganciclovir delivery.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are representative protocols based on the cited literature for systemic and ocular pharmacokinetic assessments.
Protocol 1: Comparative Systemic Pharmacokinetics in Humans
-
Objective: To compare the systemic exposure of ganciclovir following intravenous ganciclovir, oral ganciclovir, and oral valganciclovir administration.
-
Study Design: An open-label, randomized, crossover study is often employed.[1][2]
-
Subjects: Adult solid organ transplant recipients are a common study population.[1][2]
-
Treatment Arms:
-
Washout Period: A washout period of 2 to 7 days is implemented between the different treatment phases in a crossover design.[1]
-
Sample Collection: Blood samples are collected at pre-dose and at multiple time points over a 24-hour period post-administration.
-
Analytical Method: Ganciclovir concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (Tmax) are calculated using noncompartmental analysis. Absolute bioavailability is calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose.
Protocol 2: Ocular Pharmacokinetics of Ganciclovir Prodrugs in Rabbits
-
Objective: To evaluate the ocular pharmacokinetics and sustained delivery of ganciclovir from its ester prodrugs following intravitreal administration.
-
Animal Model: New Zealand albino male rabbits (2-2.5 kg) are used.[4]
-
Surgical Procedure: A microdialysis probe is implanted into the vitreous humor of the anesthetized rabbit eye to allow for continuous sampling.[4]
-
Treatment Arms:
-
Sample Collection: Vitreous humor samples are collected via the microdialysis probe at regular intervals (e.g., every 20 minutes) for up to 10 hours.[4]
-
Analytical Method: Concentrations of the prodrug and the parent ganciclovir in the dialysate are quantified by HPLC.
-
Pharmacokinetic Analysis: The vitreal elimination half-life (t1/2) and mean residence time (MRT) of both the prodrug and the regenerated ganciclovir are calculated to assess the duration of drug exposure in the eye.[4]
Conclusion
The in vivo data strongly support the use of prodrug strategies to overcome the delivery challenges of ganciclovir. For systemic administration, valganciclovir has demonstrated a tenfold increase in oral bioavailability, achieving systemic exposures comparable to intravenous ganciclovir with the convenience of oral dosing.[2] For ocular delivery, ester prodrugs, such as the acetate ester, have been shown to significantly increase the mean residence time of the active drug in the vitreous humor, suggesting that a triacetylated prodrug could offer a prolonged therapeutic effect for treating ocular CMV infections.[4] These findings underscore the critical role of medicinal chemistry and formulation science in optimizing the therapeutic potential of potent antiviral agents.
References
- 1. Pharmacokinetics of ganciclovir after oral valganciclovir versus intravenous ganciclovir in allogeneic stem cell transplant patients with graft-versus-host disease of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular disposition of ganciclovir and its monoester prodrugs following intravitreal administration using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bystander Effect: A Comparative Guide to Triacetyl-ganciclovir and Ganciclovir Therapies in Suicide Gene Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bystander effect in Triacetyl-ganciclovir (TACV-GCV) and Ganciclovir (GCV) based suicide gene therapies. We delve into the underlying mechanisms, present detailed experimental protocols for validation, and offer a comparative analysis based on available data and the physicochemical properties of these compounds.
The "bystander effect" is a cornerstone of successful suicide gene therapy, such as the widely studied Herpes Simplex Virus thymidine kinase/ganciclovir (HSV-tk/GCV) system. This phenomenon, where non-transduced tumor cells are killed alongside their gene-modified neighbors, significantly amplifies the therapeutic efficacy, compensating for the often-limited efficiency of gene delivery in solid tumors.[1][2] This guide focuses on validating this critical effect, with a particular emphasis on comparing the established prodrug, Ganciclovir (GCV), with its lipophilic derivative, this compound (TACV-GCV).
Mechanism of Action: A Tale of Two Prodrugs
The fundamental mechanism of the bystander effect in the HSV-tk/GCV system relies on the transfer of toxic metabolites from HSV-tk-expressing (transduced) cells to adjacent non-expressing (bystander) cells.
Ganciclovir (GCV): As a hydrophilic molecule, GCV requires active transport to enter cells.[3] Once inside an HSV-tk expressing cell, it is phosphorylated by the viral thymidine kinase to GCV-monophosphate (GCV-MP). Cellular kinases then further phosphorylate GCV-MP to the cytotoxic GCV-triphosphate (GCV-TP).[4] GCV-TP, being a charged molecule, cannot readily diffuse across cell membranes. Instead, its transfer to neighboring bystander cells is primarily mediated by gap junctions, which are intercellular channels that allow the passage of small molecules and ions.[5][6][7]
This compound (TACV-GCV): TACV-GCV is a more lipophilic prodrug of GCV, designed to enhance its cellular uptake. Due to its increased lipid solubility, TACV-GCV can more readily diffuse across cell membranes, potentially leading to higher intracellular concentrations in both transduced and bystander cells. Once inside the cell, cellular esterases are expected to cleave the acetyl groups, converting TACV-GCV to GCV, which is then available for phosphorylation by HSV-tk in the transduced cells. The subsequent steps of conversion to GCV-TP and its transfer via gap junctions would be similar to that of GCV.
The enhanced cell permeability of TACV-GCV suggests a potential for a more potent bystander effect compared to GCV. Higher intracellular concentrations of the prodrug could lead to a greater pool of GCV for phosphorylation and subsequent transfer of the toxic triphosphate to neighboring cells.
Comparative Efficacy: Validating the Bystander Effect
While extensive data exists for the bystander effect of GCV, direct comparative studies with TACV-GCV are limited in publicly available literature. However, based on the properties of lipophilic prodrugs, a hypothetical comparison can be drawn. The validation of this enhanced effect requires rigorous experimental testing.
Table 1: Comparative Profile of GCV and TACV-GCV in Inducing the Bystander Effect
| Feature | Ganciclovir (GCV) | This compound (TACV-GCV) (Projected) |
| Cellular Uptake | Hydrophilic; relies on nucleoside transporters.[3] | Lipophilic; enhanced passive diffusion across cell membranes. |
| Intracellular Concentration | Lower, limited by transporter efficiency. | Potentially higher due to increased permeability. |
| Bystander Effect Mechanism | Primarily gap junctional transfer of GCV-TP.[5][6][7] Immune system involvement in vivo.[8][9] | Primarily gap junctional transfer of GCV-TP. Potential for enhanced effect due to higher initial prodrug concentration. Immune system involvement in vivo. |
| Supporting Experimental Data | Extensive in vitro and in vivo data available. | Limited direct comparative data in the public domain. |
Experimental Protocols for Validation
To validate and quantify the bystander effect of TACV-GCV and compare it with GCV, the following key experiments are recommended:
In Vitro Co-culture Bystander Assay
This assay is fundamental to demonstrating and quantifying the bystander effect in a controlled environment.
Objective: To determine the extent of killing of bystander (HSV-tk negative) tumor cells when co-cultured with HSV-tk positive cells in the presence of GCV or TACV-GCV.
Methodology:
-
Cell Lines:
-
A tumor cell line stably expressing HSV-tk (e.g., U87-tk, C6-tk).
-
The corresponding parental wild-type (WT) tumor cell line, labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture Setup:
-
Seed known ratios of HSV-tk positive and WT-GFP cells in multi-well plates (e.g., 10:90, 25:75, 50:50).
-
Allow cells to adhere and form cell-to-cell contacts.
-
-
Prodrug Treatment:
-
Treat the co-cultures with a range of concentrations of GCV or TACV-GCV.
-
Include control wells with no prodrug and wells with only WT-GFP cells treated with the prodrugs to assess direct toxicity.
-
-
Quantification of Bystander Killing:
-
After a defined incubation period (e.g., 72 hours), quantify the number of viable WT-GFP cells using flow cytometry or fluorescence microscopy.
-
Alternatively, use a cell viability assay (e.g., MTT, CellTiter-Glo) on the total cell population and calculate the expected versus observed cell kill.
-
Table 2: Example Data Presentation for In Vitro Bystander Effect
| Prodrug | Concentration (µM) | Ratio of HSV-tk+ to WT cells | % Bystander Cell Viability |
| GCV | 1 | 10:90 | 60% |
| 5 | 10:90 | 35% | |
| 10 | 10:90 | 15% | |
| TACV-GCV | 1 | 10:90 | Data to be generated |
| 5 | 10:90 | Data to be generated | |
| 10 | 10:90 | Data to be generated |
In Vivo Tumor Models
Animal models are crucial for evaluating the bystander effect in a more complex biological system that includes the tumor microenvironment and the immune system.
Objective: To assess the in vivo efficacy of TACV-GCV compared to GCV in regressing tumors composed of a mixed population of HSV-tk positive and negative cells.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., nude mice) to initially assess the direct cytotoxic bystander effect without immune involvement.
-
Syngeneic immunocompetent mouse models to evaluate the contribution of the immune system to the bystander effect.
-
-
Tumor Implantation:
-
Subcutaneously implant a mixture of HSV-tk positive and WT tumor cells at a defined ratio (e.g., 20:80) into the flanks of the mice.
-
-
Prodrug Administration:
-
Once tumors reach a palpable size, administer GCV or TACV-GCV systemically (e.g., intraperitoneal injection) according to a predetermined dosing schedule.
-
Include control groups receiving vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for histological and immunohistochemical analysis to assess necrosis, apoptosis, and immune cell infiltration.
-
Table 3: Example Data Presentation for In Vivo Bystander Effect
| Treatment Group | Number of Animals | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1500 ± 250 | 0% |
| GCV (50 mg/kg/day) | 8 | 800 ± 150 | 47% |
| TACV-GCV (molar equivalent) | 8 | Data to be generated | Data to be generated |
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Mechanism of GCV and TACV-GCV bystander effect.
References
- 1. Bystander effects of different enzyme-prodrug systems for cancer gene therapy depend on different pathways for intercellular transfer of toxic metabolites, a factor that will govern clinical choice of appropriate regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir-mediated cell killing and bystander effect is enhanced in cells with two copies of the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganciclovir uptake in human mammary carcinoma cells expressing herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evidence that metabolic cooperation is responsible for the bystander effect observed with HSV tk retroviral gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bystander effect in the HSVtk/ganciclovir system and its relationship to gap junctional communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug-activated gene therapy: involvement of an immunological component in the "bystander effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo analysis of the 'bystander effect': a cytokine cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triacetyl-ganciclovir and Acyclovir Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agents Triacetyl-ganciclovir and acyclovir, focusing on their efficacy, mechanisms of action, and pharmacokinetic profiles. The information is supported by experimental data from in vitro and clinical studies to aid in research and drug development efforts. As this compound is a prodrug of ganciclovir, this analysis will focus on the comparison between ganciclovir and acyclovir, with this compound's role discussed in the context of improving ganciclovir's oral bioavailability.
Executive Summary
Ganciclovir and acyclovir are both nucleoside analogues that are effective against various herpesviruses. Their primary mechanism of action involves the inhibition of viral DNA polymerase. Acyclovir is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] Ganciclovir exhibits a broader spectrum of activity and is particularly potent against human cytomegalovirus (CMV).[1][2] The development of prodrugs, such as this compound and the more extensively studied valganciclovir, aims to enhance the oral bioavailability of ganciclovir, making it a more viable option for oral administration.[3][4][5]
Data Presentation
In Vitro Antiviral Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for ganciclovir and acyclovir against various human herpesviruses. Lower IC50 values indicate greater potency.
| Virus | Ganciclovir IC50 (µM) | Acyclovir IC50 (µM) | Reference |
| Feline Herpesvirus Type-1 (FHV-1) | 5.2 | 57.9 | [6] |
| Equid Alphaherpesvirus 3 (EHV3) | 0.16 µg/ml | 4.25 µg/ml | [7] |
Note: Direct comparative IC50 values for a wide range of human herpesviruses from a single study are limited. The data presented is compiled from available sources.
Clinical Efficacy: Ganciclovir vs. Acyclovir
Clinical trials have demonstrated the superior efficacy of ganciclovir in the prevention and treatment of CMV infections, particularly in transplant recipients. In the treatment of Epstein-Barr virus-associated infectious mononucleosis (EBV-IM) in children, ganciclovir has also shown a higher total effective rate and a better safety profile compared to acyclovir.
| Indication | Ganciclovir Efficacy | Acyclovir Efficacy | Reference |
| CMV Prophylaxis in Liver Transplant Recipients | 5% incidence of CMV infection | 38% incidence of CMV infection | A controlled trial showed a significant reduction in CMV infection with long-term ganciclovir administration. |
| CMV Disease in Liver Transplant Recipients | 0.8% incidence of symptomatic CMV disease | 10% incidence of symptomatic CMV disease | The same study also demonstrated a lower incidence of symptomatic disease with ganciclovir. |
| Treatment of EBV-Associated Infectious Mononucleosis in Children | 92.19% total effective rate | 73.44% total effective rate | A study on pediatric patients showed a statistically significant higher effective rate for ganciclovir. |
| EBV-DNA Negative Conversion Rate in Children | 81.25% | 60.93% | The same study also reported a higher rate of viral clearance with ganciclovir. |
Pharmacokinetic Parameters
The oral bioavailability of ganciclovir is notably low, which has led to the development of prodrugs like this compound and valganciclovir to improve its absorption.
| Drug | Oral Bioavailability | Half-life (hours) | Key Features | Reference |
| Acyclovir | 15-30% | ~2.5-3.3 | Dose-dependent absorption. | [8] |
| Oral Ganciclovir | 5-9% | ~2.5-4.8 | Low and variable absorption.[9] | [9] |
| Intravenous Ganciclovir | 100% | ~2.5-4.8 | Standard for induction therapy. | [10] |
| Valganciclovir (prodrug of ganciclovir) | ~60% | Ganciclovir half-life ~2.5-4.8 | Rapidly converted to ganciclovir, achieving plasma levels comparable to IV ganciclovir.[3][9][10][11] | [3][9][10][11] |
Mechanism of Action
Both acyclovir and ganciclovir are guanosine analogues that must be phosphorylated to their active triphosphate forms to exert their antiviral effects. This activation is initiated by viral-specific enzymes, providing selectivity for infected cells.
Acyclovir is primarily phosphorylated by the viral thymidine kinase (TK) of HSV and VZV.[1] Ganciclovir is also a substrate for HSV TK, but its potent activity against CMV is due to phosphorylation by the CMV-encoded phosphotransferase UL97.[2][8] Once in their triphosphate forms, both drugs competitively inhibit the incorporation of deoxyguanosine triphosphate (dGTP) into the elongating viral DNA chain by the viral DNA polymerase. Incorporation of the drug results in chain termination, thus halting viral replication.[1]
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound.
-
Cell Culture: A monolayer of susceptible host cells (e.g., human foreskin fibroblasts for CMV) is grown in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Drug Application: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound (ganciclovir or acyclovir).
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 5-14 days for CMV).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
-
IC50 Determination: The concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug) is calculated as the IC50.
Quantitative Polymerase Chain Reaction (qPCR) for Viral Load
qPCR is used to quantify the amount of viral DNA or RNA in a clinical sample, providing a measure of the viral load.
-
Sample Collection: Clinical specimens (e.g., blood, plasma, tissue) are collected from the subjects.
-
Nucleic Acid Extraction: Viral DNA or RNA is extracted from the collected samples.
-
qPCR Reaction Setup: A reaction mixture is prepared containing the extracted nucleic acid, specific primers and probes for the target viral gene, DNA polymerase, and deoxynucleotides.
-
Amplification and Detection: The reaction is run in a real-time PCR instrument. During each cycle of amplification, the fluorescence emitted by the probe is measured.
-
Quantification: The amount of viral nucleic acid in the sample is determined by comparing the amplification curve to a standard curve generated from known concentrations of viral DNA. The results are typically reported as viral copies per milliliter of sample.
Conclusion
Ganciclovir demonstrates superior efficacy against CMV compared to acyclovir and has shown better clinical outcomes in the treatment of EBV-associated infectious mononucleosis.[2] Acyclovir remains a primary treatment for HSV and VZV infections due to its high selectivity and safety profile.[1] The major limitation of ganciclovir has been its poor oral bioavailability. The development of prodrugs like this compound and valganciclovir addresses this issue by significantly improving oral absorption, thereby providing an effective oral therapeutic option for the management of CMV and other herpesvirus infections.[3][4][5] The choice between these antiviral agents should be guided by the specific viral pathogen, the clinical indication, and the patient's condition.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral ganciclovir and pharmacokinetics of valganciclovir in liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of ganciclovir after oral valganciclovir versus intravenous ganciclovir in allogeneic stem cell transplant patients with graft-versus-host disease of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Triacetyl-ganciclovir
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Triacetyl-ganciclovir is a critical component of laboratory safety and environmental responsibility. As a derivative of ganciclovir, which is recognized for its potential carcinogenicity and mutagenicity, this compound should be handled and disposed of with the same precautions as cytotoxic agents.[1][2] Adherence to established protocols for hazardous pharmaceutical waste is essential to mitigate risks to personnel and the environment.
Summary of Key Disposal Requirements
The disposal of this compound is governed by regulations for hazardous pharmaceutical waste. The following table summarizes the essential information based on the properties of its parent compound, ganciclovir.
| Characteristic | Handling and Disposal Guideline | Regulatory Oversight |
| Chemical Nature | Derivative of Ganciclovir, an antiviral agent. | Not explicitly classified, but treated based on parent compound. |
| Primary Hazard | Potential carcinogen and mutagen.[1] | Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA).[3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, gown, and eye protection.[5][6] | Occupational Safety and Health Administration (OSHA). |
| Waste Classification | Hazardous Pharmaceutical Waste (treat as cytotoxic/antineoplastic waste).[1] | EPA, State and Local Regulations.[3] |
| Recommended Disposal Method | Incineration at a licensed hazardous waste facility.[4][7] | EPA, Drug Enforcement Administration (DEA) for controlled substances (not applicable here).[4] |
| Spill Management | Avoid dust generation.[5] Clean spills using appropriate PPE and dispose of cleanup materials as hazardous waste.[8] | Institutional safety protocols. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for hazardous pharmaceutical waste and should be adapted to comply with specific institutional and local regulations.
1. Segregation of Waste:
-
Immediately upon generation, segregate all this compound waste from non-hazardous laboratory trash.
-
This includes unused or expired compounds, contaminated labware (e.g., vials, pipettes, gloves, bench paper), and any personal protective equipment (PPE) worn during handling.
2. Waste Containerization:
-
Use designated, leak-proof, and clearly labeled containers for hazardous pharmaceutical waste.
-
For solids, such as powder or contaminated debris, use a sturdy, sealable container.
-
For liquids, use a compatible, screw-cap container.
-
It is best practice to use containers designated for cytotoxic waste, which are often color-coded (e.g., black for RCRA hazardous waste or yellow for chemotherapy waste in some jurisdictions).
3. Labeling:
-
Clearly label the waste container with "Hazardous Pharmaceutical Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Cytotoxic," "Handle with Care").
-
Include the date of waste generation and the laboratory or department of origin.
4. Storage:
-
Store the sealed waste container in a secure, designated area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination and regulatory violations.[3]
-
The recommended final disposal method for cytotoxic pharmaceutical waste is high-temperature incineration by a licensed facility.[4]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection before attempting to clean the spill.
-
For powdered spills, gently cover with damp paper towels to avoid generating dust.[8]
-
Collect all spilled material and cleanup debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. drugs.com [drugs.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. carlroth.com [carlroth.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. szabo-scandic.com [szabo-scandic.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Triacetyl-ganciclovir
Essential protocols for the safe handling, storage, and disposal of Triacetyl-ganciclovir to ensure laboratory safety and minimize exposure risk.
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This compound, a prodrug of the antiviral agent ganciclovir, is a potent compound that requires meticulous handling. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, which should be handled as a potential carcinogen and teratogen, a comprehensive suite of personal protective equipment is mandatory.[1] All work practices should be designed to minimize human exposure to the lowest achievable level.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemically resistant, disposable gloves (e.g., nitrile or latex).[2] | To prevent skin contact with the compound. Gloves must be inspected for leaks before use and hands should be washed before and after gloving.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect the eyes and face from splashes or airborne particles. |
| Skin and Body Protection | A disposable, long-sleeved, solid-front laboratory gown or apron over a protective lab coat.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of this compound powder should be conducted in a laboratory fume hood, biosafety cabinet, or other approved local exhaust ventilation system.[4] | To prevent inhalation of airborne particles. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Controlled Access: Work with this compound should be performed in a designated and clearly marked area with controlled access.
-
Engineering Controls: A laboratory fume hood or other appropriate local exhaust ventilation is the primary means of exposure control.[2]
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated, and cool place, protected from light.[2] It should be stored away from incompatible materials such as strong oxidizers and strong acids.
-
Hygiene Practices: Avoid all personal contact, including inhalation of dust.[3] Do not eat, drink, or smoke in areas where the compound is handled.[5] Wash hands thoroughly after handling.[5]
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be segregated as hazardous or cytotoxic waste.
-
Waste Containers: Use clearly labeled, puncture-resistant containers with a secure lid for all solid waste. Some guidelines suggest using purple containers to designate cytotoxic waste.
-
Disposal Method: The primary recommended method of disposal is incineration by a licensed hazardous material disposal company.[2] Do not dispose of this compound or its waste into drains or waterways.[2]
-
Decontamination: Surfaces and equipment should be decontaminated after use. A recommended procedure for spills involves washing the area with an alkaline sodium hypochlorite solution followed by copious amounts of water.[3]
Emergency Procedures: A Step-by-Step Guide
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: Evacuate the area and prevent unnecessary personnel from entering.[4] Wear appropriate PPE, including respiratory protection.[4] For small spills, gently sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] For large spills, alert emergency responders.[3]
Experimental Protocols and Data
While specific experimental protocols will vary, all procedures involving this compound must be conducted in accordance with the safety measures outlined above. Currently, no specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies. Therefore, a precautionary approach of minimizing all exposure is essential.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their laboratory environment. This commitment to safety is the cornerstone of innovative and responsible scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
